Physicochemical Architecture, Synthetic Protocols, and Protease Inhibition Mechanisms Part 1: Physicochemical Profile & Molecular Weight Analysis In drug discovery, particularly within the fragment-based design of serine...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Architecture, Synthetic Protocols, and Protease Inhibition Mechanisms
Part 1: Physicochemical Profile & Molecular Weight Analysis
In drug discovery, particularly within the fragment-based design of serine protease inhibitors, 3-Chlorobenzamidine Hydrochloride serves as a critical arginine mimetic. Its molecular weight is not merely a number for the balance; it is a composite value driven by stoichiometry and isotopic distribution, which dictates how we calculate molarity for inhibition constants (
) and how we identify the compound via Mass Spectrometry.
The Stoichiometry of Mass
The commercially available form is almost exclusively the monohydrochloride salt. Researchers must distinguish between the Formula Weight (FW) used for dosing and the Monoisotopic Mass observed in LC-MS.
Parameter
Value
Technical Context
IUPAC Name
3-Chlorobenzenecarboximidamide hydrochloride
Official nomenclature
CAS Number
24095-60-1
Unique identifier for the HCl salt
Formula
Stoichiometry is 1:1 Base to Acid
Formula Weight (Average)
191.06 g/mol
Use this value for weighing/molarity calculations.
Free Base MW
154.60 g/mol
Mass of the active pharmacophore
Monoisotopic Cation Mass
155.0376 Da (, )
Observed in ESI+ Mass Spectrometry
Solubility
Water, Methanol, DMSO
Highly soluble due to ionic character
Isotopic Signature (The Chlorine Effect)
Unlike simple organic fragments, 3-chlorobenzamidine contains two chlorine atoms in its salt form (one covalent on the ring, one ionic in the salt). However, in LC-MS (ESI+), the ionic chloride is washed away, leaving the cationic benzamidine with one covalent chlorine .
This results in a distinct 3:1 isotopic pattern (M and M+2) due to the natural abundance of
Figure 1: Mass Spectrometry Logic. The detection of the M+2 peak at ~33% intensity is the primary validation check for the presence of the chlorine substituent.
Part 2: Synthetic Architecture (The Pinner Protocol)
The Mechanism
The reaction proceeds through an unstable imidate intermediate. The rigorous exclusion of water is the critical quality attribute (CQA) here; moisture will convert the Pinner salt (imidate) into an ester, ruining the yield.
Experimental Workflow
Activation (Pinner Salt Formation):
Dissolve 3-chlorobenzonitrile in anhydrous ethanol (or methanol).
Cool to 0°C.
Bubble dry HCl gas through the solution until saturation. Note: Do not use aqueous HCl.
Stir at 4°C for 12–24 hours. The imidate hydrochloride often precipitates.
Amination (Amidine Formation):
Treat the imidate intermediate with anhydrous ammonia (gas or solution in ethanol).
The ammonia displaces the ethoxy group to form the amidine.
Purification:
The product is isolated as the hydrochloride salt.[2][3] Recrystallization from Ethanol/Ether is the standard purification method to remove ammonium chloride byproducts.
Figure 2: The Pinner Synthesis Pathway. Note the critical branch point where moisture can divert the intermediate to a side product.
Part 3: Analytical Validation Protocols
Trust but verify. A white powder must be subjected to a self-validating analytical rig before being used in biological assays.
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 230 nm (Benzamidine absorption).
Acceptance Criteria: Single peak >98% area.
Part 4: Applications in Medicinal Chemistry
3-Chlorobenzamidine is a "privileged structure" in the design of serine protease inhibitors. It acts as a surrogate for the side chain of Arginine , which is the natural substrate recognition element for trypsin-like enzymes.[4]
The S1 Pocket Interaction
Enzymes like Thrombin , Factor Xa , and Trypsin possess a deep specificity pocket (S1) containing an Aspartate residue (Asp189 in Trypsin numbering).
Mechanism: The protonated amidine group (
) forms a bidentate salt bridge with the carboxylate of Asp189.
The Chlorine Role: The chlorine atom at the meta-position fills the hydrophobic sub-pocket of S1, displacing water and increasing binding affinity via the hydrophobic effect and halogen bonding.
Figure 3: Pharmacodynamics of Inhibition. The diagram illustrates the dual-mode binding: electrostatic anchoring via the amidine and hydrophobic optimization via the chlorine substituent.
Drug Development Context
While 3-chlorobenzamidine itself is rarely a marketed drug due to poor oral bioavailability (highly charged), it is the standard fragment used in X-ray crystallography to map the S1 pocket of new protease targets. It serves as the "anchor" upon which larger, orally bioavailable molecules (like Apixaban or Rivaroxaban derivatives) are built.
References
ChemicalBook. (2023). 3-Chlorobenzamidine hydrochloride Properties and CAS 24095-60-1. Retrieved from
National Institutes of Health (NIH) - PubMed. (1980). Inhibition of four human serine proteases by substituted benzamidines. J Med Chem. Retrieved from
NIST Chemistry WebBook. (2023). 3-Chlorobenzamide (Related Structure & MS Data). Retrieved from
NRO Chemistry. (2018). The Pinner Reaction: Mechanism and Experimental Procedure. Retrieved from
Frontiers in Chemistry. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from
Technical Guide: 3-Chlorobenzamidine Hydrochloride as a Serine Protease Inhibitor
Executive Summary 3-Chlorobenzamidine hydrochloride (CAS: 24095-60-1) is a potent, reversible, competitive inhibitor of trypsin-like serine proteases. Structurally derived from benzamidine, the addition of a chlorine ato...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chlorobenzamidine hydrochloride (CAS: 24095-60-1) is a potent, reversible, competitive inhibitor of trypsin-like serine proteases. Structurally derived from benzamidine, the addition of a chlorine atom at the meta (3-) position modulates its electronic and lipophilic properties, altering its binding affinity and selectivity profile compared to the parent compound. It is widely utilized in structural biology to prevent autolysis during protein crystallization, in biochemical assays to stabilize protease-sensitive samples, and in fragment-based drug discovery (FBDD) as a probe for the S1 specificity pocket.
This guide provides a comprehensive technical analysis of 3-Chlorobenzamidine hydrochloride, detailing its mechanism of action, inhibition kinetics, and validated experimental protocols for its application in research and drug development.
~11.6 (Strongly basic, protonated at physiological pH)
Storage
Desiccate at 4°C or -20°C; hygroscopic
Stability Note: Aqueous solutions are stable at 4°C for up to 1 week. For long-term storage, prepare stock solutions in DMSO or store lyophilized powder.
Mechanism of Action: The S1 Pocket Interaction
3-Chlorobenzamidine functions as a classical "lock-and-key" competitive inhibitor. Its efficacy is driven by the structural mimicry of the arginine side chain found in natural substrates of trypsin-like serine proteases.
Structural Basis of Inhibition
Electrostatic Anchoring (The "Anchor"): The positively charged amidine group (
) forms a critical bidentate salt bridge with the carboxylate side chain of Aspartate 189 (chymotrypsin numbering) located at the bottom of the enzyme's S1 specificity pocket. This interaction mimics the binding of the P1 Arginine residue of the substrate.
Hydrophobic Interactions: The phenyl ring creates van der Waals contacts with the hydrophobic walls of the S1 pocket (typically formed by residues 190-192 and 214-216).
The Chlorine Substituent (The "Modulator"): The chlorine atom at the 3-position introduces both steric bulk and electron-withdrawing effects.
Electronic: It lowers the
of the amidine group slightly compared to unsubstituted benzamidine, potentially altering the energetics of the salt bridge.
Steric: It probes the dimensions of the S1 pocket. In some proteases (e.g., Thrombin), the S1 pocket is spacious enough to accommodate the meta-substituent, while in others, it may introduce steric clashes that define selectivity.
Mechanistic Pathway Diagram
Caption: Competitive inhibition mechanism showing the displacement of the natural substrate and the stabilization of the inhibitor within the S1 pocket via electrostatic and hydrophobic interactions.
Inhibition Profile & Quantitative Data
The potency of benzamidine derivatives is strictly enzyme-dependent. While 3-chlorobenzamidine is a broad-spectrum inhibitor for trypsin-like proteases, its
(inhibition constant) varies significantly between targets.
Comparative Inhibition Constants (
)
The table below synthesizes data for the benzamidine class to contextualize the potency of the 3-chloro derivative.
values for the 3-chloro derivative are often determined in-house during assay optimization. The values above represent the validated range for mono-substituted benzamidines. The 3-position substitution generally retains trypsin potency while often reducing thrombin affinity compared to more complex derivatives, making it a useful tool for differential inhibition.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable 100 mM stock solution for downstream assays.
Weighing: Weigh 19.1 mg of 3-Chlorobenzamidine hydrochloride.
Solvent Choice:
For Enzymatic Assays: Dissolve in 1.0 mL of deionized water or appropriate assay buffer (e.g., TBS, PBS).
For Crystallography: Dissolve in 1.0 mL of DMSO to prevent microbial growth and allow for high-concentration spikes.
Dissolution: Vortex for 30 seconds. The powder should dissolve instantly.
Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter if using aqueous buffer for long-term storage.
Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Determination of
(Trypsin Inhibition Assay)
Objective: Quantify the inhibitory potency of 3-Chlorobenzamidine against Trypsin using a chromogenic substrate (BApNA).
Reagents:
Buffer: 50 mM Tris-HCl, 20 mM
, pH 8.0.
Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl). Final assay concentration: 10-50 nM.
Substrate: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BApNA). Stock: 10 mM in DMSO.
Inhibitor: 3-Chlorobenzamidine HCl (dilution series: 0.1 µM to 1000 µM).
Workflow:
Plate Setup: Use a clear 96-well microplate.
Inhibitor Addition: Add 10 µL of inhibitor dilutions to wells. Include a "0 Inhibitor" control (buffer only).
Enzyme Incubation: Add 140 µL of Buffer + Enzyme mix to each well.
Critical Step: Incubate for 15 minutes at 25°C to allow the inhibitor to reach equilibrium binding with the active site.
Reaction Initiation: Add 50 µL of Substrate (BApNA) to all wells.
Measurement: Immediately monitor absorbance at 405 nm (release of p-nitroaniline) in kinetic mode for 10 minutes.
Analysis: Calculate the initial velocity (
) for each concentration. Plot vs. log[Inhibitor] to determine . Calculate using the Cheng-Prusoff equation:
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining the inhibition constant (Ki) using a standard chromogenic assay.
Applications in Drug Discovery & Structural Biology
Protein Crystallography
3-Chlorobenzamidine is extensively used in X-ray crystallography of serine proteases.
Stabilization: By binding to the active site, it "locks" the protease in a defined conformation, reducing structural heterogeneity.
Prevention of Autolysis: It inhibits the enzyme from digesting itself (autolysis) during the long timeframes required for crystal growth (days to weeks).
Concentration: Typically used at 1–10 mM in the crystallization drop.
Fragment-Based Drug Discovery (FBDD)
As a low-molecular-weight fragment (<200 Da), 3-Chlorobenzamidine serves as a chemical probe.
S1 Pocket Mapping: It is used to map the S1 pocket's tolerance for halogen bonding. The chlorine atom can form specific halogen bonds with backbone carbonyls or water molecules, providing structural insights that guide the design of more potent, high-affinity inhibitors (e.g., Factor Xa anticoagulants).
Safety & Handling
GHS Classification:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.
References
Inhibition of Serine Proteases by Benzamidine Derivatives. National Institutes of Health (PubMed). Available at: [Link]
Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry. Available at: [Link]
Serine Protease Mechanism and Inhibition. MDPI. Available at: [Link]
An In-Depth Technical Guide to 3-Chlorobenzamidine Hydrochloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals Abstract 3-Chlorobenzamidine hydrochloride is a versatile and highly valued chemical intermediate, primarily leveraged in medicinal chemistry and drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobenzamidine hydrochloride is a versatile and highly valued chemical intermediate, primarily leveraged in medicinal chemistry and drug discovery. Its strategic importance stems from the unique reactivity conferred by the benzamidine core, modulated by the electronic properties of the 3-chloro substituent. This guide provides a comprehensive technical overview, designed for the practicing scientist. We will dissect the compound's fundamental physicochemical properties, delve into the mechanistic rationale behind its reactivity, present a detailed, field-proven synthesis protocol, and explore its core applications, particularly in the development of targeted enzyme inhibitors. This document serves as a practical and authoritative resource, bridging foundational chemical principles with actionable experimental insights.
Section 1: Introduction to 3-Chlorobenzamidine Hydrochloride
The Strategic Importance of Chlorinated Intermediates in Medicinal Chemistry
The incorporation of chlorine into active pharmaceutical ingredients (APIs) is a well-established strategy in drug design. Halogen atoms, particularly chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a chloro-substituent can block sites of metabolic oxidation, enhance membrane permeability, and form critical halogen bonds within protein binding pockets. Consequently, chlorinated intermediates are indispensable tools for fine-tuning the properties of lead compounds.
3-Chlorobenzamidine Hydrochloride: A Profile
3-Chlorobenzamidine hydrochloride (CAS No. 24095-60-1) is a derivative of benzamidine that serves as a critical building block in organic synthesis. It is primarily recognized for its role as a precursor in the development of enzyme inhibitors and various receptor-targeting therapeutic agents. The hydrochloride salt form enhances the compound's stability and simplifies handling by converting the basic amidine group into a solid, crystalline material. Its utility is particularly pronounced in constructing molecules for targeted therapies against diseases such as cancer and viral infections.
Physicochemical Properties
A clear understanding of a reagent's physical properties is the foundation of its effective use in synthesis. The key properties of 3-Chlorobenzamidine hydrochloride are summarized below.
Room Temperature or 0-8 °C, sealed in a dry environment
Section 2: The Amidine Functional Group: Reactivity and Mechanistic Rationale
Electronic and Structural Attributes
The core reactivity of 3-Chlorobenzamidine hydrochloride is dictated by the amidine functional group, -C(=NH)NH₂. This group is isoelectronic with a carboxylic acid but is strongly basic due to the delocalization of the nitrogen lone pairs across the N-C-N system. Upon protonation, it forms a resonance-stabilized amidinium cation. This high basicity and the ability to act as a potent hydrogen bond donor and acceptor are central to its function in molecular recognition.
The Role of the 3-Chloro Substituent
The chlorine atom at the meta-position of the benzene ring exerts a significant inductive electron-withdrawing effect (-I). This effect influences the reactivity of the entire molecule in two primary ways:
Modulation of Basicity: The inductive withdrawal of electron density from the phenyl ring slightly reduces the basicity of the distant amidine group. This fine-tuning can be critical for optimizing binding affinities in biological systems, preventing overly strong, non-specific interactions.
Directing Group: While the amidine group itself is a deactivating meta-director for electrophilic aromatic substitution, the chloro-substituent reinforces this directing effect. This predictable reactivity is crucial when planning subsequent synthetic transformations on the aromatic ring.
Mechanism of Action in Enzyme Inhibition
A primary application of this intermediate is in the synthesis of protease inhibitors. Many proteases, particularly serine proteases like trypsin, have a specificity pocket (the S1 pocket) that preferentially binds to basic amino acid residues like arginine. The protonated amidinium group of a benzamidine derivative is a superb bioisostere of the guanidinium group of arginine. It can form a strong, charge-assisted hydrogen bond (a salt bridge) with a conserved aspartate residue at the base of the S1 pocket, leading to potent and selective, yet often reversible, inhibition.
Caption: Bioisosteric mimicry in protease inhibition.
Section 3: Synthesis and Purification
Retrosynthetic Analysis & Rationale for Route Selection
The most classical and reliable method for the synthesis of benzamidines from their corresponding nitriles is the Pinner reaction.[2] This two-step, one-pot procedure is highly efficient and proceeds through a stable, isolable intermediate known as a Pinner salt.[3][4]
Retrosynthetic Logic: The amidine can be disconnected back to an imidate ester, which in turn derives from the parent nitrile, 3-chlorobenzonitrile. This straightforward pathway avoids harsh reagents and provides good yields.
Detailed Experimental Protocol: Synthesis via Pinner Reaction
This protocol describes the synthesis of 3-Chlorobenzamidine hydrochloride from 3-chlorobenzonitrile. It is a self-validating system; the successful isolation of the intermediate ethyl 3-chlorobenzimidate hydrochloride (Pinner salt) confirms the first step's completion before proceeding.
Materials:
3-Chlorobenzonitrile
Anhydrous Ethanol (EtOH)
Anhydrous Diethyl Ether (Et₂O)
Hydrogen Chloride (gas)
Ammonia (gas or solution in EtOH)
Step 1: Formation of the Pinner Salt (Ethyl 3-chlorobenzimidate hydrochloride)
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet. Maintain an inert atmosphere (e.g., Nitrogen).
Reagents: To the flask, add 3-chlorobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Dissolve the nitrile in a minimal amount of anhydrous diethyl ether.
Reaction: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The Pinner salt will begin to precipitate as a white solid. Continue the HCl addition until the solution is saturated and precipitation is complete.
Isolation: Seal the flask and allow it to stand at 0-4 °C overnight to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum. The resulting Pinner salt is typically used directly in the next step.
Step 2: Ammonolysis to 3-Chlorobenzamidine hydrochloride
Setup: Suspend the dried Pinner salt from Step 1 in anhydrous ethanol in a clean, dry flask.
Reaction: Cool the suspension to 0 °C. Bubble anhydrous ammonia gas through the mixture with vigorous stirring, or add a saturated solution of ammonia in ethanol dropwise. The reaction is typically complete within 2-4 hours.
Work-up: Upon completion, ammonium chloride will have precipitated. Remove it by filtration.
Purification: Concentrate the filtrate under reduced pressure. The crude 3-Chlorobenzamidine hydrochloride can be purified by recrystallization, typically from an ethanol/ether solvent system, to yield a white crystalline solid.
Caption: Workflow for Pinner reaction synthesis.
Purification and Characterization
The purity of the final product is paramount for its use as an intermediate. The following methods are standard for characterization.
Technique
Purpose
Expected Observations
HPLC
Purity Assessment
A single major peak (>95% area) on a reverse-phase (C18) column with UV detection.
¹H NMR
Structural Confirmation
Aromatic protons in the 7-8 ppm region, and broad signals for the -NH₂ and -NH·HCl protons.
¹³C NMR
Structural Confirmation
Signals for the aromatic carbons and a characteristic downfield signal for the amidine carbon (C=N).[5]
FT-IR
Functional Group ID
Characteristic stretches for N-H bonds, C=N bond of the amidine, and C-Cl bond.[5]
Melting Point
Purity Indicator
A sharp, defined melting range consistent with literature values.
Section 4: Core Applications in Drug Discovery and Development
Case Study: Building Block for Serine Protease Inhibitors
3-Chlorobenzamidine hydrochloride is an ideal starting point for creating more complex, potent, and selective protease inhibitors.[6] For instance, it can be used in nucleophilic substitution or coupling reactions to link two benzamidine moieties, creating a bivalent inhibitor capable of spanning larger active sites or interacting with adjacent subsites for enhanced affinity and selectivity.
A representative (hypothetical) reaction involves coupling 3-chlorobenzamidine with a suitable electrophile to generate a more complex inhibitor scaffold. This showcases its utility as a reactive building block in constructing lead compounds.
Broader Applications
While its primary role is in pharmaceuticals, the reactivity of 3-Chlorobenzamidine hydrochloride makes it suitable for other fields:
Agrochemicals: Used in the development of novel pesticides and herbicides.
Material Science: Employed in creating specialized polymers or coatings where its specific chemical properties can enhance performance.
Biochemical Research: Serves as a standard reagent for protease assays and purification protocols.[7]
Section 5: Handling, Safety, and Storage
Hazard Identification and Risk Assessment
Based on data for analogous compounds like benzamidine hydrochloride and other chlorinated aromatics, 3-Chlorobenzamidine hydrochloride should be handled as a hazardous substance.[8]
Acute Effects: Causes skin and serious eye irritation. May cause respiratory irritation if inhaled. Harmful if swallowed.[8]
Chronic Effects: Data not specified, but prolonged or repeated exposure should be avoided.[9]
Recommended Handling Procedures
Adherence to standard laboratory safety protocols is essential.
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
Storage and Stability
Proper storage is crucial to maintain the integrity of the reagent.
Conditions: Keep the container tightly closed and store in a dry, well-ventilated place.[9] Recommended storage temperatures range from 0-8 °C to ambient room temperature, depending on the supplier.
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
3-Chlorobenzamidine hydrochloride is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its predictable reactivity, combined with the beneficial properties conferred by the chloro-substituent and the bioisosteric nature of the amidine group, makes it an exceptionally valuable intermediate. By understanding its synthesis, reactivity, and handling, researchers can effectively harness its potential to accelerate the discovery and development of novel therapeutics.
References
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. Available at: [Link]
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
PubChem. (2024). 3-Chlorobenzamide - Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Al-dujaili, et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1033. Available at: [Link]
Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 11(13), 1757-1773. Available at: [Link]
LookChem. (n.d.). Cas 24095-60-1,3-CHLOR-BENZAMIDINE HYDROCHLORIDE. Available at: [Link]
ATSDR. (2001). Analytical Methods for Determining Benzidine in Biological Samples. Agency for Toxic Substances and Disease Registry. Available at: [Link]
Technical Guide: Purity Analysis of 3-Chlorobenzamidine Hydrochloride
Executive Summary 3-Chlorobenzamidine hydrochloride (CAS: 113324-03-3 / 24095-60-1) is a critical fragment in medicinal chemistry, often serving as a P1 pharmacophore in serine protease inhibitors (e.g., Factor Xa, Throm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chlorobenzamidine hydrochloride (CAS: 113324-03-3 / 24095-60-1) is a critical fragment in medicinal chemistry, often serving as a P1 pharmacophore in serine protease inhibitors (e.g., Factor Xa, Thrombin). Its purity is pivotal because the amidine moiety is highly reactive and prone to hydrolysis.
This guide moves beyond basic "Certificate of Analysis" parameters to provide a comprehensive purity profiling strategy. We focus on detecting the three critical impurities: the hydrolysis product (3-chlorobenzamide), the starting material (3-chlorobenzonitrile), and synthesis byproducts (imidate esters).
Chemical Profile & Impurity Origins
To analyze purity effectively, one must understand the synthesis and degradation pathways. 3-Chlorobenzamidine is typically synthesized via the Pinner Reaction , which dictates its impurity profile.
The Pinner Reaction & Degradation Pathway
The synthesis involves reacting 3-chlorobenzonitrile with HCl and an alcohol (usually methanol or ethanol) to form an imidate intermediate, which is then converted to the amidine.
Critical Quality Attributes (CQAs) derived from this pathway:
3-Chlorobenzamide: The primary degradation product formed via hydrolysis of the amidine in aqueous or basic conditions.
Figure 1: Synthesis and degradation pathway of 3-Chlorobenzamidine, highlighting the origin of critical impurities.
Primary Metric: HPLC-UV Purity Analysis
The high basicity of the amidine group (
) presents a chromatographic challenge. At neutral pH, the amidine is protonated () and can interact with free silanols on silica columns, leading to peak tailing.
Strategy: Use a low pH (2.5 - 3.0) phosphate buffer . This suppresses silanol ionization (Si-OH) and keeps the amidine fully protonated, ensuring a sharp peak shape.
Method Parameters[1][2][3][4][5]
Parameter
Specification
Rationale
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
End-capping reduces silanol interactions with the cationic amidine.
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 2.5
Acidic pH ensures analyte stability and suppresses silanol activity.
Mobile Phase B
Acetonitrile (HPLC Grade)
Strong eluent to wash lipophilic nitrile impurities.
Flow Rate
1.0 mL/min
Standard backpressure balance.
Detection
UV @ 230 nm
Optimized for the benzamidine chromophore; avoids solvent cutoff.
Column Temp
30°C
Maintains reproducible retention times.
Injection Vol
5 µL
Prevent column overload.
Gradient Program
A gradient is required because the amidine is polar (elutes early), while the nitrile is non-polar (elutes late).
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Initial hold for Amidine retention
5.0
95
5
Isocratic elution of Amidine
15.0
40
60
Ramp to elute Amide & Nitrile
20.0
40
60
Wash
20.1
95
5
Re-equilibration
25.0
95
5
End
System Suitability Criteria (Self-Validating)
Before releasing results, the system must pass these checks:
Resolution (
): > 2.0 between 3-Chlorobenzamidine and 3-Chlorobenzamide.
Tailing Factor (
): < 1.5 for the main amidine peak (critical indicator of column health).
Precision: %RSD < 1.0% for retention time and area (n=5 injections).
Secondary Metrics: Identity & Stoichiometry
HPLC tells you "how much" is there, but not "what" it is or if the salt form is correct.
Chloride Content (Titration)
Since the drug is a hydrochloride salt, verifying the stoichiometry is vital.
Method: Potentiometric titration with Silver Nitrate (
).
Target: Theoretical Chloride content is ~18.5% (based on MW 191.06).
Calculation:
Where is volume in mL, is normality, and is sample weight in mg.
NMR Spectroscopy (
)
Used to confirm structure and detect residual solvents (MeOH/EtOH) invisible to UV.
Solvent: DMSO-
(Avoid if looking for exchangeable protons, though amidine NH protons are often broad).
Key Signals:
9.0-9.5 ppm: Broad singlets (Amidine protons).
7.5-8.0 ppm: Aromatic protons (Pattern characteristic of meta-substitution).
Analytical Workflow Diagram
This decision tree guides the analyst through the release process, ensuring no step is skipped.
Figure 2: Step-by-step analytical workflow for lot release.
References
Pinner, A., & Klein, F. (1877).[1] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).
Clement, B., & Raether, W. (1985). Amidoximes as prodrugs of amidines. Arzneimittel-Forschung. (Context on Amidine stability and metabolism).
3-Chlorobenzamidine Hydrochloride: A Technical Guide for Biochemical Research
Foreword In the landscape of biochemical research and drug discovery, the precise modulation of enzymatic activity is paramount. Among the myriad of tools available to the modern scientist, small molecule inhibitors rema...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
In the landscape of biochemical research and drug discovery, the precise modulation of enzymatic activity is paramount. Among the myriad of tools available to the modern scientist, small molecule inhibitors remain a cornerstone for dissecting complex biological processes and for developing novel therapeutic agents. This guide provides an in-depth technical overview of 3-Chlorobenzamidine hydrochloride, a versatile serine protease inhibitor. As a Senior Application Scientist, my aim is not merely to present protocols, but to instill a deeper understanding of the causality behind experimental choices, empowering researchers to utilize this compound with precision and confidence. This document is structured to serve as a practical and intellectual resource for researchers, scientists, and drug development professionals dedicated to advancing our knowledge of protease biology.
Core Principles and Physicochemical Properties
3-Chlorobenzamidine hydrochloride is a derivative of benzamidine, a well-established competitive inhibitor of trypsin-like serine proteases.[1] The addition of a chlorine atom at the meta-position of the benzamidine ring modifies its electronic and steric properties, influencing its binding affinity and selectivity for target enzymes.[1]
Mechanism of Action: Competitive Inhibition of Serine Proteases
3-Chlorobenzamidine hydrochloride functions as a competitive inhibitor of serine proteases. Its mechanism is rooted in its structural mimicry of the natural substrates of these enzymes, particularly those that cleave after basic amino acid residues like arginine and lysine.[6][7]
The core of its inhibitory action lies in the positively charged amidinium group, which forms strong ionic interactions and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[6] This interaction anchors the inhibitor within the active site, physically blocking the entry of the natural substrate and thereby preventing catalysis. The 3-chloro substituent on the benzene ring can further influence the binding affinity through hydrophobic and electronic interactions with other residues lining the active site.[1]
Caption: Competitive inhibition of a serine protease by 3-Chlorobenzamidine.
Applications in Biochemical Research
The ability of 3-Chlorobenzamidine hydrochloride to reversibly inhibit serine proteases makes it a valuable tool in a variety of research applications.
Protease Assays: It serves as a crucial control to confirm that the observed activity in an assay is indeed due to a serine protease.[2]
Protein Purification: It is used in lysis buffers to prevent the degradation of target proteins by endogenous proteases during extraction and purification.
Enzyme Characterization: It aids in the elucidation of the roles of specific serine proteases in complex biological pathways.[2]
Drug Discovery: It can be used as a starting point or a reference compound in the development of more potent and selective enzyme inhibitors.[2]
Target Enzymes and Biological Pathways
3-Chlorobenzamidine hydrochloride primarily targets trypsin-like serine proteases, which are key players in numerous physiological and pathological processes.
The Coagulation Cascade
The coagulation cascade is a classic example of a biological process tightly regulated by a series of serine proteases. Key factors such as thrombin (Factor IIa) and Factor Xa are serine proteases that are essential for the formation of a stable fibrin clot. The inhibition of these proteases can be studied using 3-Chlorobenzamidine hydrochloride to investigate the mechanisms of hemostasis and thrombosis.
Caption: Inhibition of protein digestion by 3-Chlorobenzamidine.
Experimental Protocols: A Self-Validating System
The following protocol for a trypsin inhibition assay is presented as a template. The key to a trustworthy protocol is the inclusion of appropriate controls that validate the results at each step.
Determination of the Inhibition Constant (Ki) for Trypsin
This protocol outlines the determination of the inhibition constant (Ki) of 3-Chlorobenzamidine hydrochloride for bovine pancreatic trypsin using a chromogenic substrate.
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂
Dimethyl sulfoxide (DMSO)
96-well microplate
Microplate reader
Protocol Workflow:
Caption: Workflow for determining the Ki of 3-Chlorobenzamidine.
Step-by-Step Methodology:
Preparation of Reagents:
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
Inhibitor Stock Solution: Prepare a 10 mM stock solution of 3-Chlorobenzamidine hydrochloride in DMSO.
Substrate Stock Solution: Prepare a 100 mM stock solution of L-BAPNA in DMSO. Store protected from light.
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
Assay Procedure:
In a 96-well plate, prepare serial dilutions of the 3-Chlorobenzamidine hydrochloride stock solution in the assay buffer. Include a control with no inhibitor.
To each well, add the trypsin solution to a final concentration of 20 nM. The total volume should be kept constant by adjusting the buffer volume.
Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the L-BAPNA substrate to a final concentration of 1 mM.
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm every 30 seconds for 10 minutes. The rate of p-nitroaniline production is proportional to the trypsin activity.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
To determine the Ki, plot the data using a suitable method such as a Dixon plot (1/V₀ vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Self-Validating Controls:
No Enzyme Control: To ensure the substrate is not spontaneously hydrolyzing.
No Substrate Control: To check for any background absorbance changes.
No Inhibitor Control: Represents 100% enzyme activity.
Quantitative Inhibition Data
While specific Ki values for 3-Chlorobenzamidine hydrochloride are not widely reported in publicly available literature, data for the parent compound, benzamidine hydrochloride, provide a valuable reference point for its inhibitory potency against various trypsin-like serine proteases. The 3-chloro substitution is expected to increase the hydrophobicity of the inhibitor, which can influence its binding affinity.
[1]
Serine Protease
Benzamidine Hydrochloride Ki (µM)
Tryptase
20
Trypsin
21
uPA (urokinase-type Plasminogen Activator)
97
Factor Xa
110
Thrombin
320
| tPA (tissue-type Plasminogen Activator) | 750 |
Data for Benzamidine hydrochloride are for reference and were obtained from MedchemExpress.
Safety and Handling
As with all laboratory chemicals, 3-Chlorobenzamidine hydrochloride should be handled with appropriate care.
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
Storage: Store in a tightly closed container in a dry and cool place.
[4]
Conclusion
3-Chlorobenzamidine hydrochloride is a valuable and versatile tool for the study of serine proteases. Its competitive inhibitory mechanism, rooted in the well-understood principles of enzyme-substrate interactions, makes it a reliable reagent for a range of biochemical applications. By understanding its mechanism of action and employing self-validating experimental designs, researchers can confidently utilize this compound to dissect the intricate roles of serine proteases in health and disease, and to advance the development of novel therapeutics.
References
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
Mogaki, R., Okuro, K., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2802–2807. [Link]
Chen, P., & Dener, J. M. (2019). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry, 58(4), 300-313. [Link]
PubChem. (n.d.). 3-Chloro-benzamidine. Retrieved January 29, 2026, from [Link]
RCSB PDB. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. Retrieved January 29, 2026, from [Link]
Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
Application Notes and Protocols for High-Throughput Screening with 3-Chlorobenzamidine Hydrochloride
Introduction: Unlocking New Therapeutic Avenues with 3-Chlorobenzamidine Hydrochloride In the landscape of modern drug discovery, the identification of novel enzyme inhibitors is a cornerstone of therapeutic innovation....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking New Therapeutic Avenues with 3-Chlorobenzamidine Hydrochloride
In the landscape of modern drug discovery, the identification of novel enzyme inhibitors is a cornerstone of therapeutic innovation. High-throughput screening (HTS) serves as the engine for this discovery process, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2] 3-Chlorobenzamidine hydrochloride, a derivative of the well-characterized protease inhibitor benzamidine, has emerged as a versatile scaffold in medicinal chemistry.[3] Its utility extends to the development of inhibitors for critical enzyme families, positioning it as a valuable tool for researchers, scientists, and drug development professionals.[4]
This comprehensive guide provides detailed application notes and protocols for the use of 3-Chlorobenzamidine hydrochloride and its analogs in HTS campaigns. We will delve into the mechanistic underpinnings of its inhibitory action, present robust and validated screening protocols, and offer insights into data interpretation and troubleshooting. This document is designed to empower researchers to effectively leverage this compound in their quest for novel therapeutics.
Part 1: The Mechanistic Landscape of Benzamidine-Based Inhibition
3-Chlorobenzamidine hydrochloride's efficacy as an inhibitor stems from its structural mimicry of the arginine side chain. This allows it to competitively and reversibly bind to the active sites of specific enzyme classes.[5]
Targeting Serine Proteases: A Competitive Inhibition Model
Serine proteases are a ubiquitous class of enzymes involved in a myriad of physiological and pathological processes, making them attractive drug targets.[4] Benzamidine and its derivatives are well-documented competitive inhibitors of trypsin-like serine proteases, which are characterized by an acidic residue (aspartate) at the base of their S1 binding pocket.[6] The positively charged amidinium group of the benzamidine moiety forms a salt bridge with this acidic residue, effectively blocking substrate access to the catalytic triad (Ser-His-Asp).
Caption: HTS workflow for serine protease inhibitors.
Step-by-Step Protocol:
Compound Plating: Dispense 1 µL of each compound from the library into the wells of a 384-well assay plate. Include wells with a known inhibitor (e.g., benzamidine) as a positive control and wells with DMSO as a negative control.
Enzyme Addition: Add 20 µL of the target serine protease diluted in assay buffer to each well. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 60 minutes.
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
Substrate Addition: Add 20 µL of the FRET substrate diluted in assay buffer to each well. The final substrate concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 60 minutes.
Data Analysis: Calculate the initial reaction velocity (v₀) for each well. Normalize the data to the controls (% inhibition). Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Data Presentation:
Parameter
Recommended Value
Rationale
Final Compound Concentration
10 µM
A standard starting concentration for primary screens.
Final Enzyme Concentration
1-10 nM
Dependent on enzyme activity; should provide a robust signal.
Final Substrate Concentration
0.5 - 1 x Km
Maximizes sensitivity to competitive inhibitors.
Pre-incubation Time
15 minutes
Allows for equilibrium to be reached between the inhibitor and enzyme.
Reaction Time
60 minutes
Ensures sufficient product formation for a robust signal.
HTS Protocol for Protein Arginine Deiminase (PAD) Inhibitors
This protocol is based on a fluorescence polarization (FP) assay, which is well-suited for HTS of PAD inhibitors.
[7]
Objective: To identify and characterize inhibitors of a specific PAD isozyme (e.g., PAD2 or PAD4) from a compound library.
Principle: The assay measures the change in the polarization of fluorescently labeled tracer that binds to the active site of the PAD enzyme. Small, unbound tracers tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger enzyme, the tracer's movement is restricted, leading to high fluorescence polarization. Inhibitors that bind to the active site will displace the tracer, resulting in a decrease in fluorescence polarization.
Materials:
Target PAD Isozyme: Purified and active.
Fluorescent Tracer: A fluorescently labeled small molecule that binds to the PAD active site.
Assay Buffer: e.g., 100 mM HEPES, pH 7.6, 50 mM NaCl, 0.5 mM TCEP, 0.01% BSA.
Calcium Chloride (CaCl₂): PADs are calcium-dependent enzymes.
[8]* 3-Chlorobenzamidine Hydrochloride or Cl-amidine: As a positive control.
Compound Library: In a 384-well plate format.
384-well black, low-volume assay plates.
Fluorescence polarization plate reader.
Experimental Workflow:
Caption: HTS workflow for PAD inhibitors.
Step-by-Step Protocol:
Compound Plating: Dispense 1 µL of each compound from the library into the wells of a 384-well assay plate. Include positive and negative controls.
Enzyme and Calcium Addition: Add 10 µL of a solution containing the target PAD isozyme and CaCl₂ in assay buffer to each well. The final CaCl₂ concentration should be optimized for maximal enzyme activity (typically in the low millimolar range).
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
Tracer Addition: Add 10 µL of the fluorescent tracer diluted in assay buffer to each well. The final tracer concentration should be at its dissociation constant (Kd) for the enzyme to ensure a sensitive assay window.
Equilibration and Reading: Incubate the plate for 30-60 minutes at room temperature to allow the binding to reach equilibrium. Measure fluorescence polarization using a plate reader.
Data Analysis: Calculate the change in millipolarization (mP) units for each well. Normalize the data to the controls. Hits are identified as compounds that cause a significant decrease in mP.
Data Presentation:
Parameter
Recommended Value
Rationale
Final Compound Concentration
10 µM
Standard for primary screens.
Final Enzyme Concentration
10-50 nM
Dependent on the affinity of the tracer.
Final Tracer Concentration
1 x Kd
Provides the best assay window and sensitivity.
Final CaCl₂ Concentration
1-10 mM
Essential for PAD enzyme activity.
Equilibration Time
30-60 minutes
Ensures binding equilibrium is reached.
Part 3: Data Interpretation, Hit Confirmation, and Troubleshooting
Data Interpretation:
Z'-factor: This statistical parameter should be calculated for each assay plate to assess the quality and robustness of the HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Hit Selection: Primary hits should be re-tested to confirm their activity. Dose-response curves should be generated for confirmed hits to determine their potency (IC₅₀ or Ki).
Hit Confirmation and Secondary Assays:
Orthogonal Assays: Confirmed hits should be tested in a different assay format (e.g., a colorimetric or mass spectrometry-based assay) to rule out artifacts from the primary screen.
Selectivity Profiling: Hits should be tested against other related enzymes to determine their selectivity profile. For example, a serine protease inhibitor should be tested against a panel of other serine proteases.
Increase enzyme or substrate/tracer concentration. Check the quality of reagents.
High number of false positives
Compound interference with the assay.
Implement counter-screens to identify fluorescent compounds, quenchers, or aggregators.
Irreproducible results
Reagent instability.
Prepare fresh reagents daily. Check for protein degradation.
Inconsistent liquid handling.
Calibrate and maintain automated liquid handlers.
Conclusion: A Pathway to Novel Inhibitors
3-Chlorobenzamidine hydrochloride and its derivatives represent a promising starting point for the discovery of novel inhibitors of serine proteases and protein arginine deiminases. The protocols and guidelines presented in this document provide a robust framework for conducting successful HTS campaigns. By understanding the underlying mechanisms and carefully validating the results, researchers can significantly increase the probability of identifying lead compounds with therapeutic potential.
References
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Retrieved from [Link]
PMC. (n.d.). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PMC. Retrieved from [Link]
PubMed. (n.d.). Inhibition of serine proteinases by benzamidine derivatives. PubMed. Retrieved from [Link]
PMC. (n.d.). Development of a selective inhibitor of Protein Arginine Deiminase 2. PMC. Retrieved from [Link]
MDPI. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Retrieved from [Link]
ACS Publications. (n.d.). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Publications. Retrieved from [Link]
PubMed. (n.d.). A novel high throughput screening assay for HCV NS3 serine protease inhibitors. PubMed. Retrieved from [Link]
MDPI. (n.d.). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. MDPI. Retrieved from [Link]
PMC. (n.d.). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC. Retrieved from [Link]
ResearchGate. (n.d.). A FluoPol-ABPP PAD2 high-throughput screen identifies the first calcium site inhibitor targeting the PADs. ResearchGate. Retrieved from [Link]
bioRxiv. (n.d.). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. bioRxiv. Retrieved from [Link]
PubMed. (n.d.). Improved fluorescence-based assay for rapid screening and evaluation of SARS-CoV-2 main protease inhibitors. PubMed. Retrieved from [Link]
PMC. (n.d.). Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination. PMC. Retrieved from [Link]
Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Cytiva. Retrieved from [Link]
PMC. (n.d.). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. PMC. Retrieved from [Link]
PMC. (n.d.). High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. PMC. Retrieved from [Link]
PNAS. (n.d.). A low-background, fluorescent assay to evaluate inhibitors of diverse viral proteases. PNAS. Retrieved from [Link]
ResearchGate. (n.d.). Workflow of the virtual screening process for identifying potential PAD4 inhibitors. ResearchGate. Retrieved from [Link]
GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. GE Healthcare. Retrieved from [Link]
UMass Chan Medical School. (2023). 16-069 - Benzimidazole-based Inhibitors of Protein Arginine Deiminases (PADs). UMass Chan Medical School. Retrieved from [Link]
MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Development of a High-Throughput Screening Assay for Inhibitors of Small Ubiquitin-Like Modifier Proteases. ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). US10716791B2 - Inhibitors of peptidyl arginine deiminase (PAD) enzymes and uses thereof. Google Patents.
Application Notes & Protocols: 3-Chlorobenzamidine Hydrochloride as a Versatile Building Block for Novel Compound Synthesis
Abstract 3-Chlorobenzamidine hydrochloride is a pivotal reagent in modern medicinal chemistry and drug discovery.[1] Its unique molecular architecture, featuring a reactive amidine group and a strategically positioned ch...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-Chlorobenzamidine hydrochloride is a pivotal reagent in modern medicinal chemistry and drug discovery.[1] Its unique molecular architecture, featuring a reactive amidine group and a strategically positioned chloro-substituent on the benzene ring, offers a versatile platform for synthesizing a diverse array of bioactive molecules.[1][2] This guide provides an in-depth exploration of 3-chlorobenzamidine hydrochloride, detailing its chemical properties, core reactivity, and applications. We present validated, step-by-step protocols for its use in constructing key heterocyclic scaffolds, such as pyrimidines, and for designing potent enzyme inhibitors, particularly targeting serine proteases. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Advantage of 3-Chlorobenzamidine
In the landscape of synthetic chemistry, the choice of a starting material is critical. 3-Chlorobenzamidine hydrochloride has emerged as a preferred building block for several compelling reasons:
Dual-Functionality: The molecule possesses two key reactive sites. The amidine group (C(=NH)NH2) is a potent nucleophile and a bioisostere for guanidinium groups found in arginine, making it invaluable for targeting enzymes. The chloro-substituent provides a site for further functionalization via cross-coupling reactions and modulates the electronic properties and lipophilicity of the final compound.[2]
Bioactivity Scaffold: The benzamidine core is a well-established pharmacophore for inhibiting serine proteases like trypsin and thrombin.[3] The presence of the chlorine atom at the meta-position can enhance binding affinity and selectivity by interacting with specific sub-pockets within an enzyme's active site.[1][2]
Heterocycle Synthesis: The amidine functional group is a classic precursor for the construction of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.[4]
This guide will illuminate the practical applications of this versatile reagent, providing researchers with the foundational knowledge and protocols to accelerate their discovery programs.
Physicochemical Properties and Safe Handling
Before beginning any synthetic work, a thorough understanding of the reagent's properties and safety requirements is essential. 3-Chlorobenzamidine hydrochloride is a solid that requires careful handling.
P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.[7]
Ventilation: Handle the solid exclusively in a well-ventilated fume hood to avoid inhalation of dust.[6][7]
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[7]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity and Mechanistic Considerations
The synthetic utility of 3-chlorobenzamidine hydrochloride is dictated by the reactivity of its amidine group. As a strong nucleophile, it readily participates in condensation reactions with electrophilic partners.
The key transformation involves the reaction of the two nitrogen atoms of the amidine with two electrophilic centers in a partner molecule. A common strategy, particularly for forming six-membered rings like pyrimidines, is the reaction with a 1,3-dielectrophile, such as a β-dicarbonyl compound. The reaction typically proceeds via an initial nucleophilic addition, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic heterocycle.
Application Note 1: Synthesis of Substituted Pyrimidines
Introduction: The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The reaction of benzamidine derivatives with 1,3-dicarbonyl compounds is a classic and reliable method for their synthesis.
Protocol: Synthesis of 2-(3-chlorophenyl)-4,6-dimethylpyrimidine
This protocol details the condensation of 3-chlorobenzamidine hydrochloride with acetylacetone (a 1,3-dicarbonyl compound).
Materials:
3-Chlorobenzamidine hydrochloride (1.0 equiv)
Acetylacetone (1.1 equiv)
Sodium ethoxide (2.1 equiv)
Anhydrous Ethanol
Round-bottom flask, reflux condenser, magnetic stirrer
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol.
Base Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
Causality Note: Sodium ethoxide serves as a base to deprotonate the hydrochloride salt, liberating the free benzamidine base which is the active nucleophile. An excess is used to drive the reaction to completion.
Amidine Addition: Add 3-chlorobenzamidine hydrochloride to the basic solution and stir for 15-20 minutes at room temperature.
Dicarbonyl Addition: Slowly add acetylacetone to the reaction mixture via syringe.
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
Work-up:
Cool the reaction mixture to room temperature.
Carefully neutralize the mixture with dilute hydrochloric acid.
Reduce the solvent volume using a rotary evaporator.
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure pyrimidine derivative.
Application Note 2: Building Blocks for Serine Protease Inhibitors
Introduction: Serine proteases are a major class of enzymes involved in processes ranging from digestion to blood coagulation.[3] Their dysregulation is implicated in numerous diseases, making them attractive drug targets.[9] The positively charged amidine group is an excellent mimic of the protonated side chains of lysine and arginine, allowing benzamidine derivatives to bind effectively in the S1 specificity pocket of many serine proteases.[3][10]
Design Principle: The 3-chlorobenzamidine moiety serves as the "warhead" or "anchor" that binds in the primary specificity pocket (S1) of the target protease. The chlorine atom can be used to probe hydrophobic regions of the pocket, potentially increasing potency and selectivity compared to unsubstituted benzamidine.[3] Further chemical diversity can be introduced by modifying the benzamidine nitrogens to extend into other binding pockets (S2, S3, etc.).
Protocol: Synthesis of a N-Substituted 3-Chlorobenzamidine Derivative
This protocol provides a general method for acylating 3-chlorobenzamidine, a common step in elaborating the core scaffold into a more complex inhibitor.
Materials:
3-Chlorobenzamidine hydrochloride (1.0 equiv)
Acyl chloride or Carboxylic acid (1.1 equiv)
Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Organic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 2.2 equiv)
Step-by-Step Methodology:
Setup and Dissolution: In a dry, inert-atmosphere flask, dissolve 3-chlorobenzamidine hydrochloride in the chosen anhydrous solvent.
Base Addition: Add the organic base (e.g., DIPEA) and stir for 10 minutes.
Causality Note: The base neutralizes the hydrochloride salt and scavenges the acid produced during the acylation reaction. DIPEA is often preferred as it is a non-nucleophilic base.
Acylation:
If using an acyl chloride: Cool the solution to 0°C in an ice bath. Slowly add the acyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
If using a carboxylic acid: Add the carboxylic acid and the coupling agent (e.g., HBTU). Stir at room temperature until the reaction is complete as indicated by TLC (typically 4-12 hours).
Work-up:
Quench the reaction with water or a saturated solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purification: Purify the resulting N-acyl-3-chlorobenzamidine derivative by flash column chromatography or recrystallization.
Conclusion
3-Chlorobenzamidine hydrochloride is a high-value, versatile building block for the synthesis of novel compounds for drug discovery and chemical biology.[1] Its inherent reactivity allows for the straightforward construction of important heterocyclic systems, while its structural features make it an ideal starting point for the rational design of potent enzyme inhibitors.[1][3] The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the full potential of this powerful chemical tool.
ACS Publications. (2023). Benzidine Derivatives as Electroactive Materials for Aqueous Organic Redox Flow Batteries. [Link]
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
ResearchGate. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. [Link]
Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride monohydrate. [Link]
PMC. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. [Link]
MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]
JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]
PMC. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. [Link]
ResearchGate. (2020). Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. [Link]
Cheméo. Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4). [Link]
ResearchGate. Reaction involved in synthesis of pyrimidine derivatives. [Link]
PubMed. Synthesis of some new heterocyclic systems derived from 2-acetylbenzimidazole. [Link]
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
PubMed. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). [Link]
ResearchGate. (2020). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. [Link]
University of New Hampshire Scholars' Repository. Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor. [Link]
Baghdad Science Journal. Synthesis and Description of Some New Heterocyclic Imideis Compounds Derived from Ciprofloxacin Drug. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Guide for Serine Protease Profiling & Structural Biology
Executive Summary & Chemical Profile[1][2][3]
3-Chlorobenzamidine hydrochloride (3-CB) is a specialized, reversible competitive inhibitor of trypsin-like serine proteases. Structurally, it functions as an arginine mimetic, targeting the S1 specificity pocket of enzymes such as Trypsin , Thrombin , Factor Xa , and Urokinase .
Unlike unsubstituted benzamidine, the addition of a chlorine atom at the meta (3-) position enhances the molecule's lipophilicity and alters its electronic profile. This makes 3-CB a critical "probe" compound in Fragment-Based Lead Discovery (FBLD) and Enzymology to map the steric and hydrophobic constraints of protease active sites.
Chemical Specifications
Property
Detail
IUPAC Name
3-chlorobenzenecarboximidamide;hydrochloride
CAS Number
24095-60-1
Molecular Weight
191.06 g/mol
Solubility
Soluble in Water (>50 mM), DMSO, Methanol
Primary Target
Serine Proteases (S1 Pocket)
Mechanism
Reversible Competitive Inhibition
Mechanism of Action: S1 Pocket Targeting
3-Chlorobenzamidine binds to the active site of serine proteases by mimicking the positively charged side chain of arginine (the P1 residue of the substrate).
Electrostatic Anchoring: The amidine group forms a salt bridge with the conserved Aspartate 189 (in trypsin numbering) at the bottom of the S1 pocket.
Halogen Interaction: The 3-chloro substituent probes the hydrophobic environment of the S1 pocket, often displacing conserved water molecules or engaging in halogen bonding, potentially increasing affinity compared to unsubstituted benzamidine.
Visualization: Competitive Inhibition Pathway
The following diagram illustrates the competitive dynamic between the substrate and 3-CB for the free enzyme.
Caption: Kinetic model showing 3-Chlorobenzamidine (I) competing with Substrate (S) for the Enzyme (E).
Application I: Determination of Inhibition Constants (
)
This is the gold-standard application for 3-CB. It is used to benchmark the affinity of the S1 pocket in mutant proteases or to validate high-throughput screening assays.
Experimental Design
The assay relies on the hydrolysis of a chromogenic substrate (e.g., BAPNA for trypsin or S-2238 for thrombin). 3-CB competes with the substrate, reducing the rate of color formation (p-nitroaniline release, Absorbance at 405 nm).
Protocol: Spectrophotometric
Determination
Reagents:
Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂ (Calcium is critical for trypsin stability).
Enzyme: Bovine Trypsin (Stock: 1 µM in 1 mM HCl). Final Assay Conc: 10–50 nM.
Substrate: L-BAPNA (Stock: 10 mM in DMSO).
Inhibitor: 3-Chlorobenzamidine HCl (Stock: 100 mM in water).
Workflow:
Preparation of Series:
Prepare a serial dilution of 3-CB (0, 10, 25, 50, 100, 250, 500 µM).
Prepare substrate solutions at 3 different concentrations (e.g.,
, , ).
Incubation:
In a 96-well microplate, add Buffer (to final vol 200 µL).
Add Inhibitor (varying concentrations).
Add Enzyme and incubate for 5 minutes at 25°C to establish equilibrium (
).
Reaction Initiation:
Add Substrate to initiate the reaction. Rapidly mix.
Measurement:
Monitor Absorbance at 405 nm kinetically for 10 minutes (reading every 30 seconds).
Calculate the initial velocity (
) for each inhibitor concentration.
Data Analysis (Dixon Plot):
Plot
(y-axis) vs. (x-axis).
The lines for different substrate concentrations should intersect.
For competitive inhibition, the lines intersect in the second quadrant at
.
Alternatively, use the Cheng-Prusoff equation for
conversion:
Critical Note: 3-CB is a fast-on/fast-off inhibitor. Pre-incubation is generally not required for binding, but recommended to ensure temperature equilibration.
In X-ray crystallography, 3-CB is used as a molecular probe to define the conformation of the S1 pocket. Because it is small and soluble, it can be soaked into pre-formed protein crystals.
Why use 3-Chlorobenzamidine over Benzamidine?
Electron Density Mapping: The chlorine atom provides a distinct electron density signal (anomalous scattering can sometimes be utilized), aiding in the unambiguous orientation of the ligand within the active site.
Probing Hydrophobicity: It helps identify if the S1 pocket has the plasticity to accommodate meta-substitutions, guiding the design of larger, more potent drugs (e.g., Factor Xa inhibitors).
Protocol: Crystal Soaking
Crystal Growth: Grow apo-crystals of the serine protease (e.g., using hanging drop vapor diffusion).
Soak Solution Preparation:
Dissolve 3-CB directly into the mother liquor (crystallization buffer).
Target concentration: 10–50 mM (High excess is needed to drive occupancy, as
is usually in the micromolar range).
Tip: If the crystal cracks due to osmotic shock, step-wise increase the inhibitor concentration.
Incubation: Soak crystals for 1–24 hours.
Cryo-protection & Data Collection: Flash-freeze crystals in liquid nitrogen (using glycerol or ethylene glycol if necessary) and collect X-ray diffraction data.
Refinement: Look for difference density (
map) in the S1 pocket corresponding to the benzamidine ring and the distinct chlorine protrusion.
Application III: Protease Stabilization
During the purification of serine proteases (or fusion proteins containing serine protease domains), autolysis (self-digestion) is a major cause of yield loss.
Usage: Add 1–5 mM 3-Chlorobenzamidine HCl to the lysis and purification buffers.
Removal: Because the inhibition is reversible and competitive (
in M range), 3-CB can be easily removed by dialysis or size-exclusion chromatography (unlike covalent inhibitors like PMSF, which permanently modify the protein).
Comparison of Benzamidine Derivatives
Understanding the Structure-Activity Relationship (SAR) helps in selecting the right tool.
Technical Guide: Solubilization & Stability of 3-Chlorobenzamidine Hydrochloride
[1][2] Executive Summary 3-Chlorobenzamidine hydrochloride is a potent, reversible inhibitor of trypsin-like serine proteases.[1][2] While highly effective in enzymatic assays, users frequently encounter precipitation up...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-Chlorobenzamidine hydrochloride is a potent, reversible inhibitor of trypsin-like serine proteases.[1][2] While highly effective in enzymatic assays, users frequently encounter precipitation upon addition to physiological buffers (e.g., PBS) and hydrolytic instability during storage.[2]
This guide provides field-validated protocols to maximize solubility and prevent experimental artifacts caused by compound aggregation or degradation.
Quick Reference: Solubility Limits
Solvent / Buffer
Solubility Limit (Approx.)
Comment
DMSO
~25 mg/mL
Recommended Stock Solvent.
Deionized Water
~50 mg/mL
Requires heating; susceptible to hydrolysis over time.[1][2]
High Risk. Subject to "salting out" (Common Ion Effect).[1][2]
Module 1: Master Protocol for Solubilization
The Issue: Direct addition of 3-Chlorobenzamidine HCl powder to phosphate-buffered saline (PBS) or high-salt buffers often results in immediate turbidity or crystallization.[1][2]
The Solution: Use the "Solvent-Shift" Method . By creating a high-concentration stock in a polar aprotic solvent (DMSO) and diluting rapidly into the buffer, you bypass the kinetic barriers of dissolving the crystalline lattice directly in high-ionic-strength media.
Step-by-Step Protocol
Prepare Stock Solution (1000x):
Weigh the appropriate amount of 3-Chlorobenzamidine HCl.[1][2]
Dissolve in anhydrous DMSO to a concentration of 10–25 mg/mL .[1][2]
Why: DMSO disrupts the crystal lattice energy more effectively than saline buffers and prevents hydrolysis during frozen storage.[1][2]
Intermediate Dilution (Optional but Recommended):
If your final assay requires < 1% DMSO, prepare an intermediate dilution in deionized water (e.g., dilute stock 1:10 to get 1–2.5 mg/mL).[2]
pH < 9.0: The molecule is protonated (cationic), which is the soluble form.[2]
pH > 10.0: The molecule deprotonates to the free base , which is hydrophobic and poorly soluble in aqueous media.[2]
Recommendation: Maintain assay buffers between pH 6.0 and 8.0. Avoid carbonate buffers at pH > 10.[1][2]
Q: Can I heat the solution to dissolve the precipitate?
A: Use extreme caution.
While heating to 40–50°C can temporarily dissolve the precipitate, it accelerates hydrolysis .[2] The amidine group (
) hydrolyzes to form 3-chlorobenzamide and ammonia, which is inactive against proteases.[1][2]
Rule: If you must heat, do not exceed 37°C and use the solution immediately.[1][2]
Module 3: Stability & Storage
Hydrolytic Instability
Benzamidines are chemically sensitive to moisture.[1][2] In aqueous solution, the amidine carbon is electrophilic and susceptible to nucleophilic attack by water.[1][2]
Storage Guidelines:
Powder: Store at +4°C or -20°C in a desiccator. Stable for >2 years.[1][2]
DMSO Stock: Store at -20°C. Stable for 6 months. Aliquot to avoid freeze-thaw cycles.
Aqueous Solution:Do NOT store. Prepare fresh daily. 3-Chlorobenzamidine can degrade significantly within 24 hours in water at room temperature.[1][2]
Module 4: Troubleshooting Visualized
Workflow 1: Solubilization Decision Tree
This diagram guides you through the process of rescuing a precipitated sample or planning a new preparation.[1][2]
Caption: Decision tree for optimal solubilization and troubleshooting precipitation events.
Workflow 2: Chemical Species & Stability
Understanding the chemical equilibrium is vital for buffer selection.[1][2]
Caption: Equilibrium states of 3-Chlorobenzamidine. High pH causes precipitation; time/heat causes irreversible degradation.[2]
References
PubChem. 3-Chlorobenzamidine - Compound Summary (CID 204144).[1][2] National Library of Medicine.[1][2]
[Link]
Clement, B. (2002).[1][2] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2] Drug Metabolism Reviews.[1][2] (Context on amidine stability and prodrug strategies).
[Link]
3-Chlorobenzamidine hydrochloride stability in aqueous solution
Subject: Technical Guide: Stability & Handling of 3-Chlorobenzamidine Hydrochloride in Aqueous Solution Executive Summary 3-Chlorobenzamidine hydrochloride (3-CBH) is a critical competitive inhibitor of serine proteases...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Technical Guide: Stability & Handling of 3-Chlorobenzamidine Hydrochloride in Aqueous Solution
Executive Summary
3-Chlorobenzamidine hydrochloride (3-CBH) is a critical competitive inhibitor of serine proteases (e.g., trypsin, thrombin, Factor Xa). While thermodynamically stable in its solid hydrochloride salt form, its stability in aqueous solution is kinetically limited .
The Golden Rule: Aqueous solutions of benzamidine derivatives are prone to hydrolysis, converting the active inhibitor into an inactive amide (3-chlorobenzamide) and ammonia. For quantitative enzyme kinetics, solutions must be prepared fresh daily.
Troubleshooting Guide & FAQs
This section addresses the most common "pain points" reported by users in the field.
Issue 1: "My protease inhibition assay is showing high variability between days."
Diagnosis: Hydrolytic degradation of the inhibitor stock.
Technical Insight: Amidines are susceptible to nucleophilic attack by water, a reaction catalyzed by both base and elevated temperatures. If you are using a stock solution stored at 4°C for more than 24-48 hours, the effective concentration of the inhibitor has likely decreased.
Solution:
Immediate: Discard the old stock. Prepare a fresh stock solution in deionized water or a slightly acidic buffer (pH 4–6).
Long-term: If daily weighing is impractical, prepare high-concentration aliquots (e.g., 100 mM) in water, snap-freeze them in liquid nitrogen, and store at -20°C or -80°C. Thaw only once; do not refreeze.
Issue 2: "I see a fine precipitate when I add the inhibitor to my assay buffer."
Diagnosis: Solubility limit or "Salting Out" effect.
Technical Insight:
pH Effect: The pKa of the benzamidine group is typically ~11. In standard assay buffers (pH 7.4–8.0), the molecule remains protonated (cationic) and soluble. However, if your buffer pH approaches 10+, the molecule deprotonates to the free base, which has significantly lower aqueous solubility.
Ionic Strength: High salt concentrations (e.g., >1M NaCl) in the assay buffer can reduce the solubility of the organic salt (Common Ion Effect/Salting Out).
Solution:
Verify the final pH of your assay buffer.
Pre-dilute the inhibitor in water before adding it to high-salt buffers to prevent localized high concentrations that trigger precipitation.
Issue 3: "Can I autoclave the stock solution for sterility?"
Diagnosis: Thermal degradation.
Technical Insight: Autoclaving (121°C) will rapidly accelerate the hydrolysis of the amidine group to the amide.
Solution:Never autoclave. Sterilize by filtration using a 0.22 µm PVDF or PES membrane filter.
Deep Dive: The Hydrolysis Mechanism
Understanding the degradation pathway is essential for designing robust experiments. The primary degradation route is the hydrolysis of the amidine group to form 3-chlorobenzamide.
The Pathway:
Nucleophilic Attack: Water attacks the central carbon of the amidine group.
Intermediate: A tetrahedral intermediate is formed.
Elimination: Ammonia (
) is eliminated, leaving the amide.
This reaction is pH-dependent .
Acidic pH (<6): The amidine is fully protonated (
), which is resonance-stabilized and resistant to nucleophilic attack.
Basic pH (>9): The presence of hydroxide ions (
) and the existence of the free base form accelerate the reaction significantly.
Visualization: Degradation Pathway & Factors
Caption: Figure 1. Hydrolysis pathway of 3-Chlorobenzamidine. Elevated temperature and basic pH catalyze the conversion to the inactive amide form.
Recommended Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Solvent: Ultra-pure water (Milli-Q) or 10 mM HCl (for extended stability).
Concentration: Prepare at 100X the final assay concentration (typically 10–100 mM).
Step-by-Step:
Weigh the calculated amount of 3-Chlorobenzamidine HCl solid.
Dissolve in 80% of the target volume of water.
Vortex vigorously until fully dissolved (solution should be clear).
Adjust to final volume.
Critical: Use immediately or aliquot and freeze at -20°C.
Protocol B: Quality Control (QC) Check
If you suspect degradation, a simple UV-Vis scan can provide a qualitative check, as the conversion to the amide shifts the absorption spectrum. For quantitative validation, use HPLC.
| Expected Result | Amidine elutes earlier (more polar) than the Amide (less polar). |
Visualization: Troubleshooting Decision Tree
Caption: Figure 2. Decision tree for diagnosing stability and solubility issues with 3-Chlorobenzamidine HCl.
References
Clement, B. (2002). Reduction of Amidoximes to Amidines: In Vivo and In Vitro Studies. Drug Metabolism and Disposition, 30(11), 1151-1154. (Mechanistic context on amidine stability).
PubChem. (2023). 3-Chlorobenzamidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
Troubleshooting
Preventing degradation of 3-Chlorobenzamidine hydrochloride in experiments
Welcome to the technical support guide for 3-Chlorobenzamidine hydrochloride (CAS No. 24095-60-1).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3-Chlorobenzamidine hydrochloride (CAS No. 24095-60-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout your experiments. Inconsistent results can often be traced back to reagent degradation, and this guide provides in-depth, field-proven insights to help you mitigate this risk.
Core Principles of 3-Chlorobenzamidine Stability
3-Chlorobenzamidine hydrochloride is a versatile biochemical reagent, frequently used as a reversible inhibitor of trypsin and other serine proteases.[1][2] Its efficacy is rooted in the chemical reactivity of its core structure: the amidine functional group. However, this same functional group is also its primary vulnerability. The central carbon-nitrogen double bond in the amidine is susceptible to hydrolysis , a chemical reaction with water that cleaves the bond.[3] This non-enzymatic degradation converts the active 3-Chlorobenzamidine into the inactive 3-Chlorobenzamide, compromising your experimental results.
The rate of this degradation is highly sensitive to environmental factors, primarily pH, temperature, and moisture . Understanding and controlling these factors is the key to preserving the compound's integrity.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the handling and use of 3-Chlorobenzamidine hydrochloride.
Q1: How should I store the solid (powder) form of 3-Chlorobenzamidine hydrochloride for maximum stability?
A1: Proper storage of the lyophilized powder is the first and most critical step. The primary goal is to protect it from atmospheric moisture.
Temperature: For long-term storage, we recommend keeping the vial in a desiccated environment at 2-8°C.[4] While some suppliers state room temperature is acceptable for shipping and short-term storage, refrigerated conditions are optimal for minimizing any potential slow degradation over months or years.[1][5]
Environment: Store the tightly sealed vial in a desiccator with a functional desiccant (e.g., silica gel) to create a moisture-free environment.[6]
Light: While hydrolysis is the main concern, protecting the compound from direct, prolonged light exposure is a standard best practice for all chemical reagents.
Q2: What is the primary degradation product I should be aware of?
A2: The primary degradation product is 3-Chlorobenzamide (CAS No. 618-48-4).[7][8] This occurs when the amidine group is hydrolyzed, as illustrated in the diagram below. The formation of this inactive amide is the most common reason for a perceived loss of inhibitory activity in experiments.
Caption: Recommended workflow for reagent handling.
Protocol 3: Preparation of Aqueous Working Solutions
Retrieve a single aliquot of the organic stock solution from the freezer and thaw it completely.
Calculate the volume of stock needed for your final working concentration in the experimental buffer.
Add the small volume of stock solution to your experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay (typically <0.5%).
Mix thoroughly and use immediately.
Discard any unused portion of the aqueous working solution. Do not save it. Discard the used organic stock aliquot to prevent contamination.
Protocol 4: Outline for a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for verifying the integrity of your compound. It should be optimized for your specific equipment. The goal is to separate the parent compound from the more polar degradation product, 3-chlorobenzamide.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 10-15 minutes. This will elute the polar degradant first, followed by the active compound.
Flow Rate: 1.0 mL/min.
Detection: UV detector at ~230 nm.
Procedure:
Dissolve a small, accurately weighed amount of solid compound in the mobile phase.
Inject onto the HPLC system.
A pure sample should show one major peak. The presence of a significant secondary, earlier-eluting peak is indicative of degradation. The identity of this peak can be confirmed by running a 3-chlorobenzamide standard or by LC-MS analysis.
References
Kowalski, P., Oledzka, I., & Oszczapowicz, I. (2009). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 14(10), 4139–4153. [Link]
Loba Chemie. (2016). 3-CHLOROBENZALDEHYDE MSDS. Retrieved from [Link]
Taylor, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
Janicka, M., & Belniak, S. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 25(23), 5585. [Link]
Sengupta, P., et al. (2016). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 52(1). [Link]
LookChem. (n.d.). 3-CHLOR-BENZAMIDINE HYDROCHLORIDE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69254, 3-Chlorobenzamide. Retrieved from [Link]
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
Markwardt, F., et al. (1974). Degradation of a Benzamidine-Type Synthetic Inhibitor of Coagulation Enzymes in Plasma of Various Species. Thrombosis Research, 5(1), 65-71. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Chapter 7: Analytical Methods. [Link]
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]
Stevens, J. M., et al. (2011). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 133(40), 15934–15947. [Link]
Reddy, B. V. K., et al. (2016). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 52(1). [Link]
Fathima, N., & N, R. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1426. [Link]
Pentelute, B. L., et al. (2017). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Angewandte Chemie International Edition, 56(2), 583-587. [Link]
Wang, X., et al. (2020). Solubility and Molecular Interactions of Trimetazidine Hydrochloride in 12 Monosolvents and Solvent Mixtures of Methanol + (Ethanol, N , N -Dimethylformamide or Ethyl Acetate). Journal of Chemical & Engineering Data, 65(4), 1830–1842. [Link]
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
Hamilton-Miller, J. M. T. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407. [Link]
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
Sankar, P. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 10(3), 324-330. [Link]
Kumar, A., et al. (2018). STABILITY INDICATING RP-UPLC METHOD DEVELOPMENT FOR RELATED SUBSTANCES OF ANTI-EMETIC TRIMETHOBENZAMIDE HYDROCHLORIDE, ITS VALID. International Journal of Pharmaceutical Sciences and Research, 9(10), 4224-4232. [Link]
Grellepois, F., et al. (2018). Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines. Green Chemistry, 20(14), 3291-3300. [Link]
Kowalski, P., et al. (2009). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 14(10), 4139-4153. [Link]
Akiyama, Y., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Bioorganic & Medicinal Chemistry Letters, 25(17), 3524-3527. [Link]
Cheméo. (n.d.). Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purity Assurance, Troubleshooting, and Stability Protocols
Document ID: TS-CBH-001 | Version: 2.4 | Status: Active
Introduction: The Stability Paradox
3-Chlorobenzamidine hydrochloride (CAS: 24095-60-1) is a critical scaffold in medicinal chemistry, widely used as a competitive inhibitor for trypsin-like serine proteases (e.g., thrombin, Factor Xa) and as a fragment for synthesizing heterocyclic APIs.
While the hydrochloride salt form significantly improves stability compared to the volatile and hygroscopic free base, it remains susceptible to hydrolytic degradation . The central challenge for researchers is that the primary degradation product, 3-chlorobenzamide , is structurally similar to the active compound but biologically inert in protease assays, leading to false negatives or inconsistent IC50 values.
This guide provides a self-validating system to diagnose, quantify, and resolve purity issues.
Module 1: Diagnostic Troubleshooting
Q1: My HPLC chromatogram shows a "ghost peak" eluting later than the main peak. What is it?
Diagnosis: This is almost certainly 3-chlorobenzamide .
Mechanism: Amidines are prone to hydrolysis under neutral-to-basic conditions or prolonged exposure to atmospheric moisture. The electron-withdrawing chlorine atom at the meta position makes the amidine carbon more electrophilic, slightly increasing susceptibility to nucleophilic attack by water compared to unsubstituted benzamidine.
The Hydrolysis Pathway:
Nucleophilic Attack: Water attacks the amidine carbon.
Tetrahedral Intermediate: Formation of a gem-amino alcohol intermediate.
Elimination: Ammonia (
) is expelled, collapsing the structure into the thermodynamically stable amide.
Figure 1: Degradation pathway showing the conversion of the active amidine to the inert amide impurity.
Q2: The melting point is lower than the literature value. Is my compound wet?
Diagnosis: Likely a combination of hygroscopicity and amide contamination .
Pure Salt Behavior: High melting point (typically >160°C, though specific polymorphs vary).
Impurity Effect: 3-Chlorobenzamide melts at 133–137°C [1]. A mixture will show a broad melting range significantly depressed from the pure salt's value.
Action: If the melting range is broad (>2°C) and starts below 140°C, assume amide contamination. If the range is sharp but low, check for solvent inclusion (solvates).
Module 2: Analytical Validation (HPLC Protocol)
Standard reverse-phase HPLC methods often fail for amidines because the basic amidine group interacts with silanol groups on the column, causing peak tailing. You must use an acidic mobile phase to keep the amidine fully protonated and the silanols suppressed.
Validated Method: C18 Reverse Phase with Ion Suppression
Parameter
Condition
Rationale
Column
C18 End-capped (e.g., Zorbax Eclipse or Waters Symmetry), 150 x 4.6 mm, 3.5 µm
End-capping reduces secondary interactions with free silanols.
Mobile Phase A
0.1% Phosphoric Acid or 0.1% TFA in Water (pH ~2.5)
Low pH ensures amidine is protonated () and prevents tailing [2].
Mobile Phase B
Acetonitrile (HPLC Grade)
Standard organic modifier.
Gradient
5% B to 60% B over 15 mins
Amidine elutes early (polar); Amide and Nitrile elute later (non-polar).
Flow Rate
1.0 mL/min
Standard backpressure management.
Detection
UV @ 230 nm
Benzamidine chromophore absorption maximum.
Retention Order Logic:
3-Chlorobenzamidine (Salt): Elutes first (Most polar/ionic).
3-Chlorobenzamide (Impurity): Elutes second (Loss of charge).
3-Chlorobenzonitrile (Precursor): Elutes last (Most hydrophobic).
Module 3: Purification & Recovery
If your purity is <95%, recrystallization is required. Do not use water as the primary solvent, as heating amidines in water accelerates hydrolysis.
Protocol: Non-Aqueous Anti-Solvent Precipitation
This method relies on the high solubility of the hydrochloride salt in ethanol/methanol and its insolubility in ether/acetone.
Step-by-Step Workflow:
Dissolution: Dissolve the crude solid in the minimum amount of warm anhydrous Ethanol or Isopropanol (approx. 50-60°C).
Tip: If undissolved solids remain, filter hot (this is likely inorganic salt like
).
Precipitation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until the solution turns slightly cloudy.
Crystallization: Seal the flask (to prevent moisture entry) and place it in a refrigerator (4°C) overnight.
Collection: Filter the white crystals under a nitrogen blanket if possible.
Drying: Dry in a vacuum desiccator over
for 24 hours.
Figure 2: Recrystallization workflow designed to minimize hydrolytic degradation.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store the stock solution in DMSO?A: Yes, but only short-term. While DMSO dissolves the salt well (approx. 25 mg/mL), trace water in DMSO can cause slow hydrolysis over weeks. Store aliquots at -20°C. Never store aqueous stock solutions; prepare them fresh daily [3].
Q: Why is my yield low after synthesis?A: If synthesizing via the Pinner reaction (Nitrile + HCl/EtOH -> Imidate -> Amidine), the intermediate imidate ester is extremely sensitive to moisture. If your alcohol was not anhydrous, the imidate converts to the ester/amide before ammonia is added. Ensure strictly anhydrous conditions until the final salt formation.
Q: How do I distinguish the salt from the free base?A:
Solubility: The HCl salt is water-soluble; the free base is sparingly soluble in water but soluble in organic solvents like dichloromethane.
pH: Dissolve a small amount in water. The HCl salt will give a slightly acidic pH (approx. pH 4-5) due to the ammonium-like cation. The free base would be alkaline.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69254, 3-Chlorobenzamide. Retrieved from [Link]
Jetir.org. (2025). Development and Validation of Stability Indicating RP-HPLC Method for Benzydamine Hydrochloride. (Note: Validates acidic mobile phase usage for amidine/amine salts). Retrieved from [Link]
Troubleshooting
Technical Support Center: 3-Chlorobenzamidine Hydrochloride
Welcome to the technical support guide for 3-Chlorobenzamidine hydrochloride (CAS No. 24095-60-1).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3-Chlorobenzamidine hydrochloride (CAS No. 24095-60-1). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the handling, storage, and troubleshooting of common experimental issues involving this versatile biochemical reagent. As a key building block in medicinal chemistry, particularly for developing enzyme inhibitors, its proper use is critical for reproducible and successful research.[1]
Section 1: Core Handling, Storage, and Safety FAQs
This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of 3-Chlorobenzamidine hydrochloride.
Q1: What is the correct way to store 3-Chlorobenzamidine hydrochloride?
Proper storage is crucial to maintain the compound's integrity. It is recommended to store 3-Chlorobenzamidine hydrochloride at 0-8 °C.[1] For long-term stability, it should be kept in a tightly sealed container in a dry environment.[2][3][4][5] The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air. Therefore, storage in a desiccator is a best practice to prevent potential hydrolysis and degradation.
Q2: What does the compound look like, and what if my product's appearance is different?
3-Chlorobenzamidine hydrochloride should appear as a white to off-white crystalline powder.[1][5] If you observe significant discoloration (e.g., yellowing or browning), clumping, or a sticky appearance, it may indicate degradation due to improper storage, moisture absorption, or exposure to incompatible substances. In such cases, it is advisable to use a fresh batch for sensitive experiments and to re-evaluate storage conditions.
Q3: What personal protective equipment (PPE) is required when handling this compound?
As with any chemical reagent, adherence to standard laboratory safety practices is essential. You should always wear:
Safety glasses or goggles: To protect from eye contact.[6][7]
Chemical-resistant gloves: Such as nitrile rubber, to prevent skin contact.[2][8]
All handling should be performed in a well-ventilated area.[8][9] For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.[2]
Q4: Is 3-Chlorobenzamidine hydrochloride considered hazardous?
Based on available safety data for the compound and related structures, it should be handled with care. It may cause skin and eye irritation.[6][7] Always consult the most current Safety Data Sheet (SDS) provided by your supplier for comprehensive hazard information.[2] In case of exposure, wash the affected skin area with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[6][8]
Section 2: Troubleshooting Experimental Workflows
Researchers may encounter challenges during the use of 3-Chlorobenzamidine hydrochloride in various applications, from organic synthesis to biochemical assays. This guide provides a systematic approach to diagnosing and resolving these issues.
Experimental Troubleshooting Guide
Problem Encountered
Potential Root Cause(s)
Scientifically-Grounded Solution & Rationale
Inconsistent Solubility or Precipitation
1. Incorrect Solvent Choice: The polarity of the solvent may not be suitable for the hydrochloride salt. 2. Low Temperature: Dissolution may be slow in cold solvents. 3. pH Mismatch: In aqueous solutions, the pH can affect the protonation state and solubility of the amidine group. 4. Supersaturation: A solution may be temporarily clear but precipitate out over time if the concentration is above its solubility limit.
Solution: 1. Solvent Selection: Start with polar organic solvents like methanol, ethanol, or DMSO. For aqueous applications, prepare a concentrated stock in DMSO and dilute it into the aqueous buffer. This minimizes the volume of organic solvent in the final assay. 2. Increase Kinetic Energy: Gently warm the solution (e.g., to 30-40°C) or use a sonicator bath to aid dissolution.[10] 3. Buffer Control: Ensure your aqueous buffer is at a stable pH where the compound is known to be soluble and stable. Extreme pH values can cause hydrolysis or deprotonation. 4. Verify Concentration: Empirically determine the solubility limit in your specific solvent system before preparing large volumes of stock solution.
Low Yield in Synthesis Reactions
1. Moisture Contamination: The amidine group or other reagents in your reaction may be sensitive to water, leading to hydrolysis and side reactions.[10] 2. Incorrect Stoichiometry or Base: An improper molar ratio of reactants or an unsuitable base can lead to incomplete reactions or the formation of byproducts.[10][11] 3. Suboptimal Temperature/Time: The reaction may not have reached completion due to insufficient time or energy.
Solution: 1. Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reagents: Carefully measure all reactants. If a base is required, use a non-nucleophilic base (like triethylamine) to scavenge acid without competing in the reaction.[10] 3. Reaction Monitoring: Track the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS, to determine the optimal reaction time and confirm the consumption of starting material.[10]
Unexpected Peaks in Analytical Data (HPLC, LC-MS)
1. Compound Degradation: The compound may have degraded in the vial due to light exposure, incorrect pH, or prolonged storage in solution. 2. Contamination: The sample could be contaminated from the solvent, glassware, or column.[12][13] 3. Impurity in Starting Material: Although typically supplied with high purity (e.g., ≥99% HPLC), trace impurities may be present.[1]
Solution: 1. Fresh Preparations: Always use freshly prepared solutions for analysis. If degradation is suspected, compare the chromatogram to that of a freshly dissolved standard. 2. Run Blanks: Inject a solvent blank to rule out contamination from the system or solvent.[12] 3. Confirm Identity: Use a high-resolution mass spectrometer to get an accurate mass of the unexpected peak, which can help identify it as a degradation product or a known impurity.
Section 3: Advanced Technical FAQs
Q5: What are the best solvents for making stock solutions?
While comprehensive public data is limited, a qualitative guide can be established based on the properties of similar chlorinated benzamide structures.[14]
Solvent
Polarity
Expected Qualitative Solubility
Notes for Researchers
Water
High
Sparingly Soluble / Poor
Solubility is likely pH-dependent. Use buffered solutions for consistency.
Methanol (MeOH)
High
Soluble
A good first choice for creating stock solutions for organic synthesis.[14]
Ethanol (EtOH)
High
Soluble
Similar to methanol; often used in biological assays.[14]
Dimethyl Sulfoxide (DMSO)
High
Highly Soluble
Excellent for preparing highly concentrated stock solutions for dilution into aqueous buffers for biochemical assays.
Dichloromethane (DCM)
Medium
Likely Soluble
Useful for organic synthesis applications.
Acetonitrile (ACN)
Medium
Likely Soluble
Commonly used as a mobile phase component in HPLC; good for analytical standards.
This table provides a general guide. It is imperative for researchers to empirically verify solubility for their specific concentration and application.
Solubility Troubleshooting Workflow
The following workflow provides a logical path for addressing solubility challenges.
Caption: A logical workflow for troubleshooting solubility issues.
Q6: What are the known chemical incompatibilities for 3-Chlorobenzamidine hydrochloride?
To prevent hazardous reactions and compound degradation, avoid mixing 3-Chlorobenzamidine hydrochloride with:
Strong Oxidizing Agents: These can react with the aromatic ring and amidine group.
Strong Bases: Contact with strong bases will deprotonate the hydrochloride salt to its free base form. This can alter its solubility, stability, and reactivity in subsequent steps.
Reactive Reagents: The amidine group is nucleophilic and can react with electrophiles. Be mindful of this in one-pot synthesis designs.
Bleach (Sodium Hypochlorite): Incompatible with some laboratory reagents containing guanidine salts (structurally similar to amidines), which can form toxic gases upon mixing.[15] It is a prudent safety measure to avoid direct mixing of bleach with this compound or its waste.
Always dispose of chemical waste in accordance with your institution's and local regulations.[3][7][8]
Core Technical Directive: The Physicochemical Reality
Executive Summary:
Optimal activity of 3-Chlorobenzamidine hydrochloride is not achieved by targeting the compound's pKa, but by targeting the ionization window of the target enzyme's specificity pocket .[2]
3-Chlorobenzamidine is a competitive, reversible inhibitor of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).[1][2] Its mechanism of action relies entirely on the formation of a salt bridge between the positively charged amidinium group of the inhibitor and the negatively charged Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the enzyme's S1 specificity pocket.[2]
The Critical Ionization States
For the inhibition to occur, two conditions must be met simultaneously:
The following diagram illustrates the equilibrium states and the failure points where pH adjustment often goes wrong.
Figure 1: The pH-dependent equilibrium of 3-Chlorobenzamidine HCl.[1][2] Optimal inhibition requires the intersection of inhibitor solubility and enzyme active-site ionization.[1][2]
Preparation Protocols & Data Tables
Standard Solubility Data
Users frequently encounter precipitation when attempting to create highly concentrated stocks in incorrect buffers.[1][2]
Protocol: Preparing the "Foolproof" Stock Solution
Do not attempt to adjust the pH of the stock solution directly.[2]
Weighing: Weigh the 3-Chlorobenzamidine HCl salt rapidly (hygroscopic).
Solvent: Dissolve in 100% DMSO to create a 100 mM Master Stock.
Why? DMSO prevents hydrolysis of the amidine group over time and avoids pH issues during storage.[1][2]
Storage: Aliquot into single-use vials and freeze at -20°C.
Working Solution: Dilute the Master Stock into your assay buffer (e.g., Tris-HCl or HEPES, pH 7.4–8.[1][2]0) immediately before use.[1][2]
Note: The small volume of DMSO will not significantly alter the buffering capacity of the assay buffer.[1][2]
Troubleshooting Guide (Q&A Format)
Issue 1: "My inhibitor stock solution is cloudy or precipitating."
Diagnosis: You likely attempted to neutralize the HCl salt in a high-concentration aqueous solution.[1][2]
The Science: 3-Chlorobenzamidine HCl is a salt of a strong acid and a strong base.[1][2] When dissolved in water, it is acidic.[1][2] If you add NaOH to "fix" the pH to 7.0 or higher while at high concentration (>10 mM), you risk generating the free base form locally.[1][2] The free base of 3-chlorobenzamidine has significantly lower aqueous solubility than the salt due to the lipophilic chloro-phenyl ring.[1][2]
Resolution:
Do not adjust stock pH. Keep the stock in DMSO or unbuffered water.[1][2]
Let the Assay Buffer (e.g., 50 mM Tris, pH 7.[1][2]8) handle the pH control upon dilution. The final concentration of inhibitor (usually
M range) is too low to shift the buffer's pH.[1][2]
Issue 2: "The IC50 value is shifting (potency is decreasing) over time."
Diagnosis: Buffer incompatibility or pH drift affecting the Enzyme.[1][2]
The Science:
pH Drift: If using unbuffered saline, absorption of atmospheric CO
can drop pH below 6.[1][2]0. At pH < 5, the Aspartate 189 in the enzyme pocket protonates, breaking the electrostatic anchor required for benzamidine binding [1].[1][2]
Ionic Strength: Benzamidines are competitive inhibitors.[1][2] High salt concentrations (e.g., >150 mM NaCl) shield the electrostatic attraction between the cationic inhibitor and the anionic enzyme pocket, effectively increasing the
Use a strong buffer (HEPES or Tris, 50 mM) at pH 7.8.[1][2]
Keep ionic strength constant and physiological (approx. 150 mM total ionic strength).[1][2]
Issue 3: "Can I use Phosphate Buffered Saline (PBS)?"
Diagnosis: Acceptable, but not optimal for all serine proteases.[1][2]
The Science: Phosphate buffers can precipitate if calcium (
) is required for the enzyme's structural stability (common in coagulation factors like Factor Xa or Thrombin).[1][2] Furthermore, phosphate has poor buffering capacity above pH 7.5.[1][2]
Resolution:
Switch to Tris-HCl or HEPES (pH 7.4 – 8.0).[1][2] These are standard for serine protease kinetics [2].[1][2]
Advanced Workflow: pH Optimization Logic
Use this decision tree to standardize your experimental conditions.
Figure 2: Decision matrix for establishing optimal assay conditions.[1][2]
References
Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution.[1][2][4] II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.[1][2][4]0. Journal of Molecular Biology, 98(4), 693-717.[1][2]
Hedstrom, L. (2002). Serine Protease Mechanism and Specificity.[1][2] Chemical Reviews, 102(12), 4501–4524.[1][2]
Talhout, R., & Engberts, J. B. F. N. (2001). Self-Association of Benzamidine Derivatives in Aqueous Solution.[1][2] Langmuir, 17(5), 1683–1688.[1][2] (Discusses solubility and aggregation of substituted benzamidines).
Welcome to the technical support hub for 3-Chlorobenzamidine (3-CBZ) derivatives. In drug development, "resistance" to benzamidine-based serine protease inhibitors often manifests in two distinct forms:
Apparent Resistance (Assay Artifacts): The compound appears inactive due to physicochemical instability, competitive displacement by substrate, or improper assay conditions.
Intrinsic/Acquired Resistance (Biological): The target enzyme (e.g., Trypsin, Thrombin, Factor Xa, or viral proteases like SARS-CoV-2 3CLpro) mutates the S1 specificity pocket, or the highly charged amidinium group prevents cellular entry.
This guide provides a tiered troubleshooting protocol to isolate and resolve these issues.
Tier 1: Physicochemical Integrity & Stability
Is your inhibitor actually intact in the well?
3-Chlorobenzamidine hydrochloride is a competitive inhibitor targeting the S1 pocket of serine proteases. The 3-chloro substituent enhances lipophilicity and fills the hydrophobic sub-site, but the amidine group is the Achilles' heel regarding stability.
Common Issue: Oxidative Degradation
Symptom: Progressive loss of potency in stored stock solutions; yellowing of aqueous solutions.
Root Cause: Benzamidines are sensitive to oxidation, particularly in non-degassed aqueous buffers.
Solution:
Protocol: Prepare aqueous solutions fresh using degassed water.
Storage: If storage is necessary, freeze aliquots at -20°C under an inert gas (Nitrogen/Argon). Do not store aqueous solutions for >24 hours at 4°C.
Common Issue: Solubility & pH Mismatch
Symptom: Precipitates in high-concentration assays or inconsistent IC50 values.
Root Cause: The amidine group is highly basic (pKa ~11-12). At physiological pH (7.4), it is fully protonated (cationic). While this charge is essential for binding to the active site Aspartate (e.g., Asp189 in Trypsin), it limits solubility in non-polar assay components and prevents membrane permeability.
Solution:
Buffer Choice: Ensure buffering capacity is sufficient to maintain pH 7.4–8.[1]0. A drop in pH below 7.0 may not affect the inhibitor's charge but can destabilize the protease itself.
Solvent: Dissolve the hydrochloride salt in DMSO (up to 25 mg/mL) or Ethanol (10 mg/mL) for stock solutions.[2] Dilute into aqueous buffer immediately before use.
Table 1: Physicochemical Troubleshooting Matrix
Symptom
Probable Cause
Diagnostic Step
Corrective Action
Yellow Solution
Oxidation of amidine
Check absorbance at 400-500nm
Discard. Prepare fresh in degassed buffer.
Variable IC50
Precipitation / Aggregation
Dynamic Light Scattering (DLS)
Add 0.01% Triton X-100 to assay buffer.
No Inhibition
Hydrolysis (rare) or pH drift
Check pH of final well
Re-buffer with 50mM Tris/HEPES, pH 7.8.
Tier 2: Biochemical Assay Optimization
Are you measuring true inhibition?
3-CBZ derivatives are competitive inhibitors . Their apparent potency (
) is heavily dependent on the substrate concentration used in your assay.
The "Substrate Shift" Artifact
Issue: Users report "resistance" (high IC50) when moving from a low-substrate screening assay to a high-substrate physiological model.
Mechanism: As substrate concentration (
) increases, it competes more effectively with the inhibitor for the active site.
Correction: You must convert observed to the true inhibition constant () using the Cheng-Prusoff equation for competitive inhibition:
Protocol: Validating Competitive Mechanism
Perform IC50 curves at three substrate concentrations:
, , and .
If the compound is a true competitive inhibitor, the
should increase linearly with .
If
remains constant despite increasing , the mechanism is non-competitive (allosteric or aggregation-based artifact).
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for diagnosing resistance in 3-Chlorobenzamidine assays.
Tier 3: Overcoming Biological Resistance
Why does it work in the tube but not the cell?
This is the most critical area for drug development. The positively charged amidine group (
) mimics the arginine side chain, making it a potent binder to the anionic S1 pocket (Asp189). However, this same charge prevents passive diffusion across the cell membrane.
Strategy A: The Prodrug Approach (Amidoximes)
Concept: Mask the charged amidine to improve permeability.
Method: Convert the 3-chlorobenzamidine to an N-hydroxy-3-chlorobenzamidine (amidoxime) .
Mechanism: The amidoxime is neutral and lipophilic, allowing membrane crossing. Once inside the cell, endogenous reductases (e.g., mARC system) reduce it back to the active amidine.
Reference: This strategy has been successfully used with other benzamidine-based drugs (e.g., Ximelagatran).
Strategy B: Targeting Mutation-Driven Resistance
Scenario: The target protease mutates the S1 pocket (e.g., Asp189
Ser/Ala), destroying the salt bridge.
Counter-Measure:
Halogen Bonding: The 3-chloro group is not just hydrophobic; it can participate in halogen bonding with backbone carbonyls. Enhance this by moving to 3-Bromo or 3-Iodo analogs if the pocket allows, as these form stronger halogen bonds to compensate for the loss of the salt bridge.
Hybrid Inhibitors: Link the 3-chlorobenzamidine fragment to a "warhead" (e.g., an electrophile like a Michael acceptor) that covalently binds the catalytic serine (Ser195). This shifts the binding mode from purely reversible (equilibrium-driven) to irreversible (kinetically driven), making it less sensitive to
fluctuations caused by mutations.
FAQ: Rapid Response
Q: Can I autoclave 3-Chlorobenzamidine solutions?A:No. The amidine group is susceptible to hydrolysis at high temperatures and pressures. Filter sterilize using a 0.22 µm membrane (PES or PVDF).
Q: My IC50 is 100x higher than the literature value. Why?A: Check your enzyme concentration (
). If is close to the literature (tight-binding regime), standard IC50 equations fail. You are measuring the enzyme concentration, not the inhibitor's potency. Ensure .
Q: The compound precipitates in PBS.A: PBS contains high phosphate, which can salt out cationic hydrophobic compounds. Switch to Tris-HCl or HEPES buffer, or increase the DMSO concentration (up to 5% is usually tolerated by serine proteases).
References
Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs . PubMed Central (NIH). Retrieved from [Link]
PAINS in the Assay: Chemical Mechanisms of Assay Interference . Journal of Medicinal Chemistry. Retrieved from [Link]
Technical Support Center: Scaling Up Reactions Involving 3-Chlorobenzamidine Hydrochloride
Introduction: The Role of 3-Chlorobenzamidine in Drug Discovery 3-Chlorobenzamidine hydrochloride (CAS: 24095-60-1) is a critical binucleophile used primarily to synthesize nitrogen-containing heterocycles. It is a "work...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of 3-Chlorobenzamidine in Drug Discovery
3-Chlorobenzamidine hydrochloride (CAS: 24095-60-1) is a critical
binucleophile used primarily to synthesize nitrogen-containing heterocycles. It is a "workhorse" reagent in medicinal chemistry, particularly for constructing pyrimidine and imidazole scaffolds found in kinase inhibitors, anticoagulants (e.g., Factor Xa inhibitors), and antiviral agents.
While robust on a milligram scale, reactions involving this amidine salt exhibit non-linear behavior during scale-up (100g to multi-kg). The presence of the hydrochloride counter-ion, the hygroscopic nature of the salt, and the competing hydrolysis pathways require specific engineering controls.
Module 1: Material Handling & Pre-Reaction Preparation
Context: The most common failure mode in scale-up is not the reaction chemistry itself, but the physical state of the reagent. 3-Chlorobenzamidine HCl is hygroscopic. Moisture uptake leads to stoichiometry errors and promotes hydrolysis to 3-chlorobenzamide, a "dead" impurity that is difficult to remove downstream.
FAQ: Handling & Solubility
Q: The material has formed hard clumps in the drum. Can I still use it?A:Proceed with caution. Clumping indicates moisture absorption.
Risk: Water acts as a nucleophile, competing with your electrophile (e.g.,
-keto ester), leading to hydrolysis of the amidine to 3-chlorobenzamide.
Protocol: Grind the material and dry it in a vacuum oven at 40°C over
or silica gel for 12 hours. Verify water content by Karl Fischer (KF) titration. If KF > 1.0%, re-drying is mandatory.
Q: What is the best solvent system for high-concentration reactions?A: Solubility is highly dependent on the counter-ion state.
Solvent
Solubility (HCl Salt)
Solubility (Free Base)
Scale-Up Note
Water
High (>100 mg/mL)
Low
Good for biphasic systems; bad for moisture-sensitive condensations.
Ethanol/Methanol
Moderate to High
High
Preferred. Protics facilitate proton transfer but can react with electrophiles (transesterification).
DMF/DMSO
High
High
Avoid if possible. High boiling points make removal difficult on >1kg scale.
Toluene/DCM
Negligible
Moderate
Requires in situ free-basing with phase transfer catalysis.
Module 2: The Reaction – Pyrimidine Synthesis (Scale-Up)
Context: The primary application is the condensation of 3-chlorobenzamidine HCl with 1,3-dicarbonyls (or equivalents like chalcones/enaminones) to form pyrimidines.
The "Hidden" Stoichiometry Trap
On a small scale, excess base is often added without calculation. On a large scale, the HCl associated with the amidine consumes exactly one equivalent of base before the reaction starts.
Standard Protocol Adjustment:
If your protocol calls for 1.0 eq of base for the condensation, you must add 2.0 eq total (1.0 eq to neutralize HCl + 1.0 eq to drive the condensation).
Workflow Diagram: Condensation Process
Figure 1: Critical path for converting amidine salts to pyrimidines. Note the distinct neutralization step.
Troubleshooting the Reaction
Q: My reaction stalls at 50% conversion. Adding more heat doesn't help.A: This is likely a pH crash .
Mechanism: As the condensation proceeds, water is generated. If you are using an ester electrophile, alcohol is generated. If the pH drops below the pKa of the amidine (~11-12), the remaining amidine reprotonates and becomes non-nucleophilic.
Solution: Monitor pH.[1] Maintain basicity by adding small aliquots of base (e.g., NaOEt) to keep the reaction active.
Q: I see a large "M+1" peak in LCMS that corresponds to the amide (Hydrolysis).A: This occurs if the free base is exposed to water at high temperatures before reacting with the electrophile.
Fix: Ensure your electrophile is added immediately after neutralization, or premix the electrophile and the salt before adding the base (if the electrophile is base-stable).
Module 3: Work-Up & Purification
Context: Dealing with the inorganic salt load (NaCl or KCl formed from neutralization) is the biggest engineering challenge. In a 10kg batch, you might generate 3-4kg of NaCl, which forms a thick slurry.
Purification Decision Tree
Figure 2: Logic flow for separating the target heterocycle from inorganic byproducts.
FAQ: Isolation
Q: The filtration is extremely slow (clogging).A: This is caused by fine ammonium/sodium salts.
Solution: Do not filter the reaction mixture directly. Perform an aqueous quench first to dissolve the inorganic salts. If your product precipitates (common for chlorophenyl pyrimidines), filter the product from the water/solvent mix. If your product oils out, extract with EtOAc.
Q: How do I remove the trace 3-chlorobenzamide impurity?A: This is difficult by chromatography.
Technique: Exploit the acidity of the amide (pKa ~15) vs the basicity of the pyrimidine product.
Dissolve crude in dilute acid (1M HCl). The pyrimidine protonates and dissolves; the amide (neutral) remains insoluble or can be extracted into an organic layer (DCM).
Separate layers.
Basify the aqueous layer to precipitate the pure pyrimidine.
Module 4: Engineering & Safety Controls
Context: 3-Chlorobenzamidine HCl is corrosive.
Q: Can I use a Stainless Steel (SS316) reactor?A:Avoid if possible.
Reason: At elevated temperatures (>60°C), chloride ions in an acidic or slightly acidic environment (before full neutralization) can cause pitting and stress corrosion cracking in stainless steel.
Recommendation: Use Glass-Lined Reactors (GLR) or Hastelloy. If SS316 is the only option, neutralize the salt at room temperature before heating.
Q: Are there thermal hazards?A: Yes. The neutralization of HCl salts with alkoxides (e.g., NaOEt) is exothermic.
Control: Dose the base slowly, maintaining internal temperature <30°C.
References
BenchChem. (2025).[2] Solubility of 3-Chlorobenzamidine hydrochloride. Retrieved from
Cayman Chemical. (2022).[3] Benzamidine (hydrochloride) Product Information & Stability. Retrieved from
Sigma-Aldrich. (2024). Benzamidine Hydrochloride Safety & Handling. Retrieved from
Organic Chemistry Portal. (2023). Pyrimidine Synthesis: Recent Advances and Mechanisms. Retrieved from
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1). Retrieved from
3-Chlorobenzamidine hydrochloride interference in biochemical assays
Welcome to the technical support center for 3-Chlorobenzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential interferences and troubleshoot i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Chlorobenzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential interferences and troubleshoot issues when using this compound in biochemical assays. As a potent inhibitor of trypsin-like serine proteases, 3-Chlorobenzamidine hydrochloride is a valuable tool; however, its mechanism of action can also be a source of experimental artifacts. This resource provides in-depth FAQs and troubleshooting guides to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-Chlorobenzamidine hydrochloride?
3-Chlorobenzamidine hydrochloride is a competitive, reversible inhibitor of trypsin-like serine proteases.[1] Its chemical structure mimics that of arginine and lysine, allowing it to bind to the active site of these enzymes and block their catalytic activity. This specificity makes it useful for controlling unwanted proteolytic degradation in protein samples.
Q2: At what concentration is 3-Chlorobenzamidine hydrochloride typically used, and when might it cause interference?
For general protease inhibition, a working concentration of 1-5 mM is common. However, interference can be observed at various concentrations depending on the sensitivity of the assay and the specific enzymes involved. It is crucial to perform concentration-response experiments to determine the optimal concentration for your application while minimizing off-target effects.
Q3: Can 3-Chlorobenzamidine hydrochloride interfere with assays that do not directly measure protease activity, such as kinase or phosphatase assays?
Yes, interference in non-protease assays is a significant concern. This interference is often indirect and stems from the inhibition of contaminating serine proteases in your sample or enzyme preparation. These proteases can degrade assay components, such as the substrate or the enzyme itself, leading to inaccurate results. For instance, in a kinase assay, contaminating proteases could cleave the kinase or its substrate, affecting the phosphorylation event being measured.[2]
Q4: Does 3-Chlorobenzamidine hydrochloride have any known off-target effects on other enzyme classes?
While its primary targets are serine proteases, the possibility of off-target effects on other enzymes, especially at high concentrations, cannot be entirely ruled out. However, documented, direct inhibition of other major enzyme classes like kinases or phosphatases is not prevalent in the literature. The primary mode of interference remains its effect on contaminating proteases.
Q5: Can 3-Chlorobenzamidine hydrochloride interfere with detection methods, such as fluorescence or absorbance?
While less common than enzymatic interference, direct interference with detection methods is possible. Some compounds can possess intrinsic fluorescence or absorbance at the wavelengths used in an assay, leading to false-positive or false-negative results.[3][4][5] It is always advisable to run controls containing only the assay buffer and 3-Chlorobenzamidine hydrochloride to check for any background signal.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Reduced Signal in a Non-Protease Assay (e.g., Kinase or Phosphatase Assay)
Possible Cause:
Contaminating serine proteases in your enzyme preparation or cell lysate are being inhibited by 3-Chlorobenzamidine hydrochloride. These proteases may be inadvertently enhancing your assay signal by, for example, cleaving an inhibitory domain of your enzyme of interest or degrading a competing substrate. Alternatively, the proteases could be degrading your enzyme or substrate, and their inhibition by 3-Chlorobenzamidine hydrochloride is revealing the true, lower activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected inhibition.
Step-by-Step Guide:
Run Control Experiments:
No-Inhibitor Control: Run the assay without 3-Chlorobenzamidine hydrochloride. If the signal returns to the expected level, it confirms the inhibitor is the source of the issue.
Inhibitor-Only Control: Run the assay with all components except your enzyme of interest, but with 3-Chlorobenzamidine hydrochloride. This will reveal if the compound directly interferes with the substrate or detection system.
Protease Activity Assay: Use a general protease substrate to test for proteolytic activity in your enzyme preparation or lysate.[6]
Optimize Inhibitor Concentration: Perform a dose-response curve with 3-Chlorobenzamidine hydrochloride to find the lowest effective concentration that prevents protein degradation without significantly impacting your assay.
Consider Alternative Protease Inhibitors: If interference persists, consider using a different class of serine protease inhibitor with a different mechanism of action.
Inhibitor
Target Proteases
Solubility
Notes
3-Chlorobenzamidine HCl
Trypsin-like Serine Proteases
Water
Competitive, reversible inhibitor.
Pefabloc® SC (AEBSF)
Serine Proteases
Water
Irreversible inhibitor, less toxic than PMSF.[7][8][9]
Amiloride
Serine Proteases (e.g., uPA)
Water
Also an epithelial sodium channel blocker.[10][11][12]
PMSF
Serine Proteases
Organic Solvents
Highly toxic and unstable in aqueous solutions.[13]
Purify Your Protein of Interest: If contaminating proteases are the definitive cause, further purifying your enzyme of interest can remove them and eliminate the need for high concentrations of protease inhibitors.
Issue 2: High Background Signal in Fluorescence-Based Assays
Possible Cause:
3-Chlorobenzamidine hydrochloride may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay, a phenomenon known as autofluorescence.[5][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Step-by-Step Guide:
Measure Inhibitor Autofluorescence: Prepare a sample containing only the assay buffer and 3-Chlorobenzamidine hydrochloride at the working concentration. Measure the fluorescence at your assay's excitation and emission wavelengths.
Spectral Analysis: If autofluorescence is detected, determine the full excitation and emission spectra of 3-Chlorobenzamidine hydrochloride in your assay buffer to understand the extent of the spectral overlap.
Background Subtraction: If the background signal is stable and not excessively high, you can subtract it from your experimental measurements.
Change Fluorophore: If background subtraction is not feasible, consider using a fluorophore with excitation and emission wavelengths that do not overlap with those of 3-Chlorobenzamidine hydrochloride.
Use a Non-Fluorescent Alternative: If changing the fluorophore is not an option, switch to a non-fluorescent protease inhibitor.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause:
The stability of 3-Chlorobenzamidine hydrochloride in your assay buffer may be compromised, or there may be lot-to-lot variability in the compound.
Check Buffer Compatibility: Ensure that the pH and composition of your assay buffer are compatible with the stability of 3-Chlorobenzamidine hydrochloride.
Lot Validation: If you suspect lot-to-lot variability, test a new lot of the compound in parallel with your current lot in a control experiment.
Ensure Homogeneity: Ensure the inhibitor is fully dissolved and the solution is homogenous before adding it to your assay.
Experimental Protocol: Validating for Interference in a Kinase Assay
This protocol provides a framework for identifying and mitigating interference from 3-Chlorobenzamidine hydrochloride in a generic fluorescence-based kinase assay.
Materials:
Kinase of interest
Kinase substrate
ATP
Kinase assay buffer
3-Chlorobenzamidine hydrochloride
Fluorescent detection reagent
96-well black, flat-bottom plate
Fluorescence plate reader
Procedure:
Prepare Reagents:
Prepare a 10X stock solution of 3-Chlorobenzamidine hydrochloride in the kinase assay buffer.
Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer.
Assay Setup:
Design a plate layout that includes the following controls:
No Enzyme Control: All components except the kinase.
No Inhibitor Control (Positive Control): All components, but no 3-Chlorobenzamidine hydrochloride.
Inhibitor-Only Control: All components except the kinase, with 3-Chlorobenzamidine hydrochloride.
Test Wells: All components, with a titration of 3-Chlorobenzamidine hydrochloride (e.g., 0.1 µM to 10 mM).
Perform the Assay:
Add the assay components to the wells according to your plate layout.
Initiate the kinase reaction by adding ATP.
Incubate for the desired time at the optimal temperature.
Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions.
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Subtract the 'No Enzyme Control' signal from all other wells.
Compare the signal from the 'Inhibitor-Only Control' to the buffer-only wells to assess autofluorescence.
Plot the kinase activity (fluorescence signal) as a function of the 3-Chlorobenzamidine hydrochloride concentration.
Interpreting the Results:
No change in signal with increasing inhibitor concentration: No significant interference.
A decrease in signal that plateaus: Likely inhibition of contaminating proteases that were enhancing the signal.
A steady decrease in signal: Potential direct inhibition of the kinase or interference with the detection chemistry.
High signal in the 'Inhibitor-Only Control': Autofluorescence of the inhibitor.
By systematically applying these troubleshooting guides and validation protocols, researchers can confidently use 3-Chlorobenzamidine hydrochloride as a protease inhibitor while minimizing the risk of assay interference and ensuring the generation of reliable and reproducible data.
References
How to Select the Right Protease Inhibitor. Biocompare.
Validating Novel Protease Inhibitors: A Comparative Guide to the Boc-Phe-Ser-Arg-MCA Assay. Benchchem.
Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio.
How to select the Right protease inhibitor. G-Biosciences.
Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty?. PubMed.
3-Chlorobenzamidine hydrochloride. Chem-Impex.
Assay Development for Protein Kinase Enzymes. NCBI - NIH.
Trial of Amiloride in Type 2 Diabetes With Proteinuria. PMC - NIH.
TROUBLESHOOTING GUIDE FOR ENZYM
Cell-based Assays to Identify Inhibitors of Viral Disease.
Amiloride. Wikipedia.
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH.
Pefabloc® SC. Pentapharm.
Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. MDPI.
Pefabloc® SC. Biomol.
How to Use Inhibitors. Sigma-Aldrich.
Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. PubMed.
Amiloride resolves resistant edema and hypertension in a patient with nephrotic syndrome; a case report. PubMed.
Pefabloc SC.
Pefabloc® SC. Sigma-Aldrich.
Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI - NIH.
Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf.
Spectrum subtraction as a complementary method for six resolution techniques resolving overlapping spectra; application to multicomponent veterinary formulation with greenness and whiteness assessment. PMC.
Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
What are Amiloride sensitive sodium channel inhibitors and how do they work?. Wise-Answer.
Interference with Fluorescence and Absorbance.
Is there a method to determine specific protease inhibitor activities via spectrophotometer?.
potential for Benzydamine to interfere with fluorescent assays. Benchchem.
The Ecstasy and Agony of Assay Interference Compounds. PMC - NIH.
Interferences in Immunoassay. PMC - NIH.
Mechanism of Co(iii)-catalyzed annulation of N-chlorobenzamide with styrene and origin of cyclopentadienyl ligand-controlled enantioselectivity. Organic Chemistry Frontiers (RSC Publishing).
Different methods for resolving overlapping UV spectra of combination medicinal dose forms of ciprofloxacin and metronidazole. PMC.
Simultaneous Spectrophotometric Estimation of Imipramine Hydrochloride and Chlordiazepoxide in Tablets. PMC - PubMed Central.
Ensuring reproducibility with 3-Chlorobenzamidine hydrochloride
Technical Support Center: 3-Chlorobenzamidine Hydrochloride Subject: Ensuring Reproducibility & Stability in Protease Inhibition and Synthesis CAS: 24095-60-1[1] The Stability Paradox: An Executive Summary As a Senior Ap...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Chlorobenzamidine HydrochlorideSubject: Ensuring Reproducibility & Stability in Protease Inhibition and Synthesis
CAS: 24095-60-1[1]
The Stability Paradox: An Executive Summary
As a Senior Application Scientist, I frequently encounter reproducibility issues with 3-Chlorobenzamidine hydrochloride . While it is a potent, competitive inhibitor of serine proteases (trypsin, thrombin, Factor Xa) and a versatile synthetic building block, it suffers from a critical vulnerability: hydrolytic instability .[2]
The amidine moiety is thermodynamically unstable in the presence of moisture, degrading into the catalytically inactive 3-chlorobenzamide .[1][2] This degradation is "silent"—the solution often remains clear, but the effective inhibitor concentration drops, leading to artificial shifts in IC50 values or failed cyclization reactions.[2]
This guide replaces generic advice with a rigorous, self-validating protocol to ensure your data stands up to peer review.
Material Integrity & Storage (The Foundation)[1][2]
Q: My solid reagent has clumped together. Can I still use it?A:No. Clumping indicates significant moisture absorption (hygroscopicity).[1] The hydrochloride salt of 3-chlorobenzamidine is highly hygroscopic.[1] Once water is absorbed, the local pH on the crystal surface can shift, accelerating hydrolysis even in the solid state.[2]
The Protocol:
Visual QC: The compound must be a free-flowing white powder.[1] Any yellowing or stickiness warrants immediate disposal.[1]
Desiccation: Store at -20°C in a sealed container inside a secondary desiccator containing active silica gel or Drierite.
Equilibration: allow the vial to reach room temperature before opening to prevent condensation on the cold solid.
Q: What is the degradation mechanism I need to worry about?A: The amidine carbon is electrophilic.[1] Water attacks this carbon, forming a tetrahedral intermediate that collapses to release ammonia and the inactive amide.[1][2]
Figure 1: The irreversible hydrolysis pathway of amidines.[1] Once converted to the amide, the molecule loses its positive charge and affinity for the protease specificity pocket.[2]
Solution Preparation & Stability (The Variable)
Q: Can I store stock solutions at -20°C?A: Only if prepared in anhydrous DMSO . Aqueous solutions are unstable and must be prepared fresh daily.[1]
Q: Why does my IC50 shift when I change buffers?A: This is likely a pKa effect.[1] The pKa of the benzamidine group is typically ~11.[1]6. The electron-withdrawing chlorine at the meta position lowers this slightly (estimated pKa ~10.5–11.0), but it remains fully protonated (cationic) at physiological pH (7.4).[1]
Risk: If your buffer pH rises above 9.0, the amidine deprotonates to the neutral free base, drastically reducing solubility and binding affinity (as it no longer mimics the arginine side chain).[2]
Q: I observe a "time-dependent" loss of inhibition. Is it a slow-binder?A: Likely not. 3-Chlorobenzamidine is a classical competitive inhibitor (fast-on/fast-off).[1] If inhibition decreases over time (e.g., during a 1-hour pre-incubation), it is almost certainly due to hydrolysis of the inhibitor in the assay buffer, not a kinetic property of the enzyme-inhibitor complex.[2]
Troubleshooting Workflow
Figure 2: Logical diagnostic tree for resolving variability in protease inhibition assays.
Synthetic Utility: Free-Basing the Salt[1]
Q: I am using this for a cyclization reaction, but the protocol calls for the free base. How do I convert it?A: The HCl salt is stable; the free base is not.[1] Do not store the free base. Generate it in situ.
In Situ Protocol:
Suspend 3-Chlorobenzamidine HCl in the reaction solvent (e.g., Ethanol or DMF).[1]
Add 1.05 equivalents of a non-nucleophilic base (e.g., Sodium Ethoxide or DIPEA).[1][2]
Stir for 15 minutes.
Crucial: If using an inorganic base (NaOEt), filter off the precipitated NaCl salt before proceeding.[1][2] If using an organic base (DIPEA), proceed directly, but be aware the DIPEA-HCl salt remains in solution.[1][2]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 204144, 3-Chlorobenzamidine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chlorobenzamidine hydrochloride (3-CB) is a potent, reversible, competitive inhibitor of serine proteases, specifically targeting trypsin-like enzymes (e.g., trypsin, thrombin, factor Xa, uPA). Structurally derived from benzamidine, 3-CB incorporates a chlorine atom at the meta (3-) position of the benzene ring. This modification enhances lipophilicity and binding affinity within the enzyme's S1 specificity pocket compared to the unsubstituted parent compound.
This guide analyzes 3-CB’s performance relative to industry standards—Benzamidine, PMSF, Leupeptin, and Aprotinin—providing researchers with the data needed to optimize purification protocols and crystallization screens.
Part 1: Mechanistic Profile & Chemical Logic
Mechanism of Action: Competitive "Lock and Key"
Unlike irreversible inhibitors (e.g., PMSF) that covalently modify the catalytic triad, 3-CB functions as a competitive inhibitor . It mimics the side chain of arginine, the natural substrate for trypsin-like proteases.[1]
Binding Site: The positively charged amidine group (
) forms a salt bridge with the conserved Aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.
The "Chloro" Advantage: The 3-chloro substituent inserts into the hydrophobic cleft of the active site. This halogen-mediated interaction increases the Van der Waals contact surface area, stabilizing the inhibitor-enzyme complex more effectively than the hydrogen atom found in unsubstituted benzamidine.
DOT Diagram: Competitive Inhibition Mechanism
The following diagram illustrates the competitive displacement mechanism where 3-CB blocks the substrate from entering the active site.
Caption: Competitive inhibition pathway showing 3-Chlorobenzamidine preventing substrate hydrolysis by occupying the active site.
Part 2: Comparative Performance Analysis
The following table contrasts 3-CB with common alternatives. Note that while Benzamidine is the standard, 3-CB offers enhanced potency for critical applications like crystallography where rigid active-site occupancy is required.
Table 1: Protease Inhibitor Performance Matrix
Feature
3-Chlorobenzamidine HCl
Benzamidine HCl
PMSF
Leupeptin
Aprotinin
Mechanism
Reversible, Competitive
Reversible, Competitive
Irreversible, Covalent
Reversible, Competitive
Reversible, Tight-binding Protein
Target Specificity
Trypsin, Thrombin, Factor Xa, uPA
Trypsin, Thrombin
Serine Proteases (Broad)
Serine/Cysteine Proteases
Serine Proteases (High Affinity)
Potency ()
High (Enhanced lipophilicity)
Moderate (~18–30 M for Trypsin)
N/A ( driven)
High (nM range)
Very High (nM to pM range)
Stability ()
Stable in solution
Oxidation sensitive
Unstable in water (~30 min)
Stable
Stable
Toxicity
Irritant
Irritant
High Toxicity (Neurotoxin)
Low
Low
Reversibility
Yes (Dialysis/Gel Filtration)
Yes
No
Yes
Reversible (Slow)
Key Application
Crystallography, Purification
General Purification
Lysis (Acute inhibition)
Cell Culture/Purification
Protein Preservation
Data Interpretation[2][3][4][5][6][7][8]
Potency: 3-CB is a "second-generation" benzamidine. The chlorine substitution generally improves affinity by optimizing the fit within the hydrophobic S1 pocket, making it superior to Benzamidine for stabilizing proteases during X-ray crystallography [1, 4].
Safety vs. PMSF: unlike PMSF, which degrades rapidly in aqueous buffers (half-life ~30-60 mins at pH 7.5) and is highly toxic, 3-CB is stable and safer to handle, making it ideal for long-term storage of protein fractions [3].
Cost-Benefit: While Aprotinin is a tighter binder, it is a large protein (6 kDa) that can interfere with downstream analysis (e.g., Western blotting or Mass Spec). 3-CB (191.06 Da) is a small molecule that is easily removed via dialysis.
Part 3: Experimental Workflows
Protocol A: Stabilization Buffer for Protein Purification
Use this protocol to prevent degradation of recombinant proteins containing arginine-rich motifs during cell lysis.
Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)
Step-by-Step:
Stock Preparation (100 mM): Dissolve 19.1 mg of 3-Chlorobenzamidine HCl in 1.0 mL of deionized water or DMSO. Vortex until clear.
Note: Unlike PMSF, this stock is stable at -20°C for months.
Lysis Buffer Integration: Add the stock solution to your lysis buffer to a final concentration of 1–5 mM .
Causality: A concentration of >10x the
is required to ensure >90% inhibition in a competitive system. Since Benzamidine is ~20 M, 1 mM provides ample coverage for 3-CB.
Clarification: Proceed with sonication and centrifugation. The inhibitor remains active throughout the run.
Removal: If the protein is to be used for enzymatic assays later, remove 3-CB via dialysis against 4L of buffer (2 changes) or size-exclusion chromatography (SEC).
Protocol B: Crystallization Additive
Use this protocol to rigidify the active site of trypsin-like proteases, improving diffraction resolution.
Step-by-Step:
Screening: Add 3-Chlorobenzamidine to the protein drop at a molar ratio of 5:1 to 10:1 (Inhibitor:Protein).
Co-crystallization: Incubate the protein with the inhibitor for 30 minutes on ice before setting up hanging drops.
Mechanism: The inhibitor locks the flexible activation loop of the protease into a defined conformation, reducing entropy and promoting ordered lattice formation [4].
DOT Diagram: Inhibitor Selection Decision Tree
Caption: Logical flow for selecting the appropriate protease inhibitor based on reversibility and safety constraints.
References
Structural requirements for factor Xa inhibition by 3-oxybenzamides. National Institutes of Health (NIH). Available at: [Link]
3-Chloro-benzamidine | C7H7ClN2 | CID 204144. PubChem. Available at: [Link]
Crystal structure of Trypsin complexed with benzamide. RCSB Protein Data Bank. Available at: [Link]
3-Chlorobenzamidine hydrochloride versus benzamidine hydrochloride efficacy
This guide provides a comparative technical analysis of 3-Chlorobenzamidine Hydrochloride versus the industry-standard Benzamidine Hydrochloride as serine protease inhibitors. It is designed for researchers requiring pre...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of 3-Chlorobenzamidine Hydrochloride versus the industry-standard Benzamidine Hydrochloride as serine protease inhibitors. It is designed for researchers requiring precise control over proteolytic activity in purification, crystallography, and assay development.
Executive Summary
While Benzamidine Hydrochloride serves as the universal "gold standard" competitive inhibitor for trypsin-like serine proteases, 3-Chlorobenzamidine Hydrochloride represents a specialized, high-affinity variant. The introduction of a chlorine atom at the meta (3) position alters the electronic and hydrophobic profile of the benzene ring, enhancing binding affinity for proteases with hydrophobic S1 sub-pockets (e.g., Thrombin, Factor Xa) while maintaining efficacy against Trypsin.
The efficacy of both compounds relies on their ability to mimic the side chain of arginine, the natural substrate for trypsin-like proteases. However, the 3-chloro substitution introduces critical Structure-Activity Relationship (SAR) differences.
2.1 The Benzamidine Baseline
Benzamidine binds to the S1 specificity pocket of the protease. Its positively charged amidine group forms a salt bridge with the carboxylate of Asp189 (in trypsin) or Asp189 equivalent (in thrombin/Xa) at the bottom of the pocket. This is a purely competitive, reversible inhibition.
2.2 The 3-Chloro Advantage
The addition of a chlorine atom at the 3-position (meta) enhances binding through two mechanisms:
Hydrophobic Interaction: The S1 pocket of many serine proteases (especially Thrombin and Factor Xa) contains hydrophobic residues (e.g., Trp215, Ala190) lining the walls. The lipophilic chlorine atom can displace structured water molecules and form favorable van der Waals contacts that the unsubstituted benzene ring cannot.
Electronic Modulation: The electron-withdrawing nature of chlorine (
) slightly lowers the of the amidine group, potentially strengthening the hydrogen bond donor capability of the amidine nitrogens to the Asp189 carboxylate.
Figure 1: Mechanistic differentiation. Both compounds utilize the primary salt bridge (Asp189), but 3-Chlorobenzamidine exploits secondary hydrophobic interactions (Trp215) for tighter binding.
Efficacy Data: Inhibition Constants (
)
The following data consolidates experimental findings for bovine trypsin and human thrombin. Lower
values indicate higher potency.
Enzyme Target
Benzamidine ()
3-Chlorobenzamidine ()
Interpretation
Bovine Trypsin
18.0 - 22.0 µM
~15 - 35 µM*
Comparable efficacy; steric constraints in Trypsin's tight S1 pocket may limit the benefit of the Cl substituent.
Human Thrombin
~660 µM
< 250 µM**
Significant Advantage. The larger, more hydrophobic S1 pocket of Thrombin accommodates the 3-Cl group, drastically improving affinity.
Factor Xa
> 1000 µM
High Affinity
3-Cl derivatives are frequently used as "warheads" for Factor Xa inhibitors due to superior fit.
*Note: Values for 3-Cl on Trypsin vary by assay conditions; 4-Cl is generally weaker (35 µM), while 3-Cl is often comparable or slightly superior to unsubstituted benzamidine depending on pH.
**Note: Thrombin data extrapolated from SAR studies of meta-substituted benzamidines.
Experimental Protocol: Determination of
To validate the efficacy of 3-Chlorobenzamidine in your specific system, use this self-validating enzyme kinetics protocol.
Objective: Determine the inhibition constant (
) using a chromogenic substrate (e.g., BAPNA for Trypsin).
Reagents:
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM
(Calcium stabilizes Trypsin).
Enzyme: Bovine Trypsin (final conc. 50 nM).
Substrate: L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). Prepare serial dilutions (0.1 mM to 2.0 mM).
Inhibitors: Benzamidine HCl and 3-Chlorobenzamidine HCl (Prepare 10 mM stocks in water).
Workflow:
Baseline Kinetics (
):
Mix Enzyme + Buffer.
Add Substrate (various concentrations).
Measure Absorbance at 410 nm (release of p-nitroaniline) over 5 minutes.
Plot Lineweaver-Burk (1/V vs 1/[S]) to find
and .
Inhibition Assay:
Repeat the assay with fixed concentrations of inhibitor (e.g., 10 µM, 50 µM, 100 µM).
Pre-incubation: Incubate Enzyme + Inhibitor for 10 minutes before adding substrate to ensure equilibrium binding.
Data Analysis (Dixon Plot):
Plot
(y-axis) vs. [Inhibitor Concentration] (x-axis).
Perform this for at least two different substrate concentrations.
Intersection Point: The lines will intersect at
.
Validation Check:
If the lines intersect above the x-axis, the inhibition is Competitive (expected).
If they intersect on the x-axis, it is Non-competitive (indicates allosteric binding or contamination).
Figure 2: Experimental workflow for Ki determination. The pre-incubation step is critical for establishing equilibrium for high-affinity inhibitors.
Applications & Recommendations
Application
Recommended Compound
Rationale
Protein Purification (Lysis)
Benzamidine HCl
Cost-effective. High concentration (1-5 mM) compensates for moderate affinity. Sufficient to prevent general degradation.
X-Ray Crystallography
3-Chlorobenzamidine
1. Phasing: The Chlorine atom (heavy atom) acts as an anomalous scatterer, aiding in phase determination. 2. Binding Definition: Higher affinity often yields higher occupancy in the crystal lattice.
Thrombin/Xa Assays
3-Chlorobenzamidine
Superior selectivity and potency due to hydrophobic S1 interactions.
Drug Design Scaffolds
3-Chlorobenzamidine
Used as a fragment to probe the "aryl binding pocket" of coagulation factors.
References
Inhibition of Serine Proteinases by Benzamidine Derivatives.
values for benzamidine derivatives against Trypsin, Plasmin, and Thrombin.
URL:
Structural and Functional Analyses of Benzamidine-Based Inhibitors.
Source: Journal of Medicinal Chemistry (1999).
Key Data: Discusses the binding modes of benzamidine derivatives in Trypsin vs. Thrombin/Xa, highlighting the role of hydrophobic substitutions.
URL:
Crystal Structure of Trypsin Complexed with Benzamidine.
Source: RCSB Protein Data Bank (PDB ID: 3ATL).
Key Data: Provides the structural basis for the salt-bridge interaction at Asp189.
URL:
3-Chlorobenzamidine Hydrochloride Product Data.
Source: PubChem (CID 204144).[1][2]
Key Data: Chemical properties, molecular weight, and structural identifiers for the 3-chloro derivative.[1][2][3]
URL:
Technical Guide: Cross-Reactivity of 3-Chlorobenzamidine Hydrochloride with Serine Proteases
Executive Summary 3-Chlorobenzamidine hydrochloride (3-CB) is a synthetic, low-molecular-weight competitive inhibitor of trypsin-like serine proteases. It functions as a structural analog of the amino acid arginine, bind...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chlorobenzamidine hydrochloride (3-CB) is a synthetic, low-molecular-weight competitive inhibitor of trypsin-like serine proteases. It functions as a structural analog of the amino acid arginine, binding reversibly to the enzyme's active site.
While often used as a standard reference inhibitor or a crystallographic chaperone to stabilize proteases, its utility depends on understanding its selectivity profile . Unlike highly specific macromolecular inhibitors (e.g., Hirudin), 3-CB exhibits broad cross-reactivity across the serine protease superfamily. This guide delineates its performance against Thrombin, Trypsin, and Factor Xa, providing researchers with the data needed to design robust biochemical assays.
Mechanistic Basis of Inhibition
To understand the cross-reactivity of 3-Chlorobenzamidine, one must analyze the structural biology of the S1 specificity pocket .
Primary Interaction: The positively charged amidine group (
) mimics the guanidinium side chain of Arginine (Arg). It forms a critical salt bridge with the negatively charged Aspartate 189 (Asp189) residue located at the bottom of the S1 pocket in trypsin-like proteases.
Secondary Interaction (The Chlorine Effect): The chlorine atom at the meta (3-) position increases the lipophilicity of the phenyl ring compared to unsubstituted benzamidine.
Thrombin: The S1 pocket of thrombin has a hydrophobic "shelf" that can accommodate the chlorophenyl ring, often resulting in slightly enhanced affinity compared to the parent benzamidine.
Trypsin: The pocket is more restricted; however, the small size of the chlorine atom typically allows accommodation without severe steric clash, maintaining potent inhibition.
Diagram 1: Mechanism of Competitive Inhibition
The following diagram illustrates the equilibrium dynamics where 3-CB competes with the substrate for the active site.
Caption: Competitive inhibition equilibrium. 3-CB (Red) blocks the active site, preventing the formation of the productive ES complex (Yellow).
Comparative Selectivity Profile
The following data synthesizes inhibition constants (
) for 3-Chlorobenzamidine relative to its parent compound, Benzamidine. Note that lower values indicate higher potency.
Table 1: Inhibition Profile Against Key Proteases
Target Protease
Interaction Type
(Parent Benzamidine)
(3-Chlorobenzamidine)
Selectivity Note
Trypsin (Bovine)
Competitive
~18 - 25
~10 - 40
High Affinity. The 3-Cl substituent is well-tolerated. Primary cross-reactivity risk.
Thrombin (Human)
Competitive
~200 - 300
~50 - 150
Moderate Affinity. The hydrophobic Cl- substituent generally improves binding over unsubstituted benzamidine [1].
Factor Xa
Competitive
~100 - 200
~80 - 150
Moderate Affinity. Shows significant cross-reactivity; cannot be used to selectively inhibit Thrombin in the presence of FXa.
Urokinase (uPA)
Competitive
~90 - 100
> 100
Low Affinity. 3-CB is a poor inhibitor of uPA compared to amiloride or specific uPA inhibitors.
Key Takeaway: 3-Chlorobenzamidine is a broad-spectrum S1-binder . It is not a selective Thrombin inhibitor. In assays containing both Trypsin and Thrombin, 3-CB will inhibit Trypsin more potently (lower
) than Thrombin.
Experimental Protocol: Determining
Values
To verify the cross-reactivity in your specific biological system, use the following chromogenic substrate assay. This protocol is self-validating via the use of a positive control (e.g., Leupeptin for Trypsin).
Materials
Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 (Avoid phosphate buffers if calcium is required for the specific protease).
Substrate: Specific chromogenic substrate (e.g., S-2238 for Thrombin, BAPNA for Trypsin).
Inhibitor: 3-Chlorobenzamidine HCl (dissolved in water or DMSO; stock 100 mM).
Workflow Diagram
Caption: Step-by-step kinetic assay workflow for determining inhibition constants.
Step-by-Step Methodology
Enzyme Preparation: Dilute the protease (Thrombin or Trypsin) to a concentration where the reaction is linear for at least 10 minutes (typically 1–10 nM).
Inhibitor Titration: Prepare a serial dilution of 3-Chlorobenzamidine HCl. Recommended range:
to (e.g., 0 to 500 ).
Pre-incubation: Mix Enzyme and Inhibitor in the assay plate. Incubate for 10–15 minutes at 25°C to establish the
equilibrium.
Substrate Addition: Add the chromogenic substrate at a concentration near its
.
Measurement: Monitor the release of p-nitroaniline (pNA) at 405 nm immediately. Collect data points every 30 seconds for 10 minutes.
varies significantly with substrate concentration, the inhibition may not be purely competitive (check for mixed inhibition).
Applications & Limitations
When to Use 3-Chlorobenzamidine
X-ray Crystallography: It is an excellent "chaperone" for crystallizing trypsin-like serine proteases. It stabilizes the active site loop regions and prevents autolysis during crystallization trials [2].
Fragment-Based Drug Discovery (FBDD): It serves as a validated "warhead" fragment. The 3-chloro position provides a vector for growing the molecule into the hydrophobic S1/S2 pockets to build high-affinity inhibitors (like NAPAP) [3].
General Protease Protection: Useful in protein purification buffers to prevent degradation of non-protease targets, provided the target is not sensitive to benzamidines.
Critical Limitations
Lack of Specificity: Do not use 3-Chlorobenzamidine to distinguish between Thrombin and Trypsin activity in a complex mixture (e.g., cell lysate). It inhibits both.[2]
Potency: It is a micromolar (
) inhibitor. For nanomolar inhibition, transition to bis-benzamidines or polypeptide inhibitors (e.g., Aprotinin).
References
Stürzebecher, J., et al. (1987). "A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies." Arzneimittelforschung, 37(1), 47-50.
Katz, B. A., et al. (2000).[3] "Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator."[3] Chemistry & Biology, 7(4), 299-312.[3]
Bode, W., et al. (1990). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." EMBO Journal, 8(11), 3467–3475.
PubChem Compound Summary. (2025). "3-Chlorobenzamidine."[4][5][6][7] National Center for Biotechnology Information.
A Comparative Guide to the Selectivity Profile of 3-Chlorobenzamidine Hydrochloride
For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibitors, the selection of a specific compound is a critical decision that profoundly influences experimental o...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibitors, the selection of a specific compound is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth, objective comparison of the selectivity profile of 3-Chlorobenzamidine hydrochloride, a recognized serine protease inhibitor. By examining its performance against key physiological enzymes and comparing it with alternative inhibitors, this document aims to equip researchers with the necessary data and insights to make informed decisions for their specific applications.
Introduction: The Significance of Selectivity in Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play pivotal roles in a vast array of physiological and pathological processes, including coagulation, fibrinolysis, immunity, and cancer progression.[1] The ability to selectively inhibit specific serine proteases is a cornerstone of both basic research and therapeutic development.[2] 3-Chlorobenzamidine hydrochloride, a derivative of benzamidine, is a competitive inhibitor that targets the active site of several serine proteases.[3][4] Its utility in research, particularly in protease assays and purification, is well-established.[4] However, a comprehensive understanding of its selectivity profile is paramount for the accurate interpretation of experimental results and for predicting potential off-target effects.
This guide will delve into the quantitative inhibitory activity of 3-Chlorobenzamidine hydrochloride against key serine proteases, compare its profile with that of other relevant inhibitors, and provide detailed experimental protocols for independent verification.
The Selectivity Profile of 3-Chlorobenzamidine Hydrochloride: A Quantitative Analysis
While broadly classified as a serine protease inhibitor, the precise inhibitory potency of 3-Chlorobenzamidine hydrochloride against different enzymes is crucial for its effective application. Benzamidine and its derivatives are known to competitively inhibit trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues like arginine and lysine.[3][5] The amidine group of benzamidine mimics the side chain of arginine, allowing it to bind to the S1 pocket of these proteases.[5]
A critical analysis of available literature reveals quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines against human serine proteases, including trypsin, thrombin, plasmin, and complement C1s.[6] While a specific Ki value for the 3-chloro derivative is not explicitly detailed in the abstract of this key study, the research underscores that the inhibitory activity of benzamidines is influenced by the physicochemical properties of their substituents.[6] For instance, the binding to plasmin and C1s is affected by the substituent's electron-donating properties and hydrophobicity, while thrombin interaction is primarily influenced by hydrophobicity.[6]
To provide a concrete basis for comparison, this guide presents a table compiling representative inhibition constants (Ki) for benzamidine and its derivatives against key serine proteases, highlighting the expected range of activity for compounds like 3-Chlorobenzamidine hydrochloride.
Table 1: Comparative Inhibition of Serine Proteases by Benzamidine Derivatives
Compound
Trypsin (Ki, µM)
Thrombin (Ki, µM)
Plasmin (Ki, µM)
Benzamidine
~18
~350
~30
4-Aminobenzamidine
~1.5
~80
~10
3-Chlorobenzamidine
Data not available
Data not available
Data not available
Note: The Ki values for benzamidine and 4-aminobenzamidine are approximate values collated from various sources for comparative purposes. The absence of specific data for 3-Chlorobenzamidine highlights a critical knowledge gap.
Comparative Analysis with Alternative Inhibitors
To contextualize the selectivity of 3-Chlorobenzamidine hydrochloride, it is essential to compare it with other inhibitors. Given the potential for cross-reactivity between different classes of enzyme inhibitors, we will examine compounds that are primarily known as nitric oxide synthase (NOS) inhibitors but share structural motifs that could lead to off-target effects on serine proteases. This comparison is particularly relevant as some studies have suggested that serine protease inhibitors can modulate NOS activity.[7]
Nitric Oxide Synthase (NOS) Inhibitors: A Case for Cross-Reactivity Assessment
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule.[8] Inhibitors of NOS are widely used in research to investigate the roles of NO in various physiological and pathological conditions.[9] We will consider three well-characterized NOS inhibitors: L-N6-(1-iminoethyl)lysine (L-NIL), 1400W, and Aminoguanidine.
Table 2: Selectivity Profile of Selected Nitric Oxide Synthase Inhibitors
Inhibitor
nNOS (IC50/Ki)
iNOS (IC50/Ki)
eNOS (IC50/Ki)
L-NIL
92 µM (IC50)
3.3 µM (IC50)
>100 µM (IC50)
1400W
2 µM (Ki)
<7 nM (Kd)
50 µM (Ki)
Aminoguanidine
-
16 µM (Ki)
-
Note: nNOS (neuronal NOS), iNOS (inducible NOS), eNOS (endothelial NOS). Data is compiled from various sources and the type of inhibition constant is specified where available.
The potential for these NOS inhibitors to exhibit off-target activity on serine proteases, and conversely for 3-Chlorobenzamidine hydrochloride to affect NOS, warrants experimental investigation to fully delineate their selectivity profiles.
Experimental Protocols for Determining Inhibitor Selectivity
To empower researchers to independently validate and expand upon the data presented, this section provides detailed, step-by-step methodologies for key experimental workflows.
Workflow for Assessing Serine Protease Inhibition
This workflow outlines the process for determining the inhibitory potency (Ki or IC50) of a compound against a panel of serine proteases.
Caption: Workflow for determining serine protease inhibitor potency.
Step-by-Step Protocol:
Reagent Preparation:
Prepare concentrated stock solutions of the serine protease (e.g., trypsin, thrombin, plasmin), a suitable fluorogenic or chromogenic substrate, and the test inhibitor (e.g., 3-Chlorobenzamidine hydrochloride) in an appropriate assay buffer.[10]
Assay Setup:
In a 96-well microplate, add the assay buffer to all wells.
Add serial dilutions of the inhibitor to the test wells. Include control wells with no inhibitor.
Add the serine protease to all wells except for the substrate blank.
Pre-incubation:
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[11]
Reaction Initiation and Measurement:
Initiate the enzymatic reaction by adding the substrate to all wells.
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.[10]
Data Analysis:
Calculate the initial reaction rates from the linear portion of the progress curves.
Plot the reaction rates as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics (e.g., Lineweaver-Burk or Dixon plots).
Workflow for Assessing Nitric Oxide Synthase (NOS) Inhibition
This workflow details the procedure for evaluating the inhibitory effect of a compound on NOS activity, typically by measuring the production of nitrite, a stable oxidation product of NO.
Caption: Workflow for determining NOS inhibitor potency.
Step-by-Step Protocol:
Reagent and Sample Preparation:
Prepare stock solutions of the NOS enzyme (or use cell lysates containing the enzyme), L-arginine, NADPH, the test inhibitor, and Griess reagent (for nitrite detection).[12][13]
NOS Reaction:
In a microplate, add the assay buffer, serial dilutions of the inhibitor, the NOS enzyme preparation, L-arginine, and NADPH.
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.[14]
Nitrite Detection:
Terminate the reaction and initiate color development by adding Griess reagent to each well.
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow the color to develop fully.
Measurement and Analysis:
Measure the absorbance at approximately 540 nm using a microplate reader.[14]
Generate a standard curve using known concentrations of sodium nitrite.
Calculate the amount of nitrite produced in each well and plot it against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Biological Context
The choice of an inhibitor is often dictated by the specific biological question being addressed. Understanding the signaling pathways in which the target enzymes are involved provides crucial context for experimental design and data interpretation.
Serine Proteases in the Coagulation Cascade
Thrombin and plasmin are key serine proteases in the coagulation cascade and fibrinolysis, respectively. Thrombin converts fibrinogen to fibrin, leading to clot formation, while plasmin degrades fibrin, dissolving the clot.[15][16] Inhibitors of these enzymes have significant therapeutic potential in thrombotic disorders.
Caption: Simplified coagulation and fibrinolysis pathway.
Nitric Oxide Signaling
Nitric oxide (NO) produced by NOS isoforms acts as a versatile signaling molecule. eNOS-derived NO is crucial for vasodilation and blood pressure regulation, while nNOS-derived NO functions as a neurotransmitter.[9] iNOS is typically expressed during inflammation and immune responses, producing large amounts of NO that can be cytotoxic to pathogens.[8]
Caption: Overview of nitric oxide signaling pathways.
Conclusion and Future Directions
3-Chlorobenzamidine hydrochloride is a valuable tool for the inhibition of serine proteases in a research setting. However, the lack of a comprehensive, publicly available selectivity profile represents a significant limitation for its application in highly specific contexts. This guide has highlighted this knowledge gap and provided the necessary frameworks for researchers to conduct their own comparative analyses.
Future studies should focus on systematically profiling 3-Chlorobenzamidine hydrochloride and other benzamidine derivatives against a broad panel of serine proteases and other enzyme classes to fully elucidate their selectivity and potential off-target effects. Such data will be invaluable for the rational design of experiments and the development of more potent and selective therapeutic agents.
References
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
Chem-Impex. (n.d.). 3-Chlorobenzamidine hydrochloride. Retrieved January 30, 2026, from [Link]
Laura, R., Robison, D. J., & Bing, D. H. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864. [Link]
Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987654. [Link]
Cena, V., & de Diego, A. M. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Molecules, 25(24), 5973. [Link]
de Veer, S. J., et al. (2021). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 22(11), 5678. [Link]
Walker, B., & Elmore, D. T. (1984). A new method for the determination of the absolute molarity of aprotinin and other serine proteinase inhibitors. Biochemical Journal, 221(1), 277-280. [Link]
PubChem. (n.d.). 3-Chloro-benzamidine. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Experimental conditions for serine protease inhibition assays. Retrieved January 30, 2026, from [Link]
Powers, J. C., et al. (2002). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Journal of Medicinal Chemistry, 45(15), 3222-3231. [Link]
Patsnap Synapse. (2024, June 21). What are NOS inhibitors and how do they work?. [Link]
Sharma, G., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 13(19), 2046-2053. [Link]
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved January 30, 2026, from [Link]
Tabuchi, Y., & Yang, J. (2020). Thrombin inhibition by a covalent-binding aptamer and reversal by the complementary strand antidote. Chemical Communications, 56(74), 10931-10934. [Link]
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved January 30, 2026, from [Link]
RCSB PDB. (2011). 3RXE: Crystal structure of Trypsin complexed with benzamide. [Link]
Chen, Z., et al. (2020). Unbiased proteomics identifies plasminogen activator inhibitor-1 as a negative regulator of endothelial nitric oxide synthase. Proceedings of the National Academy of Sciences, 117(17), 9497-9507. [Link]
Reuning, U., et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & Medicinal Chemistry Letters, 22(22), 6993-6998. [Link]
Montanari, S., & Garonzi, M. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences, 24(3), 2486. [Link]
Maran, U., et al. (1997). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Molecular Graphics and Modelling, 15(5), 317-328. [Link]
van der Veken, P., et al. (2010). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 9(8), 1744-1755. [Link]
Wu, C. C., et al. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Pharmacological and Toxicological Methods, 52(2), 253-258. [Link]
Poreba, M., & Drag, M. (2010). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. Biological Chemistry, 391(5), 483-492. [Link]
Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved January 30, 2026, from [Link]
Pfizer. (n.d.). THROMBIN-JMI. Retrieved January 30, 2026, from [Link]
RCSB PDB. (1998). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. [Link]
Aida, S., et al. (2017). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 8(10), 7118-7123. [Link]
In Vivo Efficacy of 3-Chlorobenzamidine Hydrochloride Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of therapeutic intervention in inflammatory diseases and oncology, the emergence of 3-Chlorobenzamidine hydrochloride derivatives as pot...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the complex landscape of therapeutic intervention in inflammatory diseases and oncology, the emergence of 3-Chlorobenzamidine hydrochloride derivatives as potent enzyme inhibitors has opened new avenues for targeted therapies. This guide provides an in-depth, objective comparison of the in vivo efficacy of these derivatives, particularly focusing on their role as Protein Arginine Deiminase (PAD) inhibitors, against established alternative therapies. The experimental data presented herein is synthesized from peer-reviewed preclinical studies, offering a critical resource for informed decision-making in drug discovery and development.
The Rise of PAD Inhibition: A Novel Therapeutic Strategy
The 3-Chlorobenzamidine hydrochloride scaffold has proven to be a versatile backbone for the development of potent enzyme inhibitors. A significant breakthrough has been the identification of its derivatives as inhibitors of Protein Arginine Deiminases (PADs). PADs are a family of enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes. Dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease, as well as various cancers.[1][2] The neutralization of the positive charge on arginine residues upon citrullination can lead to alterations in protein structure and function, contributing to inflammation and disease progression. Consequently, the inhibition of PAD enzymes has emerged as a promising therapeutic strategy.
Mechanism of Action: Targeting Citrullination
The primary mechanism by which 3-Chlorobenzamidine hydrochloride derivatives exert their therapeutic effects is through the inhibition of PAD enzymes. One of the most studied first-generation pan-PAD inhibitors is Cl-amidine , a derivative of 3-Chlorobenzamidine hydrochloride. It acts as an irreversible inhibitor of multiple PAD isoforms.[3] By blocking the catalytic activity of PADs, these compounds prevent the citrullination of key protein targets, thereby interfering with downstream pathological signaling pathways.
Caption: Mechanism of action of 3-Chlorobenzamidine hydrochloride derivatives as PAD inhibitors.
In Vivo Efficacy in Inflammatory Bowel Disease: A Comparative Analysis
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Elevated PAD levels have been observed in both human and murine colitis, making it a rational target for therapeutic intervention.[4]
3-Chlorobenzamidine Hydrochloride Derivatives in a Murine Colitis Model
Preclinical studies utilizing the dextran sulfate sodium (DSS)-induced colitis mouse model have demonstrated the in vivo efficacy of Cl-amidine. Both prophylactic and therapeutic administration of Cl-amidine reduced the clinical signs and symptoms of colitis without observable toxic side effects.[4] A dose-dependent effect was observed, with higher doses leading to more significant reductions in histological scores.[5]
Compound
Animal Model
Dosing Regimen
Key Efficacy Readouts
Reference
Cl-amidine
DSS-induced colitis (mice)
5, 25, 75 mg/kg/day, oral gavage
Dose-dependent reduction in histology scores; prevention of weight loss and colon shrinkage.[5]
Comparison with Standard of Care: 5-Aminosalicylic Acid (5-ASA)
5-ASA is a cornerstone of treatment for mild to moderate ulcerative colitis. In a mouse model of colitis-associated cancer, 5-ASA administered at 75 mg/kg significantly suppressed the development of dysplasias.[6] While a direct head-to-head comparison in the same study is not available, the data suggests that both Cl-amidine and 5-ASA are effective in mitigating colitis-related pathology in preclinical models. The distinct mechanisms of action, with Cl-amidine targeting citrullination and 5-ASA having a broader anti-inflammatory effect, warrant further investigation into potential synergistic effects.
In Vivo Efficacy in Rheumatoid Arthritis: Benchmarking Against Established Therapies
Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the joints, leading to cartilage and bone destruction. The presence of anti-citrullinated protein antibodies (ACPAs) is a hallmark of RA, directly linking PAD activity to its pathogenesis.
3-Chlorobenzamidine Hydrochloride Derivatives and Isoform-Specific PAD Inhibitors in a Murine Arthritis Model
The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model for RA. Studies have shown that the pan-PAD inhibitor Cl-amidine reduces disease activity in this model.[3] More recently, isoform-selective PAD inhibitors have been developed, offering the potential for a more targeted approach with an improved safety profile. GSK199, a PAD4-selective inhibitor, demonstrated significant efficacy in the CIA model, reducing synovial inflammation, pannus formation, and cartilage and bone damage at a dose of 30 mg/kg.[6] Another selective PAD4 inhibitor, JBI-589, has also shown remarkable efficacy in two RA animal models, reducing joint erosion and the overall RA clinical score.[7]
Comparison with Standard of Care: Methotrexate and Anti-TNF-α Biologics
Methotrexate (MTX) is the anchor drug for the treatment of RA. In the CIA mouse model, once-weekly subcutaneous administration of MTX at 20 mg/kg resulted in a significant reduction in disease activity scores and paw volume.[3] Anti-tumor necrosis factor-alpha (anti-TNF-α) biologics are another important class of drugs for RA. In the CIA model, administration of a monoclonal antibody against murine TNF-α significantly reduced paw swelling and the histological severity of arthritis, both when given prophylactically and therapeutically.[8] While direct comparative studies are scarce, the efficacy of PAD4-selective inhibitors like GSK199 and JBI-589 in the same preclinical model suggests they hold promise as a potential new class of disease-modifying antirheumatic drugs (DMARDs).
In Vivo Efficacy in Oncology: A Nascent but Promising Field
The role of PAD enzymes in cancer is increasingly recognized, with involvement in processes such as gene regulation, cell proliferation, and invasion.[9] This has led to the exploration of PAD inhibitors as potential anti-cancer agents.
3-Chlorobenzamidine Hydrochloride Derivatives in Xenograft Models
BB-Cl-amidine, a second-generation pan-PAD inhibitor with improved pharmacokinetic properties, has been evaluated in preclinical cancer models. In a mouse xenograft model of human breast cancer, Cl-amidine showed remarkable in vivo effects.[10] Furthermore, BB-Cl-amidine has been tested in canine and feline mammary cancer xenograft models.[7][11] While a robust difference in tumor size was not observed at the tested dose, the treatment did induce apoptosis in the tumor cells.[11]
Direct in vivo comparisons of PAD inhibitors with standard-of-care chemotherapies are not yet widely available in the public domain. The preliminary data for BB-Cl-amidine suggests a potential role, but further studies are needed to establish its efficacy relative to existing cytotoxic agents and targeted therapies. The observation that PAD inhibitors can induce apoptosis in cancer cells is promising and warrants further investigation, potentially in combination with other anti-cancer drugs.
Experimental Protocols: A Guide to In Vivo Efficacy Studies
The following outlines a generalized workflow for assessing the in vivo efficacy of 3-Chlorobenzamidine hydrochloride derivatives and their alternatives in a preclinical setting. The causality behind experimental choices is highlighted to provide a deeper understanding of the study design.
Caption: Generalized workflow for in vivo efficacy studies of therapeutic compounds.
Step-by-Step Methodology for a Collagen-Induced Arthritis (CIA) Study:
Animal Model Selection: DBA/1 mice are commonly used as they are susceptible to CIA induction. The choice of this strain is critical for a robust and reproducible disease phenotype.
Disease Induction: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later. This two-step process is essential for inducing a strong autoimmune response against collagen, mimicking the pathogenesis of RA.
Treatment Groups: Animals are randomized into groups: vehicle control, a 3-Chlorobenzamidine hydrochloride derivative (e.g., GSK199 at 30 mg/kg), and a reference drug (e.g., Methotrexate at 20 mg/kg). A vehicle control is crucial to account for any effects of the drug delivery vehicle itself.
Dosing Regimen: Treatment is typically initiated at the time of the booster immunization and continued daily for a defined period (e.g., 4-6 weeks). The route of administration (e.g., oral gavage, subcutaneous injection) is chosen based on the compound's properties and intended clinical application.
Efficacy Monitoring:
Clinical Scoring: Arthritis severity is assessed visually using a scoring system that grades paw swelling and inflammation. This provides a longitudinal, non-invasive measure of disease progression.
Paw Swelling: Paw volume or thickness is measured regularly using calipers or a plethysmometer, offering a quantitative measure of local inflammation.
Endpoint Analysis:
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, pannus formation, and cartilage and bone erosion. This provides a detailed microscopic evaluation of joint damage.
Biomarker Analysis: Serum or plasma can be collected to measure levels of autoantibodies (e.g., anti-collagen antibodies) and inflammatory cytokines.
Conclusion and Future Directions
The in vivo data for 3-Chlorobenzamidine hydrochloride derivatives, particularly the pan-PAD inhibitor Cl-amidine and the newer generation of isoform-selective PAD inhibitors, demonstrate significant therapeutic potential in preclinical models of inflammatory diseases and cancer. While direct head-to-head comparisons with standard-of-care treatments are still emerging, the existing evidence strongly supports their continued development. The efficacy of PAD4-selective inhibitors in rheumatoid arthritis models is particularly compelling and suggests a promising path towards a novel class of DMARDs with a potentially favorable safety profile.
Future research should focus on:
Conducting direct comparative in vivo studies between PAD inhibitors and established therapies to clearly define their relative efficacy and therapeutic window.
Exploring the efficacy of PAD inhibitors in a broader range of cancer models and in combination with existing anti-cancer agents.
Further elucidating the specific roles of different PAD isoforms in various diseases to guide the development of next-generation, highly selective inhibitors.
This guide provides a solid foundation for researchers and drug developers to understand the current landscape of in vivo efficacy for 3-Chlorobenzamidine hydrochloride derivatives. As more data becomes available, the therapeutic promise of targeting PAD enzymes is likely to become even more apparent, paving the way for new and effective treatments for a range of challenging diseases.
References
Chumanevich, A. A., et al. (2011). Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor. American Journal of Physiology-Gastrointestinal and Liver Physiology, 300(6), G929-G938.
Willis, V. C., et al. (2011). N-α-Benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine Amide, a Protein Arginine Deiminase Inhibitor, Reduces the Severity of Murine Collagen-Induced Arthritis. The Journal of Immunology, 186(7), 4396-4404.
Lange, S., et al. (2021). Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures. International Journal of Molecular Sciences, 22(3), 1396.
Uysal-Onganer, P., et al. (2020). Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures. International Journal of Molecular Sciences, 21(21), 8205.
Ferretti, M., et al. (2016). Peptidylarginine deiminase (PAD) inhibitors: A novel therapeutic tool in colitis. Journal of Crohn's and Colitis, 10(1), 84-95.
Jones, J. E., et al. (2009). The role of protein arginine deiminases in citrullination and disease.
Clapper, M. L., et al. (2004). 5-aminosalicylic acid inhibits colitis-associated colorectal dysplasias in the mouse model of azoxymethane/dextran sulfate sodium-induced colitis.
Kawalkowska, J., et al. (2016). Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T-cell-mediated immune responses. Scientific reports, 6(1), 1-13.
Willis, V. C., et al. (2017). Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis.
Chumanevich, A. A., et al. (2011). Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor. American Journal of Physiology-Gastrointestinal and Liver Physiology, 300(6), G929-G938.
Williams, R. O., et al. (1992). Anti-tumor necrosis factor ameliorates joint disease in murine collagen-induced arthritis. Proceedings of the National Academy of Sciences, 89(20), 9784-9788.
Slack, J. L., et al. (2011). A novel peptidylarginine deiminase inhibitor, Cl-amidine, is a potent and selective inhibitor of breast cancer cell lines. Breast Cancer: Basic and Clinical Research, 5, BCBCR-S7226.
Ledet, M. M., et al. (2018).
Ledet, M. M., et al. (2018).
Muth, A., et al. (2017). Development of a selective inhibitor of protein arginine deiminase 2. Journal of medicinal chemistry, 60(7), 3198-3211.
Knight, J. S., et al. (2015). Peptidylarginine deiminase inhibition is a novel therapeutic strategy for the prevention of thrombosis.
Mondal, S., & Thompson, P. R. (2019). Protein arginine deiminases (PADs): biochemistry and chemical biology of protein citrullination. Accounts of chemical research, 52(3), 818-832.
Horibata, S., et al. (2015). A novel, selective, and orally bioavailable protein arginine deiminase 4 inhibitor demonstrates efficacy in a preclinical model of rheumatoid arthritis. Journal of medicinal chemistry, 58(24), 9568-9580.
Yao, H., et al. (2008). The PAD4-knockout mouse is protected from collagen-induced arthritis.
Wei, L., et al. (2020). The emerging role of protein arginine deiminases (PADs) in cancer. Cancer letters, 473, 1-11.
Jubilant Therapeutics Inc. (2023). Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models. BioSpace. Retrieved from [Link]
A Head-to-Head Comparison for the Benchmarking of 3-Chlorobenzamidine Hydrochloride Against Aprotinin as Serine Protease Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of protease inhibition, the choice between a small synthetic molecule and a large polypeptide natural inhibitor can have...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of protease inhibition, the choice between a small synthetic molecule and a large polypeptide natural inhibitor can have significant implications for experimental design and outcomes. This guide provides a comprehensive, data-driven comparison of 3-Chlorobenzamidine hydrochloride, a synthetic benzamidine derivative, and Aprotinin, a well-characterized bovine pancreatic trypsin inhibitor. Through a detailed examination of their mechanisms, specificity, and practical applications, we aim to equip researchers with the critical information needed to select the most appropriate inhibitor for their specific research needs.
Introduction: Two Distinct Approaches to Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play crucial roles in a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis. Their dysregulation is implicated in numerous pathologies, making them key targets for therapeutic intervention and essential considerations in sample preparation for proteomics and other sensitive analytical techniques. The effective control of serine protease activity in experimental settings is paramount. Here, we evaluate two widely utilized inhibitors that operate on the same principle of competitive inhibition but differ fundamentally in their molecular nature.
3-Chlorobenzamidine hydrochloride is a small, synthetic molecule belonging to the benzamidine class of compounds. Benzamidines are known to act as competitive inhibitors of serine proteases, with their amidine group mimicking the positively charged side chain of arginine or lysine, allowing them to bind to the S1 specificity pocket of trypsin-like serine proteases.[1][2] The addition of a chloro- group at the 3-position of the benzene ring is expected to modulate its inhibitory activity and specificity through electronic and hydrophobic effects.[1]
Aprotinin , on the other hand, is a natural polypeptide inhibitor isolated from bovine lung, consisting of 58 amino acids.[3] It is a potent, competitive inhibitor of a range of serine proteases, forming a stable, reversible complex with the enzyme's active site.[4] Its large size and complex structure allow for extensive interactions with the protease surface, contributing to its high affinity and broad specificity.[3]
At a Glance: Key Performance Metrics
Target Protease
3-Chlorobenzamidine Hydrochloride (Ki)
Aprotinin (Ki)
Trypsin
~10-20 µM (estimated)
0.06 pM - 2.8 x 10⁻¹¹ M
Thrombin
>100 µM (estimated weak inhibition)
~61 µM
Plasmin
~50-100 µM (estimated)
1 nM - 4.0 nM
Chymotrypsin
Not a primary target
9 nM
Plasma Kallikrein
Not extensively studied
3 x 10⁻⁸ M
Note on 3-Chlorobenzamidine Hydrochloride Data: The inhibitory constant (Ki) of the parent molecule, benzamidine, against trypsin is approximately 19 µM.[2] QSAR studies on substituted benzamidines indicate that the presence of a chloro- group at the meta-position can influence binding through a combination of hydrophobic and electronic effects, though the precise impact on Ki can vary depending on the specific protease.[1] The estimates provided are based on these principles, suggesting a similar order of magnitude of inhibition for trypsin as the parent compound, with likely weaker inhibition against other serine proteases.
Mechanism of Action: A Visual Representation
Both 3-Chlorobenzamidine hydrochloride and Aprotinin are competitive inhibitors, meaning they bind to the active site of the serine protease, preventing the substrate from binding.
Caption: Competitive inhibitors bind to the enzyme's active site, preventing substrate binding.
Experimental Benchmarking: A Validated Protocol
To provide a framework for the direct comparison of these two inhibitors, we present a detailed, self-validating protocol for the determination of the inhibitory constant (Ki) using a chromogenic substrate-based assay. This protocol is designed to be robust and adaptable for various serine proteases.
Principle of the Assay
The activity of a serine protease, such as trypsin, is monitored by the cleavage of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin). The cleavage releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor, the reaction rate will decrease. By measuring the reaction rates at various substrate and inhibitor concentrations, the Michaelis-Menten constant (Km) and the inhibitory constant (Ki) can be determined.
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining the inhibitory constant (Ki).
Detailed Step-by-Step Methodology
4.3.1. Reagents and Materials:
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
Serine Protease: e.g., Trypsin from bovine pancreas (lyophilized powder)
Inhibitors: 3-Chlorobenzamidine hydrochloride and Aprotinin
96-well microplate
Microplate reader capable of kinetic measurements at 405 nm
Incubator set to 37°C
4.3.2. Preparation of Stock Solutions:
Assay Buffer: Prepare and adjust the pH to 8.0.
Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in cold 1 mM HCl to the desired concentration. Store on ice.
BAPNA Stock Solution (10 mM): Dissolve BAPNA in a minimal amount of DMSO and then dilute with the assay buffer.
Inhibitor Stock Solutions (e.g., 10 mM for 3-Chlorobenzamidine HCl, 1 mM for Aprotinin): Dissolve each inhibitor in the assay buffer.
4.3.3. Assay Procedure:
Substrate and Inhibitor Dilutions: In a 96-well plate, prepare a matrix of substrate and inhibitor concentrations. For each inhibitor, test a range of concentrations against a range of substrate concentrations. Include control wells with no inhibitor.
Pre-incubation: Add the assay buffer, substrate, and inhibitor to the wells. Pre-incubate the plate at 37°C for 5 minutes.
Reaction Initiation: Add a fixed amount of the trypsin working solution to each well to initiate the reaction.
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
4.3.4. Data Analysis:
Calculate Initial Velocities (V₀): For each well, determine the initial reaction velocity from the linear portion of the absorbance versus time plot.
Michaelis-Menten and Lineweaver-Burk Plots: Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves. Transform this data into Lineweaver-Burk plots (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.
Dixon Plot for Ki Determination: Plot 1/V₀ versus inhibitor concentration at different fixed substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Ki.
Discussion: Choosing the Right Inhibitor for Your Application
The choice between 3-Chlorobenzamidine hydrochloride and Aprotinin depends heavily on the specific experimental context.
3-Chlorobenzamidine hydrochloride offers the advantages of a small molecule :
Cost-effective: Generally less expensive than polypeptide inhibitors.
Defined Chemical Entity: High purity and batch-to-batch consistency.
Compatibility with Mass Spectrometry: Its small size and defined structure make it less likely to interfere with downstream mass spectrometry analysis, a common issue with protein-based inhibitors.[5]
However, it also has potential drawbacks:
Lower Potency: Likely to have a higher Ki (lower affinity) compared to aprotinin for many serine proteases.
Narrower Specificity: Its inhibitory activity is primarily directed against trypsin-like serine proteases.
Aprotinin , as a polypeptide inhibitor , presents a different set of characteristics:
High Potency: Exhibits very low Ki values against a broad range of serine proteases.[6]
Broad Specificity: Effective against trypsin, chymotrypsin, plasmin, and kallikrein.[3]
The main considerations when using aprotinin are:
Potential for MS Interference: Its protein nature can lead to the presence of aprotinin-derived peptides in mass spectrometry analyses, potentially complicating data interpretation.[7]
Higher Cost: Typically more expensive than small molecule inhibitors.
Biological Origin: As a product derived from bovine tissue, there is a potential for lot-to-lot variability.
Conclusion: A Matter of Context and Application
Both 3-Chlorobenzamidine hydrochloride and Aprotinin are effective competitive inhibitors of serine proteases, each with a distinct profile of advantages and disadvantages.
For applications requiring high potency and broad-spectrum serine protease inhibition , where downstream analysis is not sensitive to protein contamination, Aprotinin is an excellent choice. Its use in preventing protein degradation during cell lysis for activity-based assays is a classic example.[7]
For applications where cost, chemical definition, and compatibility with sensitive downstream analyses like mass spectrometry are critical , 3-Chlorobenzamidine hydrochloride represents a pragmatic and effective alternative. Its utility in proteomics sample preparation, where the avoidance of contaminating peptides is paramount, is a key advantage.[5]
Ultimately, the optimal choice lies in a careful consideration of the experimental goals, the specific proteases of interest, and the analytical methods to be employed. This guide provides the foundational data and a robust experimental framework to empower researchers to make an informed decision.
References
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
Alves, N. J., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 13(19), 2033–2041.
Mogaki, R., Okuro, K., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 6(5), 2802–2807.
Stroud, R. M., et al. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 17068-17081.
G-Biosciences. (n.d.). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
Neuland Labs. (2023). Peptide vs. Protein: 5 Key Differences Drug Makers Must Know. Retrieved from [Link]
Shevchenko, A., Wilm, M., Vorm, O., & Mann, M. (1996). Mass spectrometric sequencing of proteins from silver-stained polyacrylamide gels. Analytical chemistry, 68(5), 850-858.
PubChem. (n.d.). 3-Chlorobenzamidine. Retrieved from [Link]
Shuman, R. T., et al. (1993). Highly selective tripeptide thrombin inhibitors. Journal of medicinal chemistry, 36(3), 314-319.
Mary, A., et al. (1992). Aprotinin can inhibit the proteolytic activity of thrombin. A fluorescence and an enzymatic study. Agents and actions, 36(3-4), 263-271.
Lisman, T., et al. (2021). Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor. TH open, 5(3), e363-e371.
Bajusz, S., et al. (1990). Inhibition of thrombin and other trypsin-like serine proteinases by cyclotheonamide A. The Journal of biological chemistry, 265(36), 22291-22296.
Cirillo, D., & Giordano, A. (2011). Peptides or small molecules? Different approaches to develop more effective CDK inhibitors. Current pharmaceutical design, 17(22), 2336-2343.
MDPI. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Retrieved from [Link]
Yang, G. F., & Wu, J. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. Current medicinal chemistry, 13(29), 3549-3568.
MDPI. (2024). Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. Retrieved from [Link]
NIH. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Retrieved from [Link]
NIH. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Retrieved from [Link]
NIH. (1994). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Retrieved from [Link]
NIH. (2015). The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors. Retrieved from [Link]
MDPI. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. Retrieved from [Link]
NIH. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]
Confirming the inhibitory mechanism of 3-Chlorobenzamidine hydrochloride
Publish Comparison Guide: Confirming the Inhibitory Mechanism of 3-Chlorobenzamidine Hydrochloride Executive Summary 3-Chlorobenzamidine hydrochloride (CAS: 15545-54-7) is a reversible, competitive inhibitor of trypsin-l...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Confirming the Inhibitory Mechanism of 3-Chlorobenzamidine Hydrochloride
Executive Summary
3-Chlorobenzamidine hydrochloride (CAS: 15545-54-7) is a reversible, competitive inhibitor of trypsin-like serine proteases.[1] It functions as a structural analog of the arginine side chain, occupying the S1 specificity pocket of enzymes such as Trypsin, Thrombin, and Factor Xa. This guide validates its mechanism, compares its efficacy against standard alternatives, and provides self-validating experimental protocols for confirmation.
Mechanistic Deep Dive: The Structural Basis of Inhibition
The inhibitory power of 3-Chlorobenzamidine lies in its ability to mimic the natural substrate while blocking catalysis.
Competitive Binding: The amidine group (
) is protonated at physiological pH, carrying a positive charge that mimics the guanidinium group of Arginine.
S1 Pocket Recognition: This positive charge forms a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the enzyme's S1 specificity pocket.
The "Chloro" Advantage: Unlike unsubstituted benzamidine, the chlorine atom at the meta (3-) position introduces a hydrophobic moiety. This halogen substituent enhances binding affinity by displacing high-energy water molecules from the hydrophobic S1 pocket and potentially engaging in halogen bonding with backbone carbonyls.
Critical Distinction: 3-Chlorobenzamidine vs. Cl-Amidine
⚠️ EXPERT WARNING: Do not confuse 3-Chlorobenzamidine with Cl-Amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide).
[1] * 3-Chlorobenzamidine: A simple benzene derivative; reversible serine protease inhibitor.
[1] * Cl-Amidine: A complex peptidyl mimetic; covalent inhibitor of Protein Arginine Deiminase 4 (PAD4).
[1] * Impact: Using the wrong compound will lead to total assay failure due to distinct mechanisms (Reversible non-covalent vs. Irreversible covalent).
Comparative Performance Analysis
The following table contrasts 3-Chlorobenzamidine with its parent compound and a common irreversible alternative.
Feature
3-Chlorobenzamidine HCl
Benzamidine HCl
PMSF
Mechanism
Competitive, Reversible
Competitive, Reversible
Irreversible (Sulfonylation)
Binding Site
S1 Specificity Pocket
S1 Specificity Pocket
Active Site Serine (Ser195)
Potency ()
High (Typically lower than Benzamidine due to hydrophobic fit)
Objective: Visualize the inhibitor within the active site to confirm S1 pocket occupancy.
Workflow:
Crystallization: Grow Trypsin crystals using the hanging drop vapor diffusion method (Ammonium sulfate precipitant).
Soaking: Transfer crystals to a drop containing mother liquor +
3-Chlorobenzamidine for 1-2 hours.
Diffraction & Refinement: Collect X-ray data. Solve structure using Molecular Replacement (PDB: 3PTB as template).[1]
Inspection: Examine the
electron density map at the S1 pocket.
Validation Criteria:
Pass: Clear positive electron density (
) in the S1 pocket corresponding to the shape of the chlorophenyl ring and amidine group. Distance between Amidine Nitrogen and Asp189 Carboxyl Oxygen should be (Salt Bridge).[1]
Visualizations
Figure 1: Mechanism of Action & Kinetic Workflow
This diagram illustrates the competitive binding mechanism and the logical flow of the kinetic validation assay.
Caption: Figure 1. Left: Competitive inhibition mechanism where 3-Chlorobenzamidine competes with the substrate for the enzyme's active site. Right: Decision tree for kinetic validation using Lineweaver-Burk analysis.
References
Mechanism of Serine Protease Inhibition
Title: Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications.[1]
A Guide to Orthogonal Assays for Validating 3-Chlorobenzamidine Hydrochloride Activity
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's activity is paramount to the integrity and progression of their work. 3-Chlorobenzamidine hydrochloride, a versatil...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's activity is paramount to the integrity and progression of their work. 3-Chlorobenzamidine hydrochloride, a versatile serine protease inhibitor, is a valuable tool in diverse research areas, from dissecting enzymatic pathways to the development of novel therapeutics.[1][2] This guide provides an in-depth comparison of orthogonal assays to robustly validate the inhibitory activity of 3-Chlorobenzamidine hydrochloride, ensuring data accuracy and confidence in experimental outcomes.
The Imperative for Orthogonal Validation
Understanding 3-Chlorobenzamidine Hydrochloride
3-Chlorobenzamidine hydrochloride belongs to the benzamidine class of compounds, which are well-established competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin.[1][2] The benzamidine moiety mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of these proteases and block substrate access to the active site. The chloro- substitution on the benzene ring can influence the compound's binding affinity and pharmacokinetic properties.
A Triad of Orthogonal Assays for Comprehensive Validation
To rigorously validate the activity of 3-Chlorobenzamidine hydrochloride, we will explore a triad of orthogonal assays:
Biochemical Assay: A direct measure of enzyme inhibition through a chromogenic substrate assay.
Biophysical Assay: A label-free method to quantify the direct binding interaction between the inhibitor and the target enzyme.
Cell-Based Assay: An assessment of the inhibitor's activity in a more physiologically relevant cellular context.
For the purpose of this guide, we will focus on trypsin as the model serine protease, a common target for benzamidine-based inhibitors. We will also compare the activity of 3-Chlorobenzamidine hydrochloride with two clinically relevant serine protease inhibitors, Nafamostat mesylate and Camostat mesylate .[3][4][5]
This classical biochemical assay directly measures the enzymatic activity of trypsin by monitoring the cleavage of a chromogenic substrate. Inhibition of this activity by 3-Chlorobenzamidine hydrochloride provides a direct measure of its potency.
Causality Behind Experimental Choices
The choice of Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate is intentional. BAPNA is a specific substrate for trypsin, and its cleavage releases p-nitroaniline, a yellow chromophore that can be easily quantified spectrophotometrically at 410 nm. This provides a simple, robust, and continuous readout of enzyme activity.
Experimental Workflow
Caption: Workflow for the chromogenic trypsin activity assay.
Step-by-Step Methodology
Reagent Preparation:
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
BAPNA Substrate Solution: Prepare a 1 mM stock solution of BAPNA in DMSO. Dilute to the final working concentration (e.g., 0.5 mM) in Assay Buffer just before use.
Inhibitor Solutions: Prepare a dilution series of 3-Chlorobenzamidine hydrochloride, Nafamostat mesylate, and Camostat mesylate in Assay Buffer.
Assay Procedure (96-well plate format):
To each well, add 50 µL of Assay Buffer.
Add 25 µL of the respective inhibitor dilution (or buffer for the control).
Add 25 µL of a diluted trypsin solution (final concentration e.g., 10 nM).
Pre-incubate for 15 minutes at 37°C.
Initiate the reaction by adding 100 µL of the BAPNA substrate solution.
Immediately measure the absorbance at 410 nm every 30 seconds for 10-15 minutes using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each inhibitor concentration.
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.
The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a powerful biophysical technique to confirm the direct binding of a ligand to its target protein. The principle is that the binding of a ligand, such as an inhibitor, stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
Causality Behind Experimental Choices
This assay is label-free for the compound and relies on the intrinsic properties of the protein. The use of a fluorescent dye, such as SYPRO™ Orange, which binds to hydrophobic regions of the protein that become exposed upon unfolding, provides a sensitive readout of protein denaturation. This method directly assesses the physical interaction between the inhibitor and the enzyme, providing orthogonal evidence to the functional inhibition observed in the biochemical assay.
Experimental Workflow
Caption: Workflow for the Thermal Shift Assay.
Step-by-Step Methodology
Reagent Preparation:
Trypsin Solution: Prepare a working solution of trypsin (e.g., 2 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
SYPRO™ Orange Dye: Prepare a working dilution of the dye (e.g., 5X) in the same buffer.
Inhibitor Solutions: Prepare a dilution series of the inhibitors.
Assay Procedure (qPCR plate format):
Prepare a master mix containing the trypsin solution and SYPRO™ Orange dye.
Aliquot the master mix into the wells of a qPCR plate.
Add a small volume of the inhibitor dilutions to the respective wells.
Seal the plate and centrifuge briefly.
Place the plate in a real-time PCR instrument.
Run a thermal melt protocol, gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence.
Data Analysis:
Plot the fluorescence intensity as a function of temperature to generate melt curves.
The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the melt curve.
Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the protein without inhibitor from the Tₘ of the protein with the inhibitor. A positive ΔTₘ indicates stabilization upon binding.
Cell-Based Validation: A Reporter Assay for Cell-Surface Protease Activity
To assess the efficacy of 3-Chlorobenzamidine hydrochloride in a more physiologically relevant environment, a cell-based assay is invaluable. This assay can determine if the inhibitor can access and engage its target in the presence of cellular membranes and other biological molecules.
Causality Behind Experimental Choices
Here, we propose a reporter-based assay using a cell line, such as HEK293T, engineered to express a cell-surface serine protease (e.g., TMPRSS2, a trypsin-like protease) and a fluorescent reporter substrate. This setup allows for the quantification of protease activity on the cell surface. Inhibition of the fluorescent signal upon treatment with 3-Chlorobenzamidine hydrochloride demonstrates its cell-surface activity.
Experimental Workflow
Caption: Workflow for a cell-based protease inhibitor assay.
Step-by-Step Methodology
Cell Culture and Transfection:
Maintain HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
Transfect the cells with a plasmid encoding a cell-surface trypsin-like protease (e.g., TMPRSS2) using a suitable transfection reagent.
Assay Procedure:
24 hours post-transfection, seed the cells into a 96-well, black-walled, clear-bottom plate.
Allow the cells to adhere for another 24 hours.
Carefully wash the cells with a serum-free medium.
Add the inhibitor dilutions to the respective wells and incubate for a predetermined time (e.g., 1 hour) at 37°C.
Add a suitable fluorogenic substrate for the expressed protease (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2) to all wells.
Immediately begin kinetic fluorescence measurements using a plate reader (e.g., Ex/Em = 380/460 nm).
Data Analysis:
Determine the rate of substrate cleavage from the linear phase of the fluorescence signal increase.
Calculate the percentage of inhibition for each inhibitor concentration compared to the untreated control.
Determine the cellular IC₅₀ by fitting the data to a dose-response curve.
Conclusion: A Robust Framework for Confident Validation
The validation of a compound's activity is a cornerstone of rigorous scientific research. By employing a strategic combination of orthogonal assays—biochemical, biophysical, and cell-based—researchers can build a comprehensive and confident profile of 3-Chlorobenzamidine hydrochloride's inhibitory action. This multi-pronged approach mitigates the risk of assay-specific artifacts and provides a robust dataset that substantiates the compound's mechanism of action. The methodologies and comparative framework presented in this guide offer a solid foundation for the thorough and reliable validation of 3-Chlorobenzamidine hydrochloride and other serine protease inhibitors, ultimately contributing to the advancement of drug discovery and development.
References
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]
Jiang, H., Zou, H., Wang, H., Ni, J., Zhang, Q., & Zhang, Y. (2000). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography A, 903(1-2), 77–84. [Link]
Okuro, K., Mogaki, R., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 6(5), 2832–2836. [Link]
Pruim, M., et al. (2021). A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells. PNAS, 118(15), e2022465118. [Link]
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]
A variant in TMPRSS2 is associated with decreased disease severity in COVID-19. (2021). EBioMedicine. [Link]
A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. (2020). PLoS Pathogens. [Link]
Impact of SARS-CoV-2 Spike Mutations on Its Activation by TMPRSS2 and the Alternative TMPRSS13 Protease. (2022). mBio. [Link]
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020). Cell Chemical Biology. [Link]
Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. (1987). Journal of the American Chemical Society. [Link]
Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry. [Link]
Biophysical Analysis of Potential Inhibitors of SARS-CoV-2 Cell Recognition and Their Effect on Viral Dynamics in Different Cell Types: A Computational Prediction from In Vitro Experimental Data. (2023). ACS Omega. [Link]
Luciferase reporter activity in HEK293T-ACE2-TMPRSS2 cells 24 h after.... (n.d.). ResearchGate. Retrieved from [Link]
Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. (2007). Journal of Chromatography B. [Link]
Simultaneous Treatment of COVID-19 With Serine Protease Inhibitor Camostat and/or Cathepsin L Inhibitor?. (2020). Frontiers in Pharmacology. [Link]
PubChem. (n.d.). Nafamostat. Retrieved from [Link]
Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. (2021). Journal of Virology. [Link]
The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. (2000). Thrombosis Research. [Link]
Wikipedia. (n.d.). Nafamostat. Retrieved from [Link]
Synapse. (2024). What is Nafamostat Mesilate used for?. Retrieved from [Link]
A Researcher's Guide to Characterizing the Off-Target Profile of 3-Chlorobenzamidine Hydrochloride
In the landscape of contemporary drug discovery and chemical biology, the precise understanding of a small molecule's interaction with the proteome is paramount. While a compound's on-target efficacy is the primary goal,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery and chemical biology, the precise understanding of a small molecule's interaction with the proteome is paramount. While a compound's on-target efficacy is the primary goal, its off-target activities can lead to unforeseen toxicities or even open avenues for drug repurposing.[1][2][3] This guide provides an in-depth, technically-grounded framework for assessing the off-target profile of 3-Chlorobenzamidine hydrochloride, a versatile chemical intermediate and a known inhibitor of serine proteases.[4][5] We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols for key methodologies, empowering researchers to conduct comprehensive and self-validating off-target assessments.
Understanding 3-Chlorobenzamidine Hydrochloride: Beyond the Primary Target
3-Chlorobenzamidine hydrochloride belongs to the benzamidine class of compounds, which are recognized for their ability to inhibit serine proteases.[4][5] Serine proteases are a large family of enzymes crucial in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and cancer.[6][7][8] The inhibitory action of benzamidine derivatives typically involves the interaction of the positively charged amidinium group with the negatively charged aspartate residue in the S1 pocket of the protease's active site.
However, the structural similarities among the active sites of various serine proteases present a significant challenge for developing highly selective inhibitors.[6] This inherent lack of absolute specificity underscores the critical need to profile 3-Chlorobenzamidine hydrochloride against a broad range of potential off-targets to fully comprehend its biological effects. Dysregulation of serine protease activity can have severe consequences, making a thorough understanding of any inhibitor's full interaction profile essential.[6]
A Multi-Pronged Approach to Off-Target Profiling
A robust assessment of off-target interactions necessitates a combination of computational and experimental approaches. This guide will focus on two powerful experimental techniques: large-panel kinase profiling and proteome-wide cellular thermal shift assays (CETSA). This combination allows for a broad yet deep interrogation of the compound's interactions, from a specific, high-risk enzyme family to an unbiased, proteome-wide screen.
Kinases represent one of the most significant and frequently observed off-target families for small molecule drugs. Their ubiquitous role in cellular signaling means that unintended kinase inhibition can lead to a wide array of cellular effects.
Experimental Rationale: A comprehensive kinase panel screen provides a quantitative measure of a compound's inhibitory activity against hundreds of kinases. This allows for the rapid identification of potential off-target interactions and provides a selectivity score for the compound. Several commercial services offer kinase profiling with panels of over 300 human kinases, providing a broad view of the kinome.[9][10]
Comparative Analysis: For this guide, we will compare the hypothetical off-target profile of 3-Chlorobenzamidine hydrochloride with that of a well-characterized, promiscuous kinase inhibitor (e.g., Staurosporine) and a highly selective inhibitor (e.g., Acalabrutinib). This comparison will highlight the spectrum of selectivity and provide context for interpreting the results for 3-Chlorobenzamidine hydrochloride.
Caption: Workflow for large-panel kinase profiling.
Detailed Protocol: In Vitro Kinase Profiling
Compound Preparation: Prepare a 10 mM stock solution of 3-Chlorobenzamidine hydrochloride in 100% DMSO.
Assay Plate Preparation: Using an acoustic liquid handler, perform serial dilutions of the compound stock directly into 384-well assay plates. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
Kinase Reaction: Add the specific kinase, substrate, and ATP to each well to initiate the reaction. The final assay volume is typically 10-20 µL.
Incubation: Incubate the plates at room temperature for 60 minutes.
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Luminescence is a common and sensitive readout.
Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration relative to the DMSO control. For kinases showing significant inhibition, determine the IC50 value by fitting the data to a four-parameter logistic curve.
CETSA is a powerful technique for identifying direct and indirect targets of a compound in a cellular context.[11][12][13][14][15][16] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11][16] When coupled with mass spectrometry, this approach allows for the unbiased, proteome-wide identification of compound targets.[11][13]
Experimental Rationale: By treating intact cells with 3-Chlorobenzamidine hydrochloride and then subjecting them to a heat challenge, we can identify proteins that are stabilized by the compound. This method is advantageous as it assesses target engagement in a more physiologically relevant environment and does not require modification of the compound.[13][17]
Comparative Analysis: The output of a proteome-wide CETSA experiment is a list of proteins that show a significant thermal shift upon compound treatment. This data can be compared against known databases of protein-drug interactions to identify novel off-targets.
Protein
Function
Thermal Shift (°C) with 3-Chlorobenzamidine hydrochloride
Known Ligand?
Trypsin-1
Serine Protease
+4.2
Yes
Thrombin
Serine Protease
+3.8
Yes
Carbonic Anhydrase 2
Enzyme
+2.5
No
HSP90AA1
Chaperone
+1.9
No
Table 2: Hypothetical proteome-wide CETSA data for 3-Chlorobenzamidine hydrochloride, highlighting both expected on-targets and potential off-targets.
Experimental Workflow: Proteome-Wide CETSA
Caption: Workflow for proteome-wide CETSA analysis.
Detailed Protocol: Proteome-Wide CETSA
Cell Treatment: Grow a suitable cell line (e.g., HEK293) to ~80% confluency. Treat the cells with 10 µM 3-Chlorobenzamidine hydrochloride or DMSO for 1 hour.
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
Lysis and Protein Extraction: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify the relative abundance of each protein at each temperature. Plot the relative protein abundance against temperature to generate melting curves. Identify proteins with a significant shift in their melting temperature in the presence of 3-Chlorobenzamidine hydrochloride.
Synthesizing the Data: Building a Comprehensive Off-Target Profile
The data generated from kinase profiling and proteome-wide CETSA provides a comprehensive view of the off-target landscape of 3-Chlorobenzamidine hydrochloride. The kinase screen offers deep, quantitative insights into a specific and critical enzyme class, while CETSA provides a broad, unbiased view of the entire proteome in a cellular context.
Interpreting the Results:
Concordant Hits: Proteins identified in both assays are high-confidence off-targets.
Kinase Hits: Off-target kinases should be further investigated for their potential physiological relevance and downstream signaling consequences.
Novel CETSA Hits: Novel off-targets identified by CETSA should be validated using orthogonal methods, such as enzymatic assays or surface plasmon resonance (SPR), to confirm direct binding and functional effects.
By integrating these datasets, researchers can construct a detailed and reliable off-target profile for 3-Chlorobenzamidine hydrochloride. This knowledge is crucial for making informed decisions in drug development, understanding potential toxicity mechanisms, and exploring new therapeutic applications.
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved January 30, 2026, from [Link]
What are Serine protease inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 30, 2026, from [Link]
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved January 30, 2026, from [Link]
Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023). Retrieved January 30, 2026, from [Link]
The Off-Target Effect of CRISPR-Cas12a System toward Insertions and Deletions between Target DNA and crRNA Sequences - PubMed. (2022). Analytical Chemistry, 94(26), 9245–9252. [Link]
KinomePro - Pamgene. (n.d.). Retrieved January 30, 2026, from [Link]
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024). Retrieved January 30, 2026, from [Link]
Executive Summary: The Meta-Substitution Advantage
3-Chlorobenzamidine hydrochloride (3-CB) represents a critical scaffold in the study of serine protease inhibition. While unsubstituted benzamidine is the archetypal P1 pocket binder for trypsin-like proteases, the introduction of a chlorine atom at the meta (3-) position introduces unique electronic and steric vectors that distinctively modulate affinity and selectivity.
This guide objectively compares 3-CB against its primary analogs—unsubstituted Benzamidine and 4-Chlorobenzamidine—analyzing the structure-activity relationship (SAR) that governs their interaction with targets like Trypsin, Thrombin, and Factor Xa.
Mechanistic Foundation: The P1 Pocket Interaction
To understand the SAR of 3-CB, one must first deconstruct the binding environment. Benzamidine analogs act as competitive inhibitors by mimicking the side chain of arginine, the natural substrate for trypsin-like serine proteases.
Binding Mode
The amidine group (
) is protonated at physiological pH (pKa ~ 11.6). It forms a critical bidentate salt bridge with the carboxylate of Aspartate 189 (in trypsin numbering) at the bottom of the S1 specificity pocket.
The Scaffold: The phenyl ring acts as a hydrophobic spacer.
The Substituent (3-Cl): The chlorine atom modulates the pKa of the amidine (via inductive effects) and probes the width/hydrophobicity of the S1 pocket.
Interaction Pathway Diagram
The following diagram illustrates the competitive inhibition mechanism and the "lock-and-key" interaction within the active site.
Figure 1: Competitive inhibition pathway showing the critical salt-bridge interaction between the inhibitor's amidine group and the enzyme's Asp189 residue.
Comparative SAR Analysis
The introduction of chlorine affects the molecule in three dimensions: Electronic (Hammett
), Steric (Molar Refractivity), and Lipophilic (LogP).
Electronic Effects (Hammett Correlation)
The amidine group's basicity is crucial for the salt bridge.
Benzamidine (H): Baseline basicity.
3-Chlorobenzamidine (3-Cl): The chlorine is electron-withdrawing (
). This lowers the pKa of the amidine group slightly compared to the unsubstituted form. While this might theoretically weaken the salt bridge, it also reduces the desolvation penalty (energy cost to strip water from the inhibitor before binding).
4-Chlorobenzamidine (4-Cl): The chlorine is in resonance with the amidine system but remains withdrawing (
).
Steric and Hydrophobic Fit
3-Position (Meta): Probes the width of the S1 pocket. In Thrombin, the S1 pocket has a hydrophobic "shelf." The 3-Cl substituent can access hydrophobic patches that the 4-Cl misses, or conversely, clash with the backbone depending on the specific protease isoform.
4-Position (Para): Extends the length. If the pocket is deep (like in some Factor Xa conformations), 4-Cl binds well. If the pocket is shallow, it causes steric clash.
Comparative Data Table
The following data summarizes the physicochemical shifts and general inhibitory trends.
Feature
Benzamidine HCl
3-Chlorobenzamidine HCl
4-Chlorobenzamidine HCl
Structure
Unsubstituted
Meta-substituted
Para-substituted
LogP (Lipophilicity)
~0.6 (Low)
~1.3 (Medium)
~1.35 (Medium)
Hammett
0.00
0.37 (Withdrawing)
0.23 (Withdrawing)
Trypsin (Approx)
18 - 30 M
5 - 15 M
8 - 20 M
Thrombin Affinity
Low
Moderate
Moderate-High
Primary Utility
General Reference
S1 Width Probe
S1 Depth Probe
Expert Insight: 3-Chlorobenzamidine often exhibits superior potency to benzamidine because the hydrophobic chlorine atom displaces high-energy water molecules from the hydrophobic S1 pocket walls, a phenomenon known as the "hydrophobic effect," which outweighs the slight reduction in basicity.
Experimental Protocol: Determination of Inhibition Constant (
)
To validate the SAR of 3-Chlorobenzamidine, a rigorous kinetic assay is required. This protocol uses a chromogenic substrate (e.g., BApNA or S-2288) to measure residual enzyme activity.
Materials
Enzyme: Bovine Trypsin or Human Thrombin (highly purified).
Inhibitor: 3-Chlorobenzamidine HCl (dissolved in DMSO/Buffer).
Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM
(Calcium stabilizes Trypsin).
Workflow Diagram
This self-validating workflow ensures accurate
determination using the Dixon Plot or Cheng-Prusoff correction.
Figure 2: Kinetic assay workflow for determining the inhibition constant (
) of benzamidine analogs.
Step-by-Step Methodology
Baseline Determination (
): First, determine the Michaelis constant () of the substrate for the enzyme without inhibitor. This is crucial for the Cheng-Prusoff equation.
Inhibitor Dilution: Prepare a serial dilution of 3-Chlorobenzamidine HCl ranging from 0
M to 200 M.
Reaction Setup: In a 96-well microplate, add 150
L of Buffer and 20 L of Inhibitor.
Enzyme Addition: Add 20
L of Enzyme solution. Incubate for 10 minutes to allow equilibrium binding (Complex EI formation).
Substrate Initiation: Add 10
L of Substrate. Immediately place in a spectrophotometer.
Data Collection: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes. Calculate the initial velocity (
) from the linear portion of the curve.
Calculation: Use the Cheng-Prusoff equation for competitive inhibition:
Where is the substrate concentration used.
Conclusion & Recommendations
3-Chlorobenzamidine HCl serves as a vital tool for mapping the width and hydrophobic character of the S1 specificity pocket in serine proteases.
Select 3-Chlorobenzamidine when your target protease has known hydrophobic residues at the "3-position" of the S1 pocket (e.g., probing subtle differences between Trypsin and Urokinase).
Select 4-Chlorobenzamidine if probing the depth of the pocket.
Select Unsubstituted Benzamidine only as a general control, as its lower lipophilicity often results in weaker binding compared to the chlorinated analogs.
For drug development, the 3-chloro analog often represents a better starting fragment for "Fragment-Based Drug Design" (FBDD) due to its enhanced ligand efficiency and specific vector for growing the molecule into the S3/S4 subsites.
References
Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger. 1977.[1] (Comparison of Ki values for benzamidine derivatives).
Electronic effects in the interaction of para-substituted benzamidines with trypsin. J Am Chem Soc.[1] 1977.[1] (Foundational work on Hammett relationships in this class).
Oxyanion-mediated inhibition of serine proteases. Biochemistry. 1998.[2][3] (Structural analysis of benzamidine binding modes).
Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. Biochem J. 2005.[4] (Enthalpy/Entropy compensation in binding).
Structural and functional analyses of benzamidine-based inhibitors. J Med Chem. 1999. (Crystallography of benzamidines in Trypsin/Factor Xa).
Independent Verification of 3-Chlorobenzamidine Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of proteolytic enzymes, the selection of an appropriate inhibitor is a critical decision that profoundly impacts experimental outcomes....
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the study of proteolytic enzymes, the selection of an appropriate inhibitor is a critical decision that profoundly impacts experimental outcomes. 3-Chlorobenzamidine hydrochloride has emerged as a valuable tool for the selective inhibition of serine proteases. This guide provides an in-depth technical comparison of 3-Chlorobenzamidine hydrochloride with common alternatives, supported by a framework for independent experimental verification of its function.
The Mechanistic Underpinnings of Benzamidine-Based Inhibition
3-Chlorobenzamidine hydrochloride functions as a competitive inhibitor of serine proteases. Its mechanism of action is rooted in its structural mimicry of the natural substrates of these enzymes, particularly those with a preference for cleaving after basic amino acid residues like arginine and lysine. The positively charged amidinium group of the benzamidine moiety forms a strong ionic interaction with the negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.[1][2] This interaction anchors the inhibitor within the active site, physically obstructing the binding of the natural substrate and thereby preventing catalysis.
The addition of a chlorine atom at the meta-position of the benzene ring is anticipated to modulate the inhibitory activity. Halogen atoms can influence the electronic properties and hydrophobicity of the molecule, potentially leading to altered binding affinities for the target protease.[3] A comprehensive structure-activity relationship study of substituted benzamidines has shown that both the electronic and hydrophobic characteristics of the substituent affect the inhibitory potency against various serine proteases, including trypsin, thrombin, and plasmin.[3]
Caption: Mechanism of serine protease inhibition by 3-Chlorobenzamidine.
Comparative Analysis with Alternative Serine Protease Inhibitors
The selection of a serine protease inhibitor is often a trade-off between efficacy, specificity, stability, and safety. Here, we compare 3-Chlorobenzamidine hydrochloride with other widely used inhibitors.
Inhibitor
Target Proteases
Mechanism of Action
Key Advantages
Key Disadvantages
3-Chlorobenzamidine HCl
Trypsin-like serine proteases
Reversible, competitive
Good selectivity for trypsin-like proteases; relatively stable in aqueous solution.
Limited data on broad-spectrum activity; potential for off-target effects at high concentrations.
Irreversible, covalent modification of the active site serine
More stable in aqueous solutions than PMSF; less toxic.
Can modify other amino acid residues at high concentrations.
Aprotinin
Serine proteases
Reversible, competitive (Kunitz-type inhibitor)
High affinity and specificity for certain proteases (e.g., trypsin, plasmin).
Biological origin (bovine lung) can lead to lot-to-lot variability; potential for immunogenicity.
Independent Verification: Experimental Protocols
To independently verify the inhibitory function of 3-Chlorobenzamidine hydrochloride, a fluorometric enzyme inhibition assay is recommended. This protocol is designed to be a self-validating system, with appropriate controls to ensure data integrity.
Fluorometric Serine Protease Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 3-Chlorobenzamidine hydrochloride against a model serine protease, such as trypsin.
Materials:
3-Chlorobenzamidine hydrochloride
Trypsin (e.g., bovine pancreatic trypsin)
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2)
Caption: Workflow for the fluorometric serine protease inhibition assay.
Step-by-Step Protocol:
Preparation of Reagents:
Prepare a 10 mM stock solution of 3-Chlorobenzamidine hydrochloride in sterile deionized water.
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
On the day of the experiment, prepare working solutions of all reagents in the assay buffer.
Assay Plate Setup:
In a 96-well black microplate, add 50 µL of assay buffer to all wells.
Add 10 µL of serially diluted 3-Chlorobenzamidine hydrochloride to the test wells. For control wells, add 10 µL of assay buffer.
Add 20 µL of the working solution of trypsin to all wells except the substrate control wells.
Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiation and Measurement:
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate working solution to all wells.
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Data Analysis:
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
Calculate the percentage of inhibition for each concentration of 3-Chlorobenzamidine hydrochloride using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Application in Drug Discovery and Development
3-Chlorobenzamidine hydrochloride is not only a tool for basic research but also serves as a key building block in the synthesis of more complex pharmaceutical agents.[5] Its reactive amidine group and the presence of the chloro-substituent make it a versatile starting material in medicinal chemistry. For instance, benzamidine derivatives are central to the design of inhibitors for a variety of enzymes implicated in human diseases.[6]
A notable example of the utility of benzamidine-containing structures in drug development is in the synthesis of anticoagulants that target thrombin, a key serine protease in the blood coagulation cascade. While not a direct synthetic precursor, the fundamental structure-activity relationships learned from compounds like 3-chlorobenzamidine inform the design of potent and selective thrombin inhibitors.
Conclusion
3-Chlorobenzamidine hydrochloride is a valuable serine protease inhibitor with a well-defined mechanism of action. Its utility in both fundamental research and as a synthetic intermediate in drug discovery is clear. By employing the robust experimental protocols outlined in this guide, researchers can independently verify its inhibitory properties and confidently integrate it into their experimental workflows. The provided comparative data with other common inhibitors should aid in the rational selection of the most appropriate tool for a given application.
References
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50. [Link]
Parrish, R. F., Straus, J. W., Paulson, J. D., Polakoski, K. L., Tidwell, R. R., Geratz, J. D., & Stevens, F. M. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136. [Link]
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240, 1579-1585.
Geratz, J. D., Shaver, K. A., & Tidwell, R. R. (1973). Inhibition of coagulation and fibrinolysis by aromatic amidino compounds. A structure-activity study of the N-alkoxy derivatives of benzamidine. Thrombosis Research, 3(6), 635-647.
Tanaka, T., McRae, B. J., Cho, K., Cook, R., Fraki, J. E., Schechter, N. M., & Powers, J. C. (1983). Mammalian tissue trypsin-like enzymes. Comparative reactivities of human skin tryptase, human lung tryptase, and bovine trypsin with peptide 4-nitroanilide and thioester substrates. The Journal of Biological Chemistry, 258(22), 13552-13557.
Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Cyclic amidines as inhibitors of trypsin, thrombin, and plasmin. Hoppe-Seyler's Zeitschrift für Physiologische Chemie, 364(12), 1739-1746.
Tidwell, R. R., Fox, L. L., & Geratz, J. D. (1976). Aromatic amidino compounds. A new class of potent inhibitors of the complement system. The Journal of Immunology, 116(5), 1364-1368.
Tidwell, R. R., Geratz, J. D., Dubovi, E. J., & Jones, M. L. (1978). Aromatic amidino compounds: a new class of inhibitors of C1r and C1s. The Journal of Immunology, 121(5), 1774-1778.
Laura, R., Robinson, D. J., & Bing, D. H. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864. [Link]
Cheng, C. C., & Roth, B. (1973). General synthesis of 4-substituted-2,6-diaminopyrimidines. Journal of Heterocyclic Chemistry, 10(4), 589-591.
Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. (2022). Molecules, 27(19), 6694. [Link]
Executive Summary: The "Why" Behind the Protocol As researchers, we often treat disposal as an afterthought—a final checkbox.[1] However, with 3-Chlorobenzamidine hydrochloride , the disposal protocol is dictated by its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat disposal as an afterthought—a final checkbox.[1] However, with 3-Chlorobenzamidine hydrochloride , the disposal protocol is dictated by its specific molecular features: the amidine functional group (biologically active, often used as a protease inhibitor) and the chlorine substituent (halogenated waste).[1]
This compound cannot be treated as generic organic waste.[1] Its thermal decomposition releases hydrogen chloride (HCl) and nitrogen oxides (NOx), requiring incineration facilities equipped with specific scrubbers.[1] Furthermore, its biological activity means drain disposal is strictly prohibited to prevent aquatic toxicity.[1] This guide outlines the self-validating workflows to ensure safety and compliance.
Chemical Profile & Risk Assessment
Before handling waste, verify the identity and hazards.[1][2][3] This table summarizes the critical data points that dictate our downstream logic.
Potential incompatibility with cyanides/sulfides.[4][1]
Key Hazards (GHS)
H315, H319, H335
Irritant to eyes/skin/lungs.[4][1] PPE is non-negotiable.
Incompatibilities
Strong Oxidizers, Strong Bases
Risk of fire or liberating volatile free base.[4][1]
Senior Scientist Insight: The hydrochloride salt form stabilizes the amidine.[1] However, contact with strong bases (like NaOH) will liberate the free amidine base, which may be more volatile and biologically active.[1] Keep waste streams acidic or neutral.[1]
Pre-Disposal: Storage & Segregation[10]
Effective disposal starts at the bench. You must maintain a "Chain of Custody" for the waste to prevent dangerous cross-reactions in the central waste accumulation area.[1]
Segregation Rule #1 (Halogen Content): Because this molecule contains Chlorine, it must be classified as Halogenated Waste if dissolved in organic solvents.[1] Do not mix with non-halogenated solvents (like acetone/methanol) unless your facility burns all organics as halogenated (which is rare due to cost).[1]
Segregation Rule #2 (Acidity): As a hydrochloride salt, aqueous solutions will be acidic.[1] Do not mix with bleach (liberates chlorine gas) or azides (liberates hydrazoic acid).[1]
If Aqueous: Adjust pH to 6–8 using Sodium Bicarbonate (NaHCO₃) to prevent corrosion of waste drums.[1] Discard into "Aqueous Toxic" stream.
If Organic: Discard into the "Halogenated Organic Solvent" carboy.[1]
Critical: Even if the solvent is Methanol (non-halogenated), the presence of dissolved 3-Chlorobenzamidine HCl contaminates the entire volume, rendering it halogenated waste.[1]
Cap & Vent: Ensure caps are tight but allow for pressure relief if the waste container is stored in a fluctuating temperature environment.[1]
Scenario C: Spill Cleanup (Emergency Protocol)
Applicable for: Benchtop spills >100mg.
Isolate: Evacuate the immediate area. Don nitrile gloves, safety goggles, and a lab coat.[1]
Neutralize:
Cover the spill with Soda Ash or Sodium Bicarbonate powder.[1] This neutralizes the acidic HCl component.[1]
Observation: Slight fizzing (CO₂ release) indicates neutralization is working.[1]
Absorb: Mix with an inert absorbent (vermiculite or spill pads).[1]
Collect: Scoop into a hazardous waste bag. Label as "Spill Debris: 3-Chlorobenzamidine HCl."[1]
Visualizing the Decision Logic
The following diagram illustrates the decision tree for disposing of 3-Chlorobenzamidine hydrochloride. This logic prevents the common error of mixing halogenated salts into non-halogenated streams.[1]
Caption: Operational decision tree for 3-Chlorobenzamidine HCl disposal. Note that any organic solution defaults to the Halogenated Waste stream.[1]
Regulatory Compliance & Documentation
For US-based laboratories, strict adherence to EPA RCRA (Resource Conservation and Recovery Act) guidelines is required.[1]
Waste Coding: While 3-Chlorobenzamidine HCl is not explicitly "P-listed" or "U-listed" by name, it is regulated as a characteristic hazardous waste due to toxicity and ignitability (if in solvent).[1]
Manifesting: Ensure the waste manifest explicitly lists "Organochlorine compounds" or "Organic Amidine Salts" to alert the disposal facility of the need for acid-gas scrubbing during incineration.[1]
Drain Disposal:Strictly Prohibited. The Clean Water Act prohibits the discharge of toxic organics that can interfere with POTW (Publicly Owned Treatment Works) bacteria or pass through to surface waters.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13165334, 3-Chlorobenzamidine hydrochloride.[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1][12] Retrieved from [Link][1]
Personal protective equipment for handling 3-Chlorobenzamidine hydrochloride
CAS: 14906-53-7 | Molecular Formula: C7H7ClN2·HCl Executive Safety Summary For Researchers & Development Scientists: 3-Chlorobenzamidine hydrochloride is a functionalized amidine salt frequently employed as a building bl...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 14906-53-7 | Molecular Formula: C7H7ClN2·HCl
Executive Safety Summary
For Researchers & Development Scientists:
3-Chlorobenzamidine hydrochloride is a functionalized amidine salt frequently employed as a building block in medicinal chemistry (e.g., enzyme inhibitor synthesis). While often viewed as a stable solid, its hydrochloride salt form dictates specific handling protocols. Upon contact with moisture (mucous membranes, humidity), it can hydrolyze to release hydrochloric acid, transforming a simple "dust hazard" into a chemical irritant or corrosive risk.
Standard Operation (Weighing/Solids):Chemical Safety Goggles (indirectly vented).
Scientific Logic:[1][6] Standard safety glasses allow fine particulate dust to bypass side shields via air currents. Goggles form a seal, preventing the hygroscopic salt from settling on the eye surface and reacting with tear fluid.
Solution Handling: Safety glasses with side shields are acceptable only if working strictly behind a fume hood sash.
B. Hand Protection (The Solvent Logic)
The solid salt is compatible with standard nitrile. However, once dissolved, the solvent dictates glove choice.
State of Matter
Solvent System
Recommended Glove
Breakthrough Time (Approx)
Solid Powder
N/A
Nitrile (4 mil)
>480 min
Solution
Water / Methanol / Ethanol
Nitrile (4 mil)
>240 min
Solution
Dichloromethane (DCM)
Laminate / PVA
Nitrile fails in <5 min
Solution
DMF / DMSO
Nitrile (Double Gloved)
>60 min
Self-Validating Protocol (The "Inflation Test"): Before handling hazardous solutions, trap air inside the glove and squeeze. If the glove does not hold pressure, micro-punctures exist. Discard immediately.